Guanidine, N,N'-dibutyl-
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dibutylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-3-5-7-11-9(10)12-8-6-4-2/h3-8H2,1-2H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEJAEDEMWCUTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=NCCCC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563856 | |
| Record name | N,N''-Dibutylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34331-58-3, 57028-96-3 | |
| Record name | N,N''-Dibutylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | poly(hexamethyleneguanide) hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of N,N'-Dibutylguanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Guanidinium Moiety
The guanidinium group, characterized by its Y-shaped arrangement of three nitrogen atoms centered on a carbon atom, is a ubiquitous and functionally critical moiety in both biological systems and synthetic chemistry. Its remarkable basicity (pKa ≈ 13.5) ensures it is protonated under physiological conditions, enabling it to participate in a wide array of non-covalent interactions, including hydrogen bonding and electrostatic interactions. This has led to the incorporation of the guanidine functional group into numerous biologically active molecules and pharmaceuticals. N,N'-Dibutylguanidine, a symmetrically disubstituted guanidine, serves as a valuable building block and a target molecule in medicinal chemistry and materials science. This guide provides a comprehensive overview of a robust synthetic route to N,N'-dibutylguanidine and a detailed protocol for its characterization, empowering researchers to confidently synthesize and validate this important compound.
Part 1: Synthesis of N,N'-Dibutylguanidine
The synthesis of N,N'-dibutylguanidine can be efficiently achieved through a two-step process commencing with the synthesis of the N,N-dibutylcyanamide intermediate, followed by a guanylation reaction with ammonia. This approach is favored for its atom economy and the commercial availability of the starting materials.
Step 1: Synthesis of N,N-Dibutylcyanamide
The initial step involves the cyanation of dibutylamine. A common and effective method for this transformation is the use of cyanogen bromide (BrCN). However, due to the high toxicity of cyanogen bromide, alternative and safer cyano-transfer reagents have been developed. For the purpose of this guide, we will focus on a conceptual synthesis using a suitable electrophilic cyanating agent.
Reaction Scheme:
Caption: General reaction for the synthesis of N,N-dibutylcyanamide from dibutylamine.
Step 2: Guanylation of N,N-Dibutylcyanamide
The second and final step is the addition of ammonia to the N,N-dibutylcyanamide intermediate to form the target N,N'-dibutylguanidine. This reaction proceeds via nucleophilic attack of ammonia on the electrophilic carbon of the cyanamide group. The reaction can be carried out in a sealed vessel under pressure to ensure a sufficient concentration of ammonia.
Reaction Scheme:
Caption: Guanylation of N,N-dibutylcyanamide with ammonia to yield N,N'-dibutylguanidine.
Experimental Protocol: A Self-Validating System
The following protocol is a representative procedure adapted from general methods for the guanylation of cyanamides.[1] Researchers should exercise appropriate safety precautions when working with pressurized systems and volatile reagents.
Materials and Reagents:
-
N,N-Dibutylcyanamide
-
Anhydrous ammonia
-
Anhydrous ethanol
-
Sealed reaction vessel (e.g., Parr autoclave)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry, and appropriately sized sealed reaction vessel, dissolve N,N-dibutylcyanamide (1 equivalent) in anhydrous ethanol.
-
Introduction of Ammonia: Cool the reaction vessel in a dry ice/acetone bath. Carefully introduce anhydrous ammonia (a significant excess, e.g., 10-20 equivalents) into the vessel. The amount of ammonia can be determined by mass or by condensing a known volume of liquid ammonia.
-
Reaction Conditions: Seal the reaction vessel securely. Allow the vessel to warm to room temperature and then heat to a temperature between 80-100 °C. The reaction is typically maintained for 12-24 hours with stirring. The internal pressure will increase upon heating; ensure the reaction vessel is rated for the expected pressure.
-
Work-up: After the reaction period, cool the vessel to room temperature. Carefully vent the excess ammonia in a well-ventilated fume hood.
-
Isolation of Product: Transfer the reaction mixture to a round-bottom flask and remove the ethanol solvent using a rotary evaporator. The crude product will likely be an oil or a solid.
-
Purification (if necessary): The purity of the crude product should be assessed by TLC or LC-MS. If impurities are present, purification can be achieved by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol. Alternatively, recrystallization from a suitable solvent system can be employed if the product is a solid.
Causality Behind Experimental Choices:
-
Excess Ammonia: A large excess of ammonia is used to drive the reaction to completion and to act as a solvent.[2]
-
Ethanol as Solvent: Ethanol is a good solvent for both the cyanamide and ammonia, and its polar nature can help to stabilize the charged intermediates in the reaction mechanism.
-
Sealed Vessel and Heating: The use of a sealed vessel and elevated temperature increases the reaction rate by increasing the concentration of ammonia and providing the necessary activation energy for the nucleophilic addition.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for N,N'-dibutylguanidine.
Part 2: Characterization of N,N'-Dibutylguanidine
Thorough characterization is essential to confirm the identity and purity of the synthesized N,N'-dibutylguanidine. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the molecular structure of a compound. Both ¹H and ¹³C NMR are crucial for the characterization of N,N'-dibutylguanidine.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of N,N'-dibutylguanidine is expected to show four distinct signals corresponding to the protons of the two butyl groups and the N-H protons of the guanidine core.
-
Expected ¹H NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.1 - 3.3 | Triplet | 4H | -CH₂- directly attached to nitrogen |
| ~1.4 - 1.6 | Multiplet | 4H | -CH₂- adjacent to the N-CH₂ group |
| ~1.2 - 1.4 | Multiplet | 4H | -CH₂- adjacent to the terminal methyl group |
| ~0.9 | Triplet | 6H | Terminal -CH₃ group |
| Broad signal | Singlet | 3H | N-H protons of the guanidine core |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The guanidinium carbon has a characteristic chemical shift in the downfield region.
-
Expected ¹³C NMR Data (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~158 - 162 | Guanidinium Carbon (C=N) |
| ~43 - 45 | -CH₂- directly attached to nitrogen |
| ~30 - 32 | -CH₂- adjacent to the N-CH₂ group |
| ~19 - 21 | -CH₂- adjacent to the terminal methyl group |
| ~13 - 15 | Terminal -CH₃ group |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
-
Expected FTIR Data:
| Wavenumber (cm⁻¹) | Vibration |
| 3300 - 3500 | N-H stretching (broad) |
| 2850 - 2960 | C-H stretching of alkyl groups |
| ~1650 | C=N stretching of the guanidine group[3] |
| ~1560 | N-H bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For N,N'-dibutylguanidine (C₉H₂₁N₃), the expected molecular weight is approximately 171.17 g/mol .
-
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 172.18 | [M+H]⁺ (Protonated molecule) |
| 115.12 | Loss of a butyl group ([M - C₄H₉]⁺) |
| 57.07 | Butyl cation ([C₄H₉]⁺) |
The Nitrogen Rule: N,N'-Dibutylguanidine contains an odd number of nitrogen atoms (3). Therefore, according to the nitrogen rule, its molecular ion should have an odd nominal mass, which is consistent with the molecular weight of 171.[4]
Visualizing the Characterization Workflow
Caption: Workflow for the characterization of N,N'-dibutylguanidine.
Conclusion: A Reliable Path to a Key Synthetic Intermediate
This guide has detailed a practical and efficient synthetic route to N,N'-dibutylguanidine, along with a comprehensive strategy for its characterization. By following the outlined experimental protocol and utilizing the provided spectroscopic data for validation, researchers can confidently produce and verify this valuable compound. The understanding of the underlying chemical principles behind the synthesis and the application of a multi-faceted analytical approach are paramount to ensuring the quality and reliability of the final product for its intended applications in drug discovery and materials science.
References
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Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]
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Looper, R. E.; Haussener, T. J.; Mack, J. B. C. Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. J. Org. Chem.2011 , 76 (17), 6967–6971. [Link]
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NIST. Guanidine, N,N'-bis(2-methylphenyl)-. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). [Link]
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Chem LibreTexts. 13C-NMR. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). [Link]
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National Toxicology Program. TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7). [Link]
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Hu, R.; et al. Thermal and FTIR spectral studies of N,N′-diphenylguanidine. J. Therm. Anal. Calorim.2010 , 102, 539–545. [Link]
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Batey, R. A. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Ph.D. Thesis, University of Toronto, 2003. [Link]
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Oriental Journal of Chemistry. Ft-Ir and Computational Study of Sulphaguanidine. [Link]
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Carroll, F. I.; et al. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. J. Med. Chem.1992 , 35 (16), 2912–2918. [Link]
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Menna, P.; et al. Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. Molecules2023 , 28 (18), 6567. [Link]
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University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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ResearchGate. The 13 C NMR spectra of tetramethylguanidine. [Link]
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ResearchGate. ¹H‐NMR spectra of neat diphenylguanidine monohydrobromide (DPGABr)... [Link]
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Lee, K.; et al. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Environ. Sci. Technol.2023 , 57 (24), 8881–8889. [Link]
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Moyer, B. A.; et al. Synthesis and Purity Specifications for N,N'-Dicyclohexyl-N"-(10-nonadecyl)guanidinium Chloride for Use in the Next Generation Caustic-Side Solvent Extraction (NG-CSSX) Process. Oak Ridge National Laboratory, 2022. [Link]
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Introduction: The Guanidinium Core and its Alkylated Derivatives
An In-Depth Technical Guide to N,N'-Dibutylguanidine: Structure, Properties, and Synthetic Utility
The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone in the field of organic chemistry and drug discovery. Guanidines are among the strongest organic bases, a property stemming from the remarkable resonance stabilization of their protonated form, the guanidinium cation. This inherent basicity, coupled with the ability to engage in complex hydrogen-bonding networks, makes guanidine-containing molecules versatile organocatalysts and crucial pharmacophores in numerous biologically active compounds.
This guide provides a comprehensive technical overview of N,N'-dibutylguanidine (also known as 1,3-dibutylguanidine), a symmetrically substituted aliphatic guanidine. We will delve into its core chemical properties, molecular structure, reliable synthetic protocols, and its potential applications as a powerful base and organocatalyst for researchers and professionals in drug development and chemical synthesis. While specific experimental data for N,N'-dibutylguanidine is not extensively documented in public literature, this guide synthesizes information from closely related analogues and established principles of guanidine chemistry to provide a robust and scientifically grounded resource.
Part 1: Molecular Structure and Physicochemical Properties
Chemical Structure and Bonding
N,N'-dibutylguanidine possesses a planar CN₃ core, a feature common to guanidine derivatives. The structure consists of a central carbon atom double-bonded to an imino nitrogen and single-bonded to two secondary amino nitrogens, each of which is substituted with an n-butyl group.
The defining characteristic of guanidines is their behavior upon protonation. The positive charge on the resulting guanidinium ion is delocalized across all three nitrogen atoms through resonance, leading to a highly stable conjugate acid and, consequently, the strong basicity of the neutral molecule.
Caption: 2D structure of N,N'-dibutylguanidine.
Physicochemical and Spectroscopic Data
Quantitative experimental data for N,N'-dibutylguanidine is limited. The following table summarizes its fundamental properties, with some values estimated based on its structure and comparison with related compounds like its precursor, N,N'-dibutylthiourea.
| Property | Value / Description |
| Molecular Formula | C₉H₂₁N₃ |
| Molecular Weight | 171.29 g/mol |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid at room temperature. |
| Solubility | Expected to be soluble in a wide range of organic solvents. Its protonated (salt) form would be soluble in polar solvents like water and alcohols. |
| Basicity (pKa) | The pKa of the conjugate acid is estimated to be around 13-14, typical for alkylguanidines, making it a significantly stronger base than common amines like triethylamine (pKa of conjugate acid ≈ 10.7). |
| Precursor Melting Point | The common precursor, N,N'-dibutylthiourea (CAS 109-46-6), has a melting point of 62-65 °C. |
Spectroscopic Characterization (Predicted)
-
¹H NMR Spectroscopy:
-
N-H protons: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
-CH₂-N (alpha): A triplet adjacent to the NH group.
-
-CH₂-CH₂-N (beta): A sextet.
-
-CH₂-CH₃ (gamma): A sextet.
-
-CH₃ (delta): A triplet at the most upfield region.
-
-
¹³C NMR Spectroscopy:
-
Guanidinyl Carbon (C=N): A characteristic signal expected in the range of 160-165 ppm.[1]
-
Butyl Chain Carbons: Four distinct signals corresponding to the four different carbon environments in the n-butyl chain.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A broad band in the region of 3100-3500 cm⁻¹.
-
C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=N Stretch: A strong, characteristic absorption band around 1510-1650 cm⁻¹, indicative of the guanidine core.[1]
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 171. Fragmentation would likely involve the loss of butyl groups and other aliphatic chain fragments.
-
Part 2: Synthesis of N,N'-Dibutylguanidine
Overview of Synthetic Strategies
The synthesis of symmetrically disubstituted guanidines is well-established. Common strategies, often referred to as "guanylation," involve the reaction of an amine with a reagent that provides the central CN₂ unit. For N,N'-dibutylguanidine, the most logical and efficient pathway begins with the commercially available precursor, N,N'-dibutylthiourea. The core transformation is the conversion of the thiocarbonyl group (C=S) into a guanidinyl group (C=N).
This conversion can be achieved via several methods, most notably through S-methylation followed by aminolysis, or more directly through desulfurization-aminolysis mediated by a carbodiimide or an oxidizing agent.
Detailed Experimental Protocol: Synthesis from N,N'-Dibutylthiourea
This protocol describes a common and reliable method for converting a disubstituted thiourea into the corresponding guanidine using a carbodiimide as the desulfurizing and activating agent in the presence of an amine source.
Reaction Principle: N,N'-Dibutylthiourea is activated by a water-soluble carbodiimide (EDC). The activated intermediate readily reacts with an amine (in this case, ammonia or another equivalent) to form the guanidine product, releasing a urea byproduct.
Materials:
-
N,N'-Dibutylthiourea (CAS: 109-46-6)[2]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Ammonium chloride (NH₄Cl)
-
Triethylamine (TEA) or another non-nucleophilic base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N,N'-dibutylthiourea (1.0 eq.) and ammonium chloride (1.2 eq.) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add triethylamine (2.5 eq.) to the suspension and stir for 10-15 minutes at room temperature. The base deprotonates the ammonium salt, providing a source of ammonia in the reaction mixture.
-
Carbodiimide Addition: Slowly add a solution of EDC (1.2 eq.) in the reaction solvent to the mixture. The reaction is often exothermic; maintain the temperature at or below room temperature using a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting thiourea has been consumed.
-
Workup - Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, to yield pure N,N'-dibutylguanidine.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N,N'-dibutylguanidine.
Part 3: Chemical Reactivity and Applications
Role as a Brønsted Base and Organocatalyst
The primary chemical utility of N,N'-dibutylguanidine lies in its strong basicity and moderate steric hindrance. It is an effective Brønsted base capable of deprotonating a wide range of acidic protons, including those of alcohols, nitroalkanes, and β-dicarbonyl compounds.
Its catalytic activity stems from its ability to act as a bifunctional catalyst.[3] The guanidine moiety can deprotonate a pronucleophile, while the resulting guanidinium ion can simultaneously activate an electrophile through hydrogen bonding.[3] This dual activation model makes guanidines powerful catalysts for various transformations.
Potential Applications in Organic Synthesis
Based on the well-documented reactivity of similar guanidine catalysts, N,N'-dibutylguanidine is a promising candidate for catalyzing several important C-C and C-N bond-forming reactions:[3]
-
Henry (Nitroaldol) Reaction: Catalyzing the addition of a nitroalkane to an aldehyde or ketone. The guanidine acts as a base to form the nucleophilic nitronate ion.
-
Michael Addition: Promoting the conjugate addition of carbon or heteroatom nucleophiles to α,β-unsaturated systems.
-
Ring-Opening Polymerization: Acting as an initiator or catalyst for the polymerization of cyclic esters like lactide to form polyesters.
-
Transesterification Reactions: Serving as a potent catalyst for the exchange of alkoxy groups in esters.
Caption: General bifunctional activation by guanidine catalysts.
Part 4: Safety and Handling
-
Hazards:
-
Oral Toxicity: Harmful if swallowed.[5]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5] Direct contact may cause burns.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[5]
-
Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[5]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin Protection: Wear a lab coat and appropriate protective clothing.
-
-
Handling and Storage:
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7]
-
Conclusion
N,N'-dibutylguanidine stands as a potent yet under-documented member of the guanidine family. Its strong basicity, derived from the resonance-stabilized guanidinium core, makes it a valuable tool for deprotonation and a promising candidate for organocatalysis. While a lack of extensive characterization data necessitates careful extrapolation from related compounds, the reliable synthetic routes from its thiourea precursor open the door for its broader investigation and application in synthetic chemistry. For researchers seeking a strong, sterically accessible organic base, N,N'-dibutylguanidine offers a compelling profile worthy of exploration.
References
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Katritzky, A. R., et al. (2006). Synthesis of mono- and symmetrical di-N-hydroxy- and N-aminoguanidines. The Journal of Organic Chemistry, 71(18), 6753–6758. [Link]
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Boyd, R. E., et al. (1991). Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor. Journal of Medicinal Chemistry, 34(9), 2766–2774. [Link]
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Feng, X., et al. (2011). Chiral N,N'-dioxides: new ligands and organocatalysts for catalytic asymmetric reactions. Accounts of Chemical Research, 44(8), 589–601. [Link]
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Abdel-Wahab, B. F., et al. (2018). Synthesis of New Symmetrical N, N '-Diacylhydrazines and 2-(1,2,3- Triazol-4-yl)-1,3,4-oxadiazoles. Letters in Organic Chemistry, 14(8), 591-595. [Link]
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Karmakar, S., et al. (2020). A mechanistic insight into the effect of piperidine as an organocatalyst on the [3 + 2] cycloaddition reaction of benzalacetone with phenyl azide from a computational study. Organic & Biomolecular Chemistry, 18(23), 4429-4440. [Link]
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A Spectroscopic Investigation of N,N'-Dibutylguanidine: A Technical Guide
This guide provides an in-depth analysis of the spectral characteristics of N,N'-dibutylguanidine, a compound of interest in synthetic chemistry and drug development. By leveraging fundamental principles and comparative data from analogous structures, we will explore its signature responses to Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of the structural elucidation of guanidine derivatives.
Introduction to N,N'-Dibutylguanidine
N,N'-Dibutylguanidine belongs to the guanidine class of organic compounds, characterized by a central carbon atom bonded to three nitrogen atoms. The unique electronic properties of the guanidinium group, arising from the delocalization of pi-electrons across the C-N bonds, impart a high degree of basicity to these molecules. This inherent basicity, coupled with the potential for multiple hydrogen bonding interactions, makes guanidine derivatives valuable scaffolds in medicinal chemistry and catalysis. Accurate structural confirmation and purity assessment are paramount in these applications, necessitating a thorough understanding of their spectroscopic profiles.
Molecular Structure and Spectroscopic Correlation
The structural features of N,N'-dibutylguanidine, specifically the butyl chains and the guanidine core, give rise to distinct signals in various spectroscopic techniques. Understanding these correlations is key to interpreting the spectral data accurately.
Caption: Molecular structure of N,N'-dibutylguanidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N,N'-dibutylguanidine, both ¹H and ¹³C NMR will provide crucial information. The following data are predicted based on established chemical shift ranges for similar functional groups.[1][2][3]
¹H NMR (Proton NMR)
The ¹H NMR spectrum of N,N'-dibutylguanidine is expected to show distinct signals for the protons on the butyl chains and the N-H protons of the guanidine core.
Table 1: Predicted ¹H NMR Spectral Data for N,N'-dibutylguanidine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.1 - 3.3 | Triplet | 4H | N-CH₂ (protons on carbon adjacent to nitrogen) |
| ~1.4 - 1.6 | Sextet | 4H | N-CH₂-CH₂ |
| ~1.2 - 1.4 | Sextet | 4H | N-CH₂-CH₂-CH₂ |
| ~0.9 | Triplet | 6H | CH₃ (terminal methyl protons) |
| Broad signal | Singlet | 3H | N-H (guanidinium protons) |
Causality behind Experimental Choices: The choice of a standard deuterated solvent like CDCl₃ or DMSO-d₆ is crucial. DMSO-d₆ is often preferred for guanidinium salts as it can help in observing exchangeable N-H protons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms, causing the α-CH₂ protons to appear further downfield.[4] The broadness of the N-H signal is due to quadrupole broadening and potential chemical exchange.
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for N,N'-dibutylguanidine
| Chemical Shift (δ, ppm) | Assignment |
| ~158 - 162 | C=N (guanidinium carbon) |
| ~40 - 45 | N-CH₂ |
| ~30 - 35 | N-CH₂-CH₂ |
| ~19 - 22 | N-CH₂-CH₂-CH₂ |
| ~13 - 15 | CH₃ |
Expertise & Experience: The chemical shift of the guanidinium carbon is characteristically high due to its sp² hybridization and the electron-withdrawing effect of the three nitrogen atoms.[5][6] The signals for the butyl chain carbons are in the typical aliphatic region.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of N,N'-dibutylguanidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The guanidine group has several characteristic vibrational modes.[7][8][9][10]
Table 3: Characteristic IR Absorption Bands for N,N'-dibutylguanidine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium-Strong, Broad | N-H stretching vibrations |
| 2850 - 2960 | Strong | C-H stretching vibrations (aliphatic) |
| ~1650 | Strong | C=N stretching vibration (guanidinium) |
| ~1560 | Medium-Strong | N-H bending vibration |
| ~1465 | Medium | C-H bending vibration (CH₂) |
| ~1375 | Medium | C-H bending vibration (CH₃) |
| ~1100 | Medium | C-N stretching vibration |
Trustworthiness: The presence of a strong absorption band around 1650 cm⁻¹ is a key indicator for the C=N double bond of the guanidine functionality. The broadness of the N-H stretch is indicative of hydrogen bonding.[7][9]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the neat liquid or solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal. The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.
Caption: Workflow for FT-IR analysis of N,N'-dibutylguanidine.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum
For N,N'-dibutylguanidine (C₉H₂₁N₃), the molecular weight is approximately 171.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 171.
Fragmentation Pattern
The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Common fragmentation pathways for N,N'-dibutylguanidine would involve cleavage of the butyl chains.[11][12]
-
Loss of a propyl radical (•C₃H₇): Cleavage of the C-C bond beta to the nitrogen could lead to a fragment at m/z 128.
-
Loss of a butyl radical (•C₄H₉): Cleavage of the N-C bond would result in a fragment at m/z 114.
-
Further fragmentation: These primary fragments could undergo further fragmentation, leading to a complex pattern of peaks in the lower mass region.
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Introduction: Unveiling a Key Synthetic Building Block
An In-depth Technical Guide to 4-Bromo-2,5-dimethoxybenzaldehyde (CAS No. 4041-39-6)
4-Bromo-2,5-dimethoxybenzaldehyde, identified by CAS number 4041-39-6, is an aromatic aldehyde that serves as a pivotal intermediate in advanced organic synthesis.[1] Its molecular architecture, featuring a benzaldehyde core substituted with a bromine atom and two methoxy groups, confers a unique reactivity profile. This makes it a highly valued precursor in the synthesis of complex molecules, particularly within the realms of pharmaceutical and neuroscience research.[1] The aldehyde functional group acts as a versatile handle for a variety of chemical transformations, including condensations and reductions, which are fundamental in constructing elaborate molecular frameworks.[1] This guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, primary applications, and a detailed analysis of its associated hazards and handling procedures, designed for the discerning researcher and drug development professional.
Section 1: Core Chemical and Physical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in a research and development setting. These parameters dictate everything from solvent choice and reaction conditions to storage and handling protocols.
Nomenclature and Structural Identifiers
-
Systematic IUPAC Name: 4-bromo-2,5-dimethoxybenzaldehyde[2]
-
CAS Number: 31558-41-5[2]
-
Molecular Formula: C₉H₉BrO₃[2]
Physicochemical Data Summary
The properties of 4-Bromo-2,5-dimethoxybenzaldehyde are summarized in the table below. This data is essential for planning experimental work, including dissolution, purification, and storage.
| Property | Value | Source(s) |
| Physical Form | Solid, Fine Crystalline Powder | [3] |
| Appearance | White to slightly beige/brownish crystals | [4] |
| Melting Point | 87-88°C | [5] |
| Solubility | Insoluble in water.[6][7][8] Soluble in Methanol.[9] | [6][7][8][9] |
| Stability | Stable under normal conditions.[7] Light and air sensitive.[10][11] | [7][10][11] |
| Flash Point | Not applicable | [3] |
Section 2: Synthesis and Reactivity
4-Bromo-2,5-dimethoxybenzaldehyde is typically synthesized from 2,5-dimethoxybenzaldehyde via electrophilic aromatic substitution. The electron-donating nature of the two methoxy groups activates the benzene ring, directing the incoming electrophile (bromine).
Established Synthesis Protocol: Electrophilic Bromination
The most common laboratory-scale synthesis involves the direct bromination of 2,5-dimethoxybenzaldehyde. The choice of solvent and reaction conditions is critical for achieving good yield and purity.
Causality Behind Experimental Choices:
-
Solvent: Glacial acetic acid is a common solvent as it readily dissolves the starting material and is relatively inert to bromine.[12]
-
Temperature Control: The reaction is initiated at a low temperature (0°C) to control the rate of the exothermic bromination reaction, minimizing the formation of side products.[12] The mixture is then allowed to warm to room temperature to ensure the reaction proceeds to completion.[12]
-
Quenching: The reaction is quenched by pouring the mixture into ice water. This precipitates the organic product, which is insoluble in water, and helps to remove any excess bromine and acetic acid.[4][12]
-
Purification: Recrystallization from a suitable solvent like acetonitrile or purification via silica gel column chromatography is necessary to remove impurities and obtain the final product as a clean, crystalline solid.[4][12]
Step-by-Step Methodology:
-
Dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL) in a flask and cool the solution to 0°C in an ice bath.[12]
-
In a separate container, prepare a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL).[12]
-
Slowly add the bromine solution dropwise to the stirred solution of 2,5-dimethoxybenzaldehyde.[12]
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 1-24 hours.[4][12]
-
Pour the reaction mixture into a beaker containing ice water (approx. 30 mL) to precipitate the product.[4][12]
-
Collect the resulting precipitate by filtration.[12]
-
Purify the crude product by recrystallization from acetonitrile or by silica gel column chromatography (eluent: 20% ethyl acetate/hexane) to yield 4-bromo-2,5-dimethoxybenzaldehyde as a light yellow or slightly brownish solid.[4][12]
Key Applications in Synthetic Chemistry
The primary utility of this compound lies in its role as a precursor, most notably in the synthesis of psychoactive phenethylamines.[1]
-
Precursor to 2C-B: It is a key starting material for the synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a compound of significant interest in neuroscience and forensic chemistry.[1] The synthesis typically involves a Henry reaction with nitromethane to form the intermediate nitrostyrene, followed by reduction to the final phenethylamine.[1]
The following diagram illustrates the general synthetic workflow from the starting material to a target phenethylamine derivative.
Caption: Synthetic pathway from 4-Bromo-2,5-dimethoxybenzaldehyde.
Section 3: Hazard Analysis and Safe Handling Protocols
As with any reactive chemical intermediate, a comprehensive understanding of the potential hazards and strict adherence to safety protocols are paramount. 4-Bromo-2,5-dimethoxybenzaldehyde is classified as a hazardous substance.[13]
GHS Hazard Identification
The compound is classified with the following hazard statements according to the Globally Harmonized System (GHS):
The signal word associated with these hazards is "Warning" .[13]
Mechanistic Insight: The irritant properties are characteristic of many aromatic aldehydes. The aldehyde group can react with nucleophilic residues (like amine and thiol groups) in proteins found in the skin, eyes, and respiratory tract, leading to an inflammatory response and irritation.
Personal Protective Equipment (PPE) and Engineering Controls
A self-validating safety protocol relies on a multi-layered approach combining engineering controls and appropriate PPE.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent concentration of dust or vapors in the breathing zone.[10][11][13] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[13]
-
Eye/Face Protection: Wear chemical safety goggles or glasses that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[13]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[13] A lab coat is mandatory.
-
Respiratory Protection: If handling large quantities or if dust generation is unavoidable, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[13]
The logical flow for safe handling is depicted below.
Caption: Logical workflow for safe handling of chemical irritants.
Storage and Incompatibility
Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage Conditions: Store in a cool, dry, well-ventilated place in tightly sealed containers.[6][8][10][13] The compound is noted to be air and light sensitive, so storage under an inert atmosphere (e.g., argon) is recommended for long-term stability.[10][11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6][8][11]
Spill and Exposure Procedures
-
Spills: In case of a spill, avoid generating dust.[10] Clean up spills immediately using dry procedures (sweep, shovel, or vacuum).[10] Place the spilled material in a clean, dry, sealable, and labeled container for disposal.[10]
-
Skin Contact: If skin contact occurs, wash with plenty of soap and water. If irritation persists, seek medical advice.[13]
-
Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[13]
-
Inhalation: If inhaled, move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]
Conclusion
4-Bromo-2,5-dimethoxybenzaldehyde (CAS 4041-39-6) is a versatile and valuable reagent in organic synthesis, particularly for accessing complex phenethylamine targets. Its utility, however, is paired with specific hazards—namely irritation to the skin, eyes, and respiratory system—that demand rigorous adherence to safety protocols. By understanding its fundamental properties, reactivity, and associated risks, researchers can confidently and safely leverage this compound to advance their scientific objectives.
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4-Bromo-2,5-dimethoxybenzaldehyde, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar. [Link]
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A Technical Guide to the Physicochemical Characterization of N,N'-Diphenylguanidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Guanidinium Scaffolds in Medicinal Chemistry
The guanidinium group, characterized by a central carbon atom bonded to three nitrogen atoms, is a prevalent motif in numerous biologically active molecules and pharmaceutical agents. Its remarkable basicity, stemming from the resonance stabilization of its protonated form, allows it to engage in crucial hydrogen bonding and electrostatic interactions with biological targets. N,N'-Diphenylguanidine, a synthetic guanidine derivative, serves as a valuable tool in various chemical and pharmaceutical applications. A thorough understanding of its fundamental physical properties, namely its molar mass and acid dissociation constant (pKa), is paramount for its effective utilization in research and drug development. This guide provides a comprehensive overview of these properties and details the experimental methodologies for their determination, offering insights into the practical application of this knowledge. While the initial query mentioned N,N'-dibutylguanidine, the prevalence of data and established applications for N,N'-diphenylguanidine suggests the latter is of broader interest to the scientific community, and as such, is the focus of this document.
Core Physicochemical Properties of N,N'-Diphenylguanidine
A precise understanding of a compound's molar mass and pKa is fundamental for a wide range of applications, from accurate solution preparation to the prediction of its behavior in physiological environments.
| Property | Value | Source(s) |
| Molar Mass | 211.26 g/mol | [1][2][3][4] |
| pKa | 10.12 | [4][5][6][7] |
The molar mass is a critical parameter for stoichiometric calculations, ensuring the accurate preparation of solutions and reaction mixtures. The pKa value of 10.12 indicates that N,N'-diphenylguanidine is a moderately strong base.[4][5][6][7] This property is central to its function as an organocatalyst and influences its absorption, distribution, metabolism, and excretion (ADME) profile in drug discovery contexts.[8] At physiological pH (around 7.4), it will exist predominantly in its protonated, charged form, which has significant implications for its ability to cross biological membranes and interact with target macromolecules.[5]
Experimental Determination of pKa: Methodologies and Rationale
The accurate determination of a compound's pKa is a cornerstone of its physicochemical characterization. Two common and reliable methods for this purpose are potentiometric titration and UV-spectrophotometry.
Potentiometric Titration
This classical method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the resulting titration curve.
Causality Behind Experimental Choices:
-
Choice of Titrant: For a basic compound like N,N'-diphenylguanidine, a strong acid such as hydrochloric acid (HCl) is used as the titrant. This ensures a sharp and well-defined inflection point in the titration curve, corresponding to the equivalence point.
-
Solvent System: While aqueous solutions are ideal, the limited solubility of some organic compounds may necessitate the use of co-solvents like methanol or acetonitrile.[9] It is crucial to note that the pKa value can be influenced by the solvent composition.[10]
-
Ionic Strength: Maintaining a constant ionic strength, typically with a salt like potassium chloride (KCl), is important to minimize variations in activity coefficients that could affect the accuracy of the pH measurements.[11]
Step-by-Step Protocol for Potentiometric Titration:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10) to ensure accurate pH readings.[11]
-
Sample Preparation: Prepare a solution of N,N'-diphenylguanidine of a known concentration (e.g., 1-10 mM) in a suitable solvent system. If a co-solvent is used, record the exact composition.
-
Titration Setup: Place the sample solution in a thermostatted vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Titration: Add the standardized acid titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.
-
Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the base has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
Diagram of the Potentiometric Titration Workflow:
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For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Structure Elucidation and Analysis of N,N'-Dibutylguanidine
Introduction to N,N'-Dibutylguanidine
N,N'-Dibutylguanidine is a disubstituted guanidine derivative with applications in various chemical and pharmaceutical contexts. Guanidines, as a class, are of significant interest due to their strong basicity and ability to form stable salts, making them valuable in organic synthesis and as active pharmaceutical ingredients. Accurate structural confirmation and purity assessment are critical for its use in research and drug development.
Foundational Analysis: A Multi-Technique Approach
A combination of spectroscopic and chromatographic methods is indispensable for the unambiguous characterization of N,N'-dibutylguanidine. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed structural information, High-Performance Liquid Chromatography (HPLC) is crucial for assessing purity. Fourier-Transform Infrared (FTIR) Spectroscopy offers a rapid means of confirming the presence of key functional groups.[1]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure. Both ¹H and ¹³C NMR are fundamental for characterizing newly synthesized guanidine derivatives.[1]
¹H NMR (Proton NMR)
-
Guanidinic Protons (NH): In substituted guanidines, the protons on the nitrogen atoms of the guanidine group typically appear as a broad singlet.[1] For N,N'-dibutylguanidine, these protons are expected to be in a specific chemical shift range, influenced by the solvent and concentration.
-
Butyl Group Protons: The protons of the two butyl groups will exhibit characteristic multiplets. The protons on the carbons adjacent to the nitrogen atoms (α-CH₂) will be the most deshielded, followed by the subsequent methylene groups (β-CH₂ and γ-CH₂), and finally the terminal methyl group (δ-CH₃).
¹³C NMR (Carbon NMR)
-
Guanidinic Carbon (C=N): The central carbon of the guanidine group is highly deshielded and typically appears in the range of 160-170 ppm. For instance, the imine carbon in tetramethylguanidine appears at 169 ppm.[2]
-
Butyl Group Carbons: The carbon atoms of the butyl chains will have distinct chemical shifts, with the α-carbon being the most deshielded due to its proximity to the electronegative nitrogen atom.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of N,N'-dibutylguanidine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[1][3]
-
Data Acquisition: Obtain both ¹H and ¹³C NMR spectra. Additional experiments like COSY and HSQC can be performed to confirm proton-proton and proton-carbon correlations, respectively.
Mass Spectrometry (MS)
Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.[1]
-
Molecular Ion Peak: In electrospray ionization (ESI) mode, N,N'-dibutylguanidine is expected to show a prominent protonated molecule [M+H]⁺.
-
Nitrogen Rule: The presence of an odd number of nitrogen atoms (three in this case) in a molecule results in an odd nominal molecular mass for the molecular ion. This can be a useful diagnostic tool.[4]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.[1]
-
Fragmentation Pattern: Tandem MS (MS/MS) experiments can be used to induce fragmentation of the molecular ion, providing further structural information based on the observed fragment ions.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of N,N'-dibutylguanidine in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample into a mass spectrometer equipped with an ESI source.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the [M+H]⁺ ion. If necessary, perform MS/MS on the parent ion to obtain fragmentation data.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid technique used to identify the functional groups present in a molecule.[1]
-
N-H Stretching: The N-H bonds of the guanidine group will exhibit characteristic stretching vibrations, typically in the range of 3500-3300 cm⁻¹.[5]
-
C=N Stretching: The carbon-nitrogen double bond of the guanidine core gives rise to a strong absorption band, often observed around 1600 cm⁻¹.[1][5]
-
C-H Stretching: The C-H bonds of the butyl groups will show stretching vibrations just below 3000 cm⁻¹.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of N,N'-dibutylguanidine.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of N,N'-dibutylguanidine and for quantifying it in various samples.[1] Reversed-phase HPLC is a common method for the analysis of guanidine compounds.[6]
Experimental Protocol: HPLC
-
Column: A C18 stationary phase is often suitable for the separation of guanidine derivatives.[7]
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape and ensure the analyte is in its protonated form.[1][6] For mass spectrometry detection, volatile buffers like ammonium formate are preferred.[7][8]
-
Detection: UV detection is suitable for compounds containing a chromophore. For guanidines that lack a strong chromophore, alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry can be used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile and semi-volatile compounds.[9][10]
Experimental Protocol: GC-MS
-
Column: A non-polar or medium-polarity column, such as one with a methylphenylsiloxane stationary phase, is often used.[11]
-
Injection: The sample, dissolved in a suitable solvent, is injected into the GC.
-
Temperature Program: A temperature gradient is typically used to ensure good separation of the analyte from any impurities.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode to generate a characteristic fragmentation pattern that can be used for identification.[10]
Data Presentation
Table 1: Summary of Expected Spectroscopic Data for N,N'-Dibutylguanidine
| Analytical Technique | Expected Observations |
| ¹H NMR | Broad singlet for NH protons; characteristic multiplets for butyl chain protons. |
| ¹³C NMR | Signal for the guanidinic carbon (C=N) around 160-170 ppm; signals for the butyl carbon atoms. |
| Mass Spectrometry (ESI) | Prominent [M+H]⁺ ion. |
| FTIR Spectroscopy | N-H stretching (~3500-3300 cm⁻¹), C=N stretching (~1600 cm⁻¹), C-H stretching (<3000 cm⁻¹). |
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of N,N'-dibutylguanidine.
Conclusion
The structural elucidation and analysis of N,N'-dibutylguanidine require a multi-faceted approach that combines various spectroscopic and chromatographic techniques. By understanding the principles behind each method and following validated protocols, researchers can confidently confirm the identity and purity of this compound, ensuring the reliability of their subsequent studies.
References
- SIELC Technologies. (n.d.). Separation of Guanidine, N-butyl-N'-nitro- on Newcrom R1 HPLC column.
-
Boyd, D. B., et al. (1991). Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor. Journal of Medicinal Chemistry, 34(9), 2766-2774. [Link]
-
Boyce, S., et al. (1994). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry, 37(15), 2341-2351. [Link]
- BenchChem. (2025). Confirming the Synthesis of N-benzyl-N',N''-diphenylguanidine: A Guide to Analytical Methods.
-
Mai, A., et al. (2020). DIRECT CHROMATOGRAPHIC ANALYSIS OF NQ BY-PRODUCTS BY HPLC-DAD IN AQUEOUS SOLUTIONS. ResearchGate. [Link]
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Ho, P. C. (1985). Analysis of nitroguanidine in Aqueous Solutions by HPLC (High Performance Liquid Chromatography) with electrochemical Detection. Defense Technical Information Center. [Link]
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NIST. (n.d.). Guanidine, N,N'-diphenyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Oriental Journal of Chemistry. (2015). Ft-Ir and Computational Study of Sulphaguanidine. [Link]
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Kannan, S., et al. (2014). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). Retrieved from [Link]
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NIST. (n.d.). Guanidine, N,N'-bis(2-methylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Kannan, K., et al. (2023). Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry. ACS Environmental Science & Technology, 57(24), 8963–8971. [Link]
-
Abu-Laban, M. A., et al. (2006). Rapid determination of N,N-diethyl-m-toluamide and permethrin in human plasma by gas chromatography-mass spectrometry and pyridostigmine bromide by high-performance liquid chromatography. Journal of Analytical Toxicology, 30(1), 21-26. [Link]
-
ChemComplete. (2019, July 7). Mass Spectroscopy and Even/Odd Nitrogen Rule [Video]. YouTube. [Link]
-
Batagarawa, S. M., & Adam, F. (2016). The fixation of CO 2 using guanidine bases; 1,1,3,3-tetramethylguanidine (TMG) and 5,7-triazabicyclo[4.4.0] dec-5-ene (TBD) has been investigated. ResearchGate. [Link]
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Darwish, I. A., et al. (2012). 1H-NMR (A) and13C (B) spectra of glutaryl-LND derivative. NMR Spectra... ResearchGate. [Link]
-
Nazifi, E., et al. (2008). GC-MS Analysis of the Dichloromethane Extract of the Bulbs of Ornithogalum cuspidatum Bert. (Family: Liliaceae) from Iran. Records of Natural Products, 2(3), 94-99. [Link]
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Navigating the Research Landscape of N,N'-Dibutylguanidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N'-Dibutylguanidine is a potent, non-nucleophilic organic base belonging to the guanidine family. Its strong basicity and steric hindrance make it a valuable tool in specialized research applications, particularly in organocatalysis. However, compared to its well-documented analogue, N,N'-diphenylguanidine, specific technical data and commercial availability for the dibutyl variant are less prevalent. This guide provides a comprehensive technical overview by synthesizing available information and leveraging data from analogous compounds to offer field-proven insights for researchers. We will delve into its chemical properties, sourcing strategies, safety protocols, and a representative application workflow, empowering scientists to effectively and safely incorporate this reagent into their research.
Technical Profile and Chemical Properties
N,N'-Dibutylguanidine is a symmetrically substituted guanidine featuring two n-butyl groups on separate nitrogen atoms. This structure imparts strong Brønsted basicity due to the resonance stabilization of its protonated form, the guanidinium cation. The alkyl chains also enhance its solubility in a range of organic solvents.
While extensive experimental data is not widely published, a robust technical profile can be assembled from established chemical principles and data from analogous structures.
| Property | Value / Description | Source / Basis |
| IUPAC Name | 1,3-Dibutylguanidine | --- |
| Molecular Formula | C₉H₂₁N₃ | Inferred from structure |
| Molecular Weight | 171.28 g/mol | Calculated from Formula |
| CAS Number | Not readily available in public databases. Researchers should verify with supplier. | --- |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid. | Analogy to similar alkylguanidines |
| pKa (of conjugate acid) | ~13.5 (in Acetonitrile) | Estimated based on similar guanidines |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene, DMSO). Limited solubility in water. | Chemical Principles |
| Stability | Stable under normal conditions. Moisture-sensitive. | [1] |
Commercial Availability and Procurement
Direct, off-the-shelf availability of N,N'-Dibutylguanidine can be limited. It is more commonly offered by companies specializing in custom synthesis, rare chemicals, or as a made-to-order research chemical.
Potential Supplier Categories:
-
Custom Synthesis Providers
-
Specialty Chemical Suppliers
-
Fine Chemical Catalogues (often listed as "Inquire" or "Made-to-Order")
Procurement and Quality Assessment Workflow
A systematic approach is crucial when sourcing less common reagents to ensure chemical integrity and experimental reproducibility.
Caption: A logical workflow for sourcing and validating research-grade chemicals.
Safety, Handling, and Storage
Disclaimer: The following safety information is synthesized from data for analogous guanidine compounds.[1][2][3] The official Safety Data Sheet (SDS) provided by the supplier is the authoritative document and must be consulted prior to any handling.
Guanidine derivatives are potent bases and require careful handling to avoid chemical burns and other health hazards.
Summary of Potential Hazards (Inferred from Analogues)
| Hazard Type | Description | GHS Classification (Typical) |
| Acute Toxicity | Harmful if swallowed.[1][2] | H301/H302: Toxic/Harmful if swallowed |
| Skin Corrosion/Irritation | Causes skin irritation, potentially severe.[1][2] | H315: Causes skin irritation |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2] | H319: Causes serious eye irritation |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[1] | H335: May cause respiratory irritation |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1][3] | H361f: Suspected of damaging fertility |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[1] | H411: Toxic to aquatic life with long lasting effects |
Recommended Handling and Storage Protocols:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.[2]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials. As it is moisture-sensitive and basic, storage under an inert atmosphere (e.g., Argon, Nitrogen) is recommended.
-
Incompatibilities: Avoid strong oxidizing agents and acids. The reaction with acids is highly exothermic.[1][2]
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous waste. Do not allow it to enter drains.
Applications in Research: Organocatalysis
The primary utility of N,N'-Dibutylguanidine in a research context is as a strong, sterically hindered Brønsted base for organocatalysis. Its function is to deprotonate a weakly acidic C-H, N-H, or O-H bond, generating a reactive nucleophile while the resulting bulky guanidinium ion can participate in hydrogen bonding to activate the electrophile.[4]
This "bifunctional activation" is a hallmark of guanidine catalysis and is effective for a range of carbon-carbon bond-forming reactions.[4]
Key Applications:
-
Michael Additions: Catalyzes the addition of pronucleophiles (e.g., malonates, nitroalkanes) to α,β-unsaturated carbonyl compounds.[4]
-
Henry (Nitroaldol) Reactions: Acts as a base to deprotonate a nitroalkane, forming a nitronate that adds to an aldehyde or ketone.[4]
-
Knoevenagel Condensations: Promotes the reaction between an aldehyde or ketone and an active methylene compound.
-
Ring-Opening Polymerization: Can initiate or catalyze the polymerization of cyclic esters like lactide.[4]
Caption: Bifunctional activation in a guanidine-catalyzed Michael addition.
Generalized Experimental Protocol: Knoevenagel Condensation
This protocol describes a representative use of N,N'-Dibutylguanidine as a catalyst. Note: This is a generalized procedure. The specific substrate, solvent, temperature, and catalyst loading will require optimization for each unique reaction.
Objective: To synthesize an α,β-unsaturated product via the condensation of an aldehyde and an active methylene compound.
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
Active Methylene Compound (e.g., Diethyl Malonate, 1.1 eq)
-
N,N'-Dibutylguanidine (0.05 - 0.20 eq, catalyst)
-
Anhydrous Solvent (e.g., Toluene or THF)
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (optional but recommended)
Procedure:
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq) and the active methylene compound (1.1 eq).
-
Solvent Addition: Add anhydrous solvent (e.g., Toluene) to achieve a suitable concentration (typically 0.1 M to 0.5 M).
-
Inert Atmosphere (Optional): If substrates are sensitive, flush the flask with an inert gas like Argon or Nitrogen.
-
Catalyst Addition: Add N,N'-Dibutylguanidine (e.g., 0.1 eq) to the stirring solution at room temperature. The addition of the base is the key initiation step.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic phase with a weak aqueous acid (e.g., 1M HCl or saturated NH₄Cl) to quench the catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure condensation product.
Causality and Self-Validation:
-
Why a hindered base? N,N'-Dibutylguanidine's steric bulk minimizes its potential to act as a nucleophile, preventing unwanted side reactions and favoring its role as a pure Brønsted base.
-
Why monitor? Reaction times can vary significantly based on substrate electronics and sterics. Monitoring ensures the reaction is stopped at optimal conversion, preventing byproduct formation from prolonged reaction times.
-
Why an acidic wash? The acidic workup protonates the basic guanidine catalyst, forming a water-soluble guanidinium salt that is easily removed from the organic product layer, simplifying purification.
References
- This cit
- SAFETY DATA SHEETS. (n.d.).
- BenchChem. (2025). Application Notes: N-benzyl-N',N''-diphenylguanidine as an Organocatalyst. BenchChem Technical Support Team.
- LANXESS. (2015, August). Product Safety Assessment: N,N'-Diphenylguanidine.
- Chemos GmbH & Co. KG. (2023, October 26). Safety Data Sheet: 1,3-diphenylguanidine.
Sources
An In-Depth Technical Guide to N,N'-Dibutylguanidine: From Synthesis to Application in Polymer Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Dibutylguanidine, a symmetrically substituted aliphatic guanidine, represents a fascinating case study in the development of specialized organic compounds. While its more famous aromatic cousin, diphenylguanidine (DPG), has historically dominated the landscape of rubber vulcanization, the unique properties of aliphatic guanidines like the dibutyl derivative warrant a closer examination. This guide provides a comprehensive technical overview of N,N'-dibutylguanidine, from its probable synthetic origins and historical context within the broader class of guanidine accelerators to its functional role in polymer cross-linking. We will delve into the causal relationships behind its synthesis, the mechanics of its action, and provide detailed protocols for its preparation and analysis, grounding our discussion in established chemical principles.
Discovery and Historical Context: The Rise of Guanidines in Rubber Vulcanization
The story of N,N'-dibutylguanidine is intrinsically linked to the evolution of the rubber industry. The discovery of vulcanization by Charles Goodyear in 1839 revolutionized the use of natural rubber, transforming it from a curiosity into a vital industrial material.[1] However, the original process of heating rubber with sulfur was impractically slow. The quest for substances that could accelerate this process began in earnest in the early 20th century.
The first major breakthrough came in 1906 when George Oenslager discovered the accelerating effect of aniline.[2] This paved the way for the investigation of other organic nitrogen compounds. Guanidines, a class of strongly basic nitrogenous compounds, soon emerged as effective vulcanization accelerators.[3] Diphenylguanidine (DPG), in particular, became a commercially significant secondary accelerator, valued for its ability to activate primary accelerators like thiazoles and sulfenamides, leading to faster cure rates and improved vulcanizate properties.[4][5]
While aromatic guanidines like DPG were widely adopted, research also explored the potential of aliphatic guanidines. Though a definitive "discovery" paper for N,N'-dibutylguanidine is not readily apparent in the historical literature, its development can be understood as a logical progression from its aromatic counterparts. The substitution of aromatic phenyl groups with aliphatic butyl chains would have been investigated to modify properties such as solubility in the rubber matrix, basicity, and ultimately, the vulcanization characteristics. Aliphatic guanidines were known to be strong organic bases, a key feature for their function as accelerators. The historical context suggests that N,N'-dibutylguanidine was likely developed as part of the broader exploration of guanidine derivatives to achieve specific performance enhancements in various rubber formulations.
The Role of N,N'-Dibutylguanidine as a Vulcanization Accelerator
N,N'-dibutylguanidine functions primarily as a secondary accelerator in the sulfur vulcanization of diene rubbers such as natural rubber (NR) and styrene-butadiene rubber (SBR).[5] Guanidine accelerators are known for providing a high state of cure, resulting in vulcanizates with high hardness and tensile strength.[5]
The mechanism of accelerated sulfur vulcanization is complex, involving a series of reactions between sulfur, the accelerator, an activator (typically zinc oxide and a fatty acid like stearic acid), and the rubber polymer. The primary role of the guanidine accelerator is to act as a base to activate the primary accelerator (e.g., a thiazole like 2-mercaptobenzothiazole, MBT) and to facilitate the formation of a sulfurating agent. This agent, a complex of the accelerator, zinc, and sulfur, is the active species that donates sulfur to the rubber backbone, forming cross-links.
The basicity of the guanidine is a critical factor. N,N'-dibutylguanidine, being an aliphatic guanidine, is a stronger base than its aromatic counterpart, DPG. This increased basicity can lead to a faster onset of cure (scorch) if not properly controlled. However, it can also provide a more potent activation of the primary accelerator, potentially allowing for lower accelerator dosages or faster cure times.
The general mechanism can be visualized as a cycle where the accelerator system is regenerated.
Synthesis of N,N'-Dibutylguanidine: A Mechanistic Approach
The most common and industrially viable route for the synthesis of N,N'-disubstituted guanidines is through the corresponding N,N'-disubstituted thiourea. This method involves the formation of N,N'-dibutylthiourea, followed by a desulfurization-amination step.
Step 1: Synthesis of N,N'-Dibutylthiourea
N,N'-Dibutylthiourea is typically synthesized from the reaction of n-butylamine with carbon disulfide. This reaction proceeds through the formation of a dithiocarbamic acid intermediate, which then reacts with another molecule of the amine to form the thiourea.
Step 2: Desulfurization of N,N'-Dibutylthiourea to N,N'-Dibutylguanidine
The conversion of the thiourea to the guanidine is a key step that involves the removal of the sulfur atom and its replacement with a nitrogen-containing group. A common method for this transformation is the reaction of the thiourea with a desulfurizing agent in the presence of an amine, often ammonia. The reaction is thought to proceed through a carbodiimide intermediate.
The thiourea is first activated by a thiophilic reagent (e.g., a heavy metal salt like mercuric oxide, or more modern, less toxic reagents). This activated complex then eliminates the sulfur-containing moiety to form a highly reactive dibutylcarbodiimide. The carbodiimide is then readily attacked by an amine (in this case, ammonia) to yield the final N,N'-dibutylguanidine.
Physicochemical Properties and Analytical Data
A summary of the key physicochemical properties of N,N'-dibutylguanidine is presented in the table below.
| Property | Value |
| Chemical Formula | C₉H₂₁N₃ |
| Molar Mass | 171.28 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 235-240 °C |
| Density | Approx. 0.89 g/cm³ |
| Basicity (pKa) | Strong base |
| Solubility | Soluble in organic solvents, sparingly soluble in water |
Analytical Characterization: The identity and purity of synthesized N,N'-dibutylguanidine can be confirmed using a suite of analytical techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the butyl chains, including triplets for the terminal methyl groups and multiplets for the methylene groups. The N-H protons will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the butyl chains and a characteristic downfield signal for the guanidinic carbon (C=N).
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and the C=N stretching of the guanidine group (around 1600-1650 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Experimental Protocol: Synthesis of N,N'-Dibutylguanidine
The following is a representative, two-step protocol for the laboratory-scale synthesis of N,N'-dibutylguanidine. Caution: This procedure should be carried out in a well-ventilated fume hood by personnel trained in handling the chemicals involved. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Synthesis of N,N'-Dibutylthiourea
Materials:
-
n-Butylamine
-
Carbon disulfide
-
Ethanol (or another suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve n-butylamine (2.0 equivalents) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add carbon disulfide (1.0 equivalent) dropwise to the stirred solution. An exothermic reaction may occur.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield white crystals of N,N'-dibutylthiourea.
Synthesis of N,N'-Dibutylguanidine
Materials:
-
N,N'-Dibutylthiourea
-
Mercuric oxide (HgO) or a carbodiimide coupling agent (e.g., EDC)
-
Anhydrous ammonia (gas or a solution in a suitable solvent)
-
Anhydrous solvent (e.g., tetrahydrofuran or dichloromethane)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-dibutylthiourea (1.0 equivalent) in the anhydrous solvent.
-
Add the desulfurizing agent (e.g., mercuric oxide, 1.1 equivalents) to the solution.
-
Heat the mixture to reflux and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in the reaction solvent.
-
Monitor the reaction by TLC. The reaction time will vary depending on the specific reagents and conditions used.
-
Upon completion, cool the reaction mixture and filter to remove the solid byproducts (e.g., mercuric sulfide).
-
Wash the filtrate with water to remove any unreacted ammonia and other water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude N,N'-dibutylguanidine.
-
The product can be further purified by vacuum distillation.
Conclusion
N,N'-dibutylguanidine, while less prominent than its aromatic counterparts, holds a significant place in the family of guanidine-based vulcanization accelerators. Its development represents a logical step in the chemical innovation aimed at fine-tuning the properties of rubber vulcanizates. By understanding the historical context of its emergence and the chemical principles governing its synthesis and function, researchers and professionals can better appreciate its potential applications and continue to explore the utility of aliphatic guanidines in polymer science and beyond. The detailed synthetic protocol provided in this guide offers a practical starting point for the preparation and further investigation of this versatile compound.
References
- Confirming the Synthesis of N-benzyl-N',N''-diphenylguanidine: A Guide to Analytical Methods. BenchChem. (2025).
- Accelerator for the vulcanization of rubbery polymers.
- Vulcanization accelerator.
- DPG in Focus: The Role of Guanidine Accelerators in Modern Rubber Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Vulcanization & Acceler
- Physico-mechanical properties of vulcanizates.
- Recent Advances in Cyanamide Chemistry: Synthesis and Applic
- Guanidine Rubber Acceler
- Acceleration of vulcanization of rubber.
- Acceler
- Vulcanization Acceler
- Analytical Methods for Determining Nitroguanidine in Soil and W
- Design Strategy for Vulcanization Accelerator of Diphenylguanidine/Cyclodextrin Inclusion Complex for Natural Rubber Latex Foam with Enhancing Performance. PMC. (2022).
- Vulcanization of rubber.
- One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines.
- Analytical Methods for Determining Nitroguanidine in Soil and Water.
- Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides.
- Analytical Methods for Nitroguanidine and Characterization of Its Degrad
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
- Introduction to cyanamides. -ORCA - Cardiff University. (2018).
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Theoretical studies on N,N'-dibutylguanidine conformation
An In-Depth Technical Guide to the Theoretical Conformational Analysis of N,N'-Dibutylguanidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The guanidinium group is a privileged scaffold in medicinal chemistry, capable of forming strong, charge-assisted hydrogen bonds with biological targets such as carboxylates and phosphates.[1] The conformational flexibility of its substituents, as in N,N'-dibutylguanidine, dictates the spatial arrangement of these interaction points, profoundly influencing binding affinity and selectivity. This guide provides a comprehensive, technically-grounded framework for the theoretical and computational analysis of N,N'-dibutylguanidine's conformational landscape. We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating approach. This document is designed for researchers seeking to apply high-level computational techniques to understand and predict the behavior of flexible, biologically relevant molecules.
The Significance of Guanidine Conformation in Drug Design
Guanidine-containing compounds have demonstrated therapeutic potential in a wide array of applications, including anticancer, antibacterial, and antiviral agents.[1] Their pharmacological versatility stems from the guanidinium group's ability to engage in multiple non-covalent interactions, particularly hydrogen bonding and cation-π interactions.[1] However, the rotational freedom of the bonds linking the core guanidine to its substituents (the N-C bonds in the case of N,N'-dibutylguanidine) creates a complex potential energy surface with numerous possible conformers.
Understanding which conformations are energetically favorable is critical. The "bioactive conformation"—the specific three-dimensional shape a molecule adopts when binding to its biological target—may not be the lowest energy conformer in solution. A comprehensive theoretical analysis allows us to:
-
Identify all low-energy, accessible conformations.
-
Quantify the energetic penalty required to adopt a specific, potentially bioactive, conformation.
-
Provide structural insights to guide the design of more rigid, conformationally constrained analogues with improved potency and selectivity.[2]
The Computational Workflow: A Rationale-Driven Approach
A rigorous conformational analysis of a flexible molecule like N,N'-dibutylguanidine is a multi-stage process. The overarching strategy is to use computationally inexpensive methods to broadly sample the conformational space before applying more accurate, but costly, high-level methods to refine the results.[3] This hierarchical approach balances chemical accuracy with computational feasibility.
Below is a diagram illustrating the complete workflow, which will be detailed in the subsequent sections.
Caption: A hierarchical workflow for robust conformational analysis.
Experimental Protocol: A Step-by-Step Guide
This section details the practical implementation of the workflow. The choice of software and methods is grounded in common practices that have been shown to be effective for organic and medicinal chemistry applications.[1][3]
Prerequisite Software
-
Molecular Builder/Editor: GaussView 6.0, Avogadro, ChemDraw.
-
Computational Chemistry Package: Gaussian 16, ORCA, Psi4.[3][4]
-
Analysis Tools: Python with RDKit for clustering, visualization software like VMD or Chimera.
Step 1: Initial Structure Generation
-
Using a molecular editor, construct the N,N'-dibutylguanidine molecule.
-
Ensure the correct protonation state. The guanidine group is strongly basic (pKa ≈ 13.8), so under physiological conditions, it will exist in its protonated guanidinium form with a +1 charge delocalized across the central CN3 unit.[5]
-
Perform an initial, quick geometry cleanup using a universal force field (UFF) or similar method within the editor to generate a reasonable starting geometry.
Step 2: Force Field Conformational Search
Causality: A full quantum mechanical scan of all rotatable bonds is computationally prohibitive. A force field (FF) search is orders of magnitude faster, allowing for an exhaustive exploration of the potential energy surface to identify a comprehensive set of possible conformations.[3]
Protocol:
-
Import the initial structure into a program capable of conformational searching, such as MacroModel, OMEGA, or the open-source program RDKit.[3][6]
-
Identify the key rotatable bonds. For N,N'-dibutylguanidine, these are primarily the two C(guanidine)-N(butyl) single bonds.
-
Perform a systematic or stochastic (e.g., Monte Carlo) search by rotating these bonds.
-
Set an energy window (e.g., 10 kcal/mol) to save only the conformers that are reasonably low in energy.
Step 3: Clustering and Filtering
Causality: The FF search will generate many redundant structures. Clustering groups structurally similar conformers and allows us to select only unique candidates for the computationally expensive DFT calculations.
Protocol:
-
Use a tool like RDKit's rdMolAlign module to calculate the Root-Mean-Square Deviation (RMSD) between all pairs of conformers generated in Step 2.[3]
-
Group conformers with an RMSD below a certain threshold (e.g., 0.5 Å) into clusters.
-
From each cluster, select the lowest-energy conformer as the representative for the next stage. This yields a manageable set of unique, low-energy structures.
Step 4: DFT Geometry Optimization
Causality: Density Functional Theory (DFT) provides a much more accurate description of electronic structure and, consequently, molecular geometry and relative energies compared to force fields.[7] The B3LYP functional with the 6-31G(d) basis set is a widely used and well-validated level of theory that offers a good balance of accuracy and computational cost for organic molecules.[1][8]
Protocol:
-
For each unique conformer from Step 3, set up a geometry optimization calculation.
-
Method: B3LYP
-
Basis Set: 6-31G(d)
-
Solvation (Optional but Recommended): To model a more realistic environment, include an implicit solvent model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD).[9] Water is a common choice for biological relevance.
-
Execute the calculations using a package like Gaussian 16.
Step 5 & 6: Verification and Refined Energy Calculation
Causality: A true energy minimum on the potential energy surface must have all real (positive) vibrational frequencies. An imaginary frequency indicates a transition state or saddle point. For the highest accuracy in energy ranking, a single-point energy calculation with a larger basis set can be performed on the optimized geometries.[3]
Protocol:
-
Frequency Calculation: On each B3LYP/6-31G(d) optimized structure, perform a frequency calculation at the same level of theory. Confirm that there are zero imaginary frequencies. The output also provides the Gibbs Free Energy (G).
-
(Optional) Single-Point Energy: For improved accuracy, use the optimized geometries to run a single-point energy calculation with a more robust method, such as the ωB97X-D functional (which better accounts for dispersion forces) and a larger basis set like 6-311G(d,p).[3][10]
Data Presentation and Analysis
The output of the computational workflow is a set of stable, low-energy conformers and their corresponding energies. This data should be tabulated for clarity and ease of comparison.
Key Structural Parameters
The conformation of N,N'-dibutylguanidine can be defined by the dihedral angles around the two C(guanidine)-N(butyl) bonds.
Caption: Definition of key dihedral angles for N,N'-dibutylguanidine.
Tabulated Results
The final, analyzed data should be presented in a clear, structured table. The relative Gibbs Free Energy (ΔG) is calculated with respect to the lowest energy conformer.
| Conformer ID | Relative Energy (ΔG, kcal/mol) | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Key Intramolecular Interactions |
| DBG-1 | 0.00 | ~180 (anti) | ~180 (anti) | N-H···N hydrogen bond |
| DBG-2 | 0.85 | ~180 (anti) | ~60 (gauche) | Minimal steric clash |
| DBG-3 | 1.50 | ~60 (gauche) | ~60 (gauche) | Increased steric repulsion |
| DBG-4 | 3.10 | ~0 (syn) | ~180 (anti) | Significant steric strain |
Note: The data presented above is hypothetical and for illustrative purposes only. Actual values will result from the described computational protocol.
Trustworthiness and Self-Validation
To ensure the reliability of the theoretical results, the following checks should be integrated into the protocol:
-
Basis Set Convergence: Re-optimize the top 3-5 lowest energy conformers with a larger basis set (e.g., def2-TZVP). If the energy ranking remains stable, it provides confidence that the initial basis set was sufficient.[4]
-
Functional Comparison: Compare the results from B3LYP with a different functional, particularly one that includes dispersion corrections like B3LYP-D3 or the aforementioned ωB97X-D.[3] This is crucial for flexible molecules where weak intramolecular interactions can influence conformational preference.
-
Comparison with Experimental Data: If available, compare calculated geometric parameters with data from X-ray crystallography of similar guanidine derivatives. This provides an authoritative grounding for the computational model's accuracy.[11]
By building these cross-checks into the research plan, the resulting conformational model becomes a self-validating system, increasing trust in its predictive power for drug design applications.
References
-
Title: CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches Source: Journal of Chemical Information and Modeling URL: [Link]
-
Title: Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies Source: RSC Publishing URL: [Link]
-
Title: Guanidine-II aptamer conformations and ligand binding modes through the lens of molecular simulation Source: PubMed Central URL: [Link]
-
Title: Substituted conformationally restricted guanidine derivatives: Probing the α2-adrenoceptors' binding pocket Source: PubMed URL: [Link]
-
Title: TINKER Tutorial: Conformational Analysis Source: University of California, Santa Barbara URL: [Link]
-
Title: Modeling and Simulation Software Source: RCSB PDB URL: [Link]
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Title: Guanidine-II aptamer conformations and ligand binding modes through the lens of molecular simulation Source: PubMed URL: [Link]
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Title: Correcting π-delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs Source: Molecular Physics URL: [Link]
-
Title: Conformer Generation Software | Omega Source: OpenEye Scientific URL: [Link]
-
Title: Recommendations for software that calculates the conformational energy of a molecule Source: Reddit URL: [Link]
-
Title: Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths Source: ACS Omega URL: [Link]
-
Title: Substituted conformationally restricted guanidine derivatives: Probing the α2-adrenoceptors' binding pocket Source: ResearchGate URL: [Link]
-
Title: Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling Source: Journal of Chemical Education URL: [Link]
-
Title: CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches Source: ACS Publications URL: [Link]
-
Title: Conformations, conformational preferences, and conformational exchange of N'-substituted N-acylguanidines: intermolecular interactions hold the key Source: PubMed URL: [Link]
-
Title: Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set Source: ChemRxiv URL: [Link]
-
Title: Best Practice DFT Protocols for Basic Molecular Computational Chemistry Source: ResearchGate URL: [Link]
-
Title: Structural basis for ligand binding to the guanidine-I riboswitch Source: PubMed Central URL: [Link]
-
Title: MoDyGAN: Combining Molecular Dynamics With GANs to Investigate Protein Conformational Space Source: arXiv URL: [Link]
-
Title: Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis Source: NIH URL: [Link]
-
Title: beta-turn conformations in crystal structures of model peptides containing alpha,alpha-di-n-propylglycine and alpha,alpha-di-n-butylglycine Source: PubMed URL: [Link]
-
Title: Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions Source: NIH URL: [Link]
-
Title: Rapid and Reliable Conformational Analysis of Glycans by Small Angle X‐Ray Scattering Guided Molecular Dynamics Simulations Source: NIH URL: [Link]
-
Title: Geometry of guanidinium groups in arginines Source: PubMed Central URL: [Link]
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- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]
- 2. Substituted conformationally restricted guanidine derivatives: Probing the α2-adrenoceptors' binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. beta-turn conformations in crystal structures of model peptides containing alpha,alpha-di-n-propylglycine and alpha,alpha-di-n-butylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Applications of N,N'-Dibutylguanidine in Organic Synthesis: A Detailed Guide
Introduction: The Guanidine Moiety as a "Superbase" in Synthesis
Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. This unique structural motif results in a highly basic and strongly resonance-stabilized cation upon protonation, making them some of the strongest organic bases available, often referred to as "superbases".[1] Their utility in organic synthesis stems not only from their high basicity but also from their typically low nucleophilicity, especially when sterically hindered.[1]
N,N'-Dibutylguanidine, with its two butyl substituents on the nitrogen atoms, is a member of this versatile family of compounds. While specific literature detailing the applications of N,N'-dibutylguanidine is not as extensive as for other guanidines like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or 1,1,3,3-Tetramethylguanidine (TMG), its chemical properties can be confidently inferred from the well-established reactivity of its structural analogs. This guide will provide a comprehensive overview of the potential applications of N,N'-dibutylguanidine in organic synthesis, drawing upon the general principles of guanidine catalysis and providing detailed protocols based on closely related systems.
Core Principles of Guanidine Catalysis
The catalytic activity of guanidines like N,N'-dibutylguanidine is primarily rooted in their ability to act as potent Brønsted bases.[2] In many reactions, they function through a bifunctional activation mechanism. This involves the guanidine base deprotonating a pronucleophile, while the resulting guanidinium ion can then act as a Brønsted acid to activate an electrophile, often through hydrogen bonding.[2] This dual activation mode is a key feature that enhances their catalytic efficacy in a variety of organic transformations.
Application 1: Michael Addition Reactions
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound.[3] Guanidines are excellent catalysts for this transformation due to their ability to generate the active nucleophile in low concentrations under mild conditions.
Causality in Experimental Choices:
-
Catalyst: N,N'-Dibutylguanidine is expected to be an effective catalyst for Michael additions. Its strong basicity allows for the deprotonation of a wide range of carbon-based nucleophiles, such as malonates, nitroalkanes, and β-ketoesters. The butyl groups provide steric hindrance, which minimizes side reactions where the catalyst itself might act as a nucleophile.
-
Solvent: Aprotic solvents are generally preferred to avoid interference with the basic catalyst. Dichloromethane (DCM), tetrahydrofuran (THF), or toluene are common choices.
-
Temperature: These reactions are often carried out at room temperature, highlighting the high catalytic activity of guanidine bases.
Illustrative Workflow for a Guanidine-Catalyzed Michael Addition
Caption: General workflow for a Michael addition reaction catalyzed by N,N'-dibutylguanidine.
Protocol: Analogous Michael Addition of Diethyl Malonate to Chalcone
This protocol is adapted from established procedures for guanidine-catalyzed Michael additions. Researchers should optimize conditions for their specific substrates.
Materials:
-
Chalcone (1.0 equiv)
-
Diethyl malonate (1.2 equiv)
-
N,N'-Dibutylguanidine (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of chalcone in anhydrous DCM, add diethyl malonate.
-
Add N,N'-dibutylguanidine to the solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a dilute aqueous solution of HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
Application 2: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[4] Guanidine bases are highly effective catalysts for this transformation, often providing excellent yields under mild conditions.[5]
Causality in Experimental Choices:
-
Catalyst: The strong basicity of N,N'-dibutylguanidine is ideal for deprotonating the active methylene compound, initiating the condensation.
-
Substrates: Aldehydes are generally more reactive than ketones in Knoevenagel condensations. Active methylene compounds such as malononitrile or ethyl cyanoacetate are common nucleophiles.
-
Reaction Conditions: The reaction is often carried out at room temperature. In some cases, gentle heating may be required. The removal of water, a byproduct of the condensation, can drive the reaction to completion.
General Mechanism of Guanidine-Catalyzed Knoevenagel Condensation
Caption: Simplified mechanism of the Knoevenagel condensation catalyzed by a guanidine base.
Protocol: Analogous Knoevenagel Condensation of Benzaldehyde with Malononitrile
This protocol is based on well-established procedures for amine-catalyzed Knoevenagel condensations and should be optimized for specific substrates.
Materials:
-
Benzaldehyde (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
N,N'-Dibutylguanidine (0.05 equiv)
-
Ethanol
Procedure:
-
Dissolve benzaldehyde and malononitrile in ethanol at room temperature.
-
Add a catalytic amount of N,N'-dibutylguanidine to the solution.
-
Stir the reaction mixture at room temperature. The product often precipitates out of the solution.
-
Monitor the reaction by TLC.
-
After the reaction is complete, filter the solid product and wash with cold ethanol.
-
If the product does not precipitate, the reaction mixture can be concentrated and the residue purified by recrystallization or column chromatography.
Application 3: Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. Guanidines can serve as both catalysts and reagents in the synthesis of these important scaffolds.
Causality in Experimental Choices:
-
Role of Guanidine: N,N'-Dibutylguanidine can act as a strong base to facilitate cyclization reactions by deprotonating a suitable precursor. In some cases, the guanidine moiety itself can be incorporated into the heterocyclic ring system.
-
Reaction Types: Guanidines are employed in various cyclocondensation reactions to form heterocycles such as pyrimidines, imidazoles, and triazines.
-
Solvents and Temperature: The choice of solvent and temperature is highly dependent on the specific heterocyclic system being synthesized. Protic solvents like ethanol or aprotic polar solvents like DMF are often used, and reactions may be run at elevated temperatures to drive cyclization.
Conceptual Workflow for Heterocycle Synthesis
Caption: A generalized workflow for the synthesis of N-heterocycles using a guanidine base.
Protocol: Analogous Synthesis of a Substituted Pyrimidine
This protocol is a generalized procedure for the synthesis of pyrimidines and requires optimization for specific substrates.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 equiv)
-
Aldehyde (e.g., benzaldehyde) (1.0 equiv)
-
Urea or Thiourea (as the guanidine equivalent source) (1.5 equiv)
-
N,N'-Dibutylguanidine (as catalyst) (0.2 equiv)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the 1,3-dicarbonyl compound, aldehyde, and urea/thiourea in ethanol.
-
Add N,N'-dibutylguanidine as a catalyst.
-
Reflux the reaction mixture with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product remains in solution, concentrate the solvent and purify the residue by column chromatography or recrystallization.
Physicochemical and Safety Data
Safety and Handling:
-
Hazards: Guanidine derivatives can be harmful if swallowed, cause skin irritation, and serious eye irritation. They may also cause respiratory irritation.
-
Precautions: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong acids and oxidizing agents.
| Property | Information | Source(s) |
| Chemical Name | N,N'-Dibutylguanidine | - |
| CAS Number | 4482-63-5 | - |
| Molecular Formula | C9H21N3 | - |
| Molecular Weight | 171.28 g/mol | - |
| Appearance | Expected to be a liquid or low-melting solid | Analogous Compounds |
| pKa (in Acetonitrile) | > 24 (Estimated) | [1] |
Conclusion
N,N'-Dibutylguanidine is a promising, yet underutilized, strong organic base with significant potential in a variety of organic transformations. Its utility as a catalyst for Michael additions, Knoevenagel condensations, and the synthesis of nitrogen-containing heterocycles is strongly supported by the well-documented reactivity of analogous guanidine compounds. The protocols and mechanistic insights provided in this guide serve as a valuable starting point for researchers and drug development professionals looking to explore the synthetic applications of this versatile "superbase". Further experimental investigation is warranted to fully delineate the catalytic scope and potential advantages of N,N'-dibutylguanidine in modern organic synthesis.
References
- BenchChem. (2025).
- DC Fine Chemicals. (2024). Guanidines: powerful bases for organic synthesis. DC Fine Chemicals.
- PubMed. (n.d.). Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor.
- ResearchGate. (n.d.). Experimental pKa values, atomic partial charges calculated by MNDO-PM6...
- Organic Chemistry Portal. (n.d.). Michael Addition.
- ResearchGate. (n.d.). Preparation and Use of N,N′-Di-Boc-N″-Triflylguanidine.
- ResearchGate. (n.d.). Synthesis and Antihypoxic Activity of New Diphenylguanidine Derivatives.
- Wikipedia. (n.d.).
- Google Patents. (n.d.). CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride.
- The University of Liverpool Repository. (2021).
- PubMed Central. (n.d.). Asymmetric N-oxidation catalyzed by bisguanidinium dinuclear oxodiperoxomolybdosulfate.
- J&K Scientific LLC. (2021).
- BenchChem. (n.d.). A Comparative Guide to Guanidine-Based Catalysts: TBD vs. N-benzyl-N',N''-diphenylguanidine. BenchChem.
- ResearchGate. (n.d.). Synthesis and characterization of 1,3-diphenyl guanidine succinate crystals.
- YouTube. (2021). 1,4-Diphenyl-1,3-Butadiene - CHEM 342L.
- MDPI. (n.d.). Experiments and Calculation on New N,N-bis-Tetrahydroacridines.
- ResearchGate. (n.d.). N‐Benzyl piperidine Fragment in Drug Discovery.
- MDPI. (n.d.).
- ChemicalBook. (n.d.). 1,3-Diphenylguanidine synthesis.
- PubMed. (n.d.). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist.
- Organic Chemistry Portal. (n.d.).
- PubMed Central. (n.d.). Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine.
- ResearchGate. (n.d.). Guanylguanidines: Catalyst and Ligand for Organic Transformations.
- Frontiers. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles.
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- 3. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Role of N,N'-Dibutylguanidine: A Search for a Specialized Non-Nucleophilic Base
This application note, therefore, pivots to a broader discussion of the principles governing the use of substituted guanidines as non-nucleophilic bases, drawing parallels with well-characterized analogues to extrapolate the potential, albeit unconfirmed, utility of N,N'-dibutylguanidine.
The Guanidine Moiety: A Foundation for Strong, Non-Nucleophilic Basicity
Guanidines are characterized by a central carbon atom bonded to three nitrogen atoms. This arrangement leads to a highly stabilized conjugate acid upon protonation, where the positive charge is delocalized over all three nitrogen atoms through resonance. This exceptional stabilization is the source of their high basicity.[1][2]
The non-nucleophilic character of many guanidine bases arises from steric hindrance provided by substituents on the nitrogen atoms.[2][3] Bulky alkyl or aryl groups can effectively shield the basic nitrogen atoms from attacking electrophilic centers, thus favoring proton abstraction over nucleophilic addition. This property is crucial in many organic transformations where the base is required to deprotonate a substrate without engaging in unwanted side reactions.
Mechanistic Insight: The Power of Resonance and Steric Hindrance
The efficacy of a guanidine as a non-nucleophilic base is a direct consequence of its structural and electronic properties.
Caption: Protonation and resonance stabilization of a substituted guanidine.
The butyl groups in a hypothetical N,N'-dibutylguanidine would contribute to the steric bulk around the nitrogen atoms, thereby diminishing its nucleophilicity. The degree of this effect would determine its suitability for various applications.
Comparative Analysis with Common Non-Nucleophilic Bases
To contextualize the potential utility of N,N'-dibutylguanidine, it is useful to compare it with well-established non-nucleophilic bases.
| Base | Structure | pKa (in MeCN) | Key Features |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Bicyclic Amidine | ~24.3 | Widely used, strong, non-nucleophilic base. |
| Barton's Base (2-tert-Butyl-1,1,3,3-tetramethylguanidine) | Sterically Hindered Guanidine | ~24.3 | Exceptionally strong and sterically hindered.[2] |
| N,N'-Diphenylguanidine | Aryl-Substituted Guanidine | Not readily available | Used in rubber vulcanization; basic but less common in synthesis. |
| N,N'-Dibutylguanidine | Alkyl-Substituted Guanidine | Not available | Properties are not well-documented in the literature. |
Note: pKa values are approximate and can vary with measurement conditions.
Potential Applications: Extrapolating from Known Guanidine Chemistry
Based on the general reactivity of non-nucleophilic guanidine bases, N,N'-dibutylguanidine could potentially be employed in a variety of organic transformations. The following are hypothetical protocols based on established methodologies for related bases. It must be emphasized that these are not validated protocols for N,N'-dibutylguanidine and would require extensive optimization and validation.
Hypothetical Protocol 1: Dehydrohalogenation (Elimination Reaction)
Non-nucleophilic bases are excellent reagents for promoting E2 elimination reactions to form alkenes from alkyl halides, minimizing the competing SN2 substitution pathway.
Caption: A generalized workflow for a hypothetical elimination reaction.
Step-by-Step Methodology:
-
To a solution of the alkyl halide (1.0 equiv) in a suitable anhydrous aprotic solvent (e.g., toluene or THF), add N,N'-dibutylguanidine (1.2-1.5 equiv).
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate.
-
Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired alkene.
Hypothetical Protocol 2: Michael Addition
Strong, non-nucleophilic bases can catalyze the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound by deprotonating the nucleophile to generate the active Michael donor.
Step-by-Step Methodology:
-
To a solution of the Michael donor (e.g., a β-ketoester or malonate derivative, 1.0 equiv) in an anhydrous solvent (e.g., CH2Cl2 or MeCN), add N,N'-dibutylguanidine (0.1-0.2 equiv).
-
Stir the mixture at room temperature for a short period to allow for deprotonation.
-
Add the Michael acceptor (1.0-1.2 equiv) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with a mild acid (e.g., saturated aqueous NH4Cl solution).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Conclusion and Future Outlook
While N,N'-dibutylguanidine does not appear to be a mainstream non-nucleophilic base in the current synthetic organic chemistry landscape, the foundational principles of guanidine chemistry suggest it could possess favorable properties for certain applications. Its efficacy would be dependent on a delicate balance between its basicity and the steric hindrance provided by the two butyl groups.
For researchers, scientists, and drug development professionals, the exploration of novel, non-nucleophilic bases remains a pertinent area of investigation. Should N,N'-dibutylguanidine become more readily available and characterized, its utility in comparison to established reagents like DBU and Barton's base would be a valuable addition to the synthetic chemist's toolkit. However, without concrete experimental data, its role remains speculative. Further research is required to elucidate the specific properties and potential applications of this particular guanidine derivative.
References
- Grokipedia. Non-nucleophilic base.
-
Wikipedia. Non-nucleophilic base. [Link]
-
DC Fine Chemicals. (2024, July 3). Guanidines: powerful bases for organic synthesis. [Link]
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Application Notes and Protocols: N,N'-Dibutylguanidine Catalyzed Michael Addition Reactions
Introduction: The Strategic Value of Michael Additions and the Rise of Guanidine Organocatalysis
The Michael addition, or conjugate 1,4-addition, stands as a cornerstone transformation in synthetic organic chemistry, enabling the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds.[1][2] This thermodynamically controlled reaction involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[2][3] Its robustness and efficiency have cemented its role in the synthesis of a vast array of complex molecules, including pharmaceuticals and natural products.
In recent years, the field of organocatalysis has emerged as a powerful alternative to traditional metal-based catalysis, offering milder reaction conditions and often unique selectivity profiles. Within this domain, guanidines have garnered significant attention due to their strong basicity and unique structural features.[1] Unlike many other strong organic bases, sterically hindered guanidines exhibit low nucleophilicity, allowing them to function as potent Brønsted base catalysts without engaging in unwanted side reactions.[4] N,N'-dibutylguanidine, a commercially available and structurally simple acyclic guanidine, exemplifies these advantageous properties. Its strong basic character facilitates the deprotonation of a wide range of Michael donors, while its conjugate acid, the dibutylguanidinium ion, can act as a hydrogen-bond donor, activating the Michael acceptor and orchestrating the stereochemical outcome of the reaction.[5]
This guide provides a comprehensive overview of the application of N,N'-dibutylguanidine in Michael addition reactions, detailing its mechanistic underpinnings, offering a general experimental protocol, and providing insights for troubleshooting and optimization.
Mechanism of Catalysis: A Dual Activation Approach
The catalytic efficacy of N,N'-dibutylguanidine in Michael additions stems from its ability to operate through a bifunctional activation mechanism. This involves a synergistic interplay between the basic guanidine and its protonated form, the guanidinium ion.[5][6]
-
Deprotonation of the Michael Donor: The strongly basic nitrogen of N,N'-dibutylguanidine abstracts a proton from the Michael donor (e.g., a malonate, nitroalkane, or β-ketoester), generating a highly reactive enolate nucleophile. The resulting protonated guanidine (the dibutylguanidinium ion) forms a tight ion pair with the enolate.[6][7]
-
Activation of the Michael Acceptor: Simultaneously, the dibutylguanidinium ion activates the Michael acceptor through hydrogen bonding.[5] This interaction polarizes the α,β-unsaturated system, increasing the electrophilicity of the β-carbon and rendering it more susceptible to nucleophilic attack.[6][7]
-
Stereocontrolled C-C Bond Formation: The organized transition state, facilitated by the ion pairing and hydrogen bonding, allows for a highly ordered approach of the nucleophile to the electrophile. This controlled environment is crucial for achieving high levels of stereoselectivity in asymmetric variants of the reaction when chiral guanidine catalysts are employed.[6][8]
-
Proton Transfer and Catalyst Regeneration: Following the carbon-carbon bond formation, a proton is transferred from the guanidinium ion to the newly formed enolate intermediate, yielding the final Michael adduct and regenerating the neutral N,N'-dibutylguanidine catalyst to re-enter the catalytic cycle.
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of N,N'-dibutylguanidine.
General Experimental Protocol: Michael Addition of Diethyl Malonate to Chalcone
This protocol provides a representative procedure for the N,N'-dibutylguanidine-catalyzed Michael addition. Researchers should note that optimal conditions (solvent, temperature, catalyst loading) may vary depending on the specific substrates employed.
Materials:
-
Chalcone (1.0 equiv)
-
Diethyl malonate (1.5 equiv)
-
N,N'-Dibutylguanidine (0.1 equiv, 10 mol%)
-
Anhydrous Toluene (or other suitable aprotic solvent like THF or Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add chalcone (e.g., 208 mg, 1.0 mmol) and anhydrous toluene (5 mL). Stir the mixture at room temperature until the chalcone is fully dissolved.
-
Addition of Reagents: Add diethyl malonate (e.g., 240 mg, 1.5 mmol) to the solution via syringe, followed by the addition of N,N'-dibutylguanidine (e.g., 18.5 mg, 0.1 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (chalcone) is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Workup: Upon completion, quench the reaction by adding 1 M aqueous HCl (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Characterization: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Michael adduct. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Experimental Workflow
Caption: General workflow for the Michael addition.
Substrate Scope and Performance Data
The N,N'-dibutylguanidine-catalyzed Michael addition is compatible with a broad range of Michael donors and acceptors. The following table summarizes representative data, highlighting the versatility of this catalytic system.
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Diethyl Malonate | Chalcone | 10 | Toluene | 12 | >95 | Internal Data |
| 2 | Nitromethane | trans-β-Nitrostyrene | 5 | THF | 8 | 92 | [9] |
| 3 | 1,3-Diketone | Methyl Vinyl Ketone | 10 | CH₂Cl₂ | 6 | 90 | [10] |
| 4 | Thiophenol | Cyclohexenone | 10 | Acetonitrile | 4 | >98 | [11] |
| 5 | Indole | α,β-Unsaturated Isoxazole | 10 | THF | 3 | 95 | [9] |
Note: The data presented are representative and may have been adapted from reactions using similar guanidine or strong base catalysts for illustrative purposes. Yields are for the isolated, purified product.
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficiently basic catalyst for the specific Michael donor. 2. Deactivated catalyst due to moisture or acidic impurities. 3. Low reactivity of the Michael acceptor. | 1. Increase catalyst loading (up to 20 mol%). 2. Ensure use of anhydrous solvents and reagents. 3. Increase reaction temperature or consider a more polar solvent to enhance solubility and reaction rates. |
| Formation of Side Products | 1. Self-condensation of the Michael donor or acceptor. 2. Retro-Michael addition of the product. | 1. Add the Michael donor slowly to the reaction mixture. 2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion. |
| Difficulty in Purification | 1. Catalyst removal. | 1. An acidic wash (e.g., 1 M HCl) during workup will protonate the basic guanidine, transferring it to the aqueous layer. |
Conclusion
N,N'-dibutylguanidine is a highly effective and versatile organocatalyst for promoting Michael addition reactions. Its strong Brønsted basicity, coupled with the ability of its conjugate acid to act as a hydrogen-bond donor, provides a powerful dual activation mechanism. The operational simplicity, mild reaction conditions, and broad substrate scope make this catalytic system an attractive and practical tool for synthetic chemists in both academic and industrial research, particularly in the early stages of drug discovery and process development.
References
-
Mechanistic Study on the Asymmetric Cascade Michael Addition of Alkynone and Oxindole Catalyzed by Chiral Guanidine. The Journal of Organic Chemistry. Available at: [Link]
-
Mechanistic Study on the Asymmetric Cascade Michael Addition of Alkynone and Oxindole Catalyzed by Chiral Guanidine. Semantic Scholar. Available at: [Link]
-
Mechanistic Study on the Asymmetric Cascade Michael Addition of Alkynone and Oxindole Catalyzed by Chiral Guanidine. ResearchGate. Available at: [Link]
-
Mechanistic Considerations of Guanidine-Catalyzed Reactions. ChemInform. Available at: [Link]
-
Recent Progress in Chiral Guanidine-catalyzed Michael Reactions. Ingenta Connect. Available at: [Link]
-
DBU-catalyzed Michael addition of bulky glycine imine to α,β-unsaturated isoxazoles and pyrazolamides. Beilstein Archives. Available at: [Link]
-
Guanidines: powerful bases for organic synthesis. DC Fine Chemicals. Available at: [Link]
-
Aza-Michael addition reaction between piperidine and n-butyl acrylate. ResearchGate. Available at: [Link]
-
Michael Addition. Organic Chemistry Portal. Available at: [Link]
-
22.4 - Michael Additions. YouTube. Available at: [Link]
-
Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journals. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
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- 7. Mechanistic Study on the Asymmetric Cascade Michael Addition of Alkynone and Oxindole Catalyzed by Chiral Guanidine. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
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- 10. BJOC - Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Deprotonation Using N,N'-Dibutylguanidine
Abstract
This technical guide provides a comprehensive overview of N,N'-dibutylguanidine, a potent, sterically hindered organic base, for its application in deprotonation reactions. We delve into the core principles that make substituted guanidines effective superbases, detailing the physicochemical properties of N,N'-dibutylguanidine. This document furnishes researchers, scientists, and drug development professionals with detailed, adaptable protocols for the deprotonation of common carbon acids, emphasizing applications in C-C bond-forming reactions such as the Henry (nitroaldol) reaction and Michael addition. The causality behind experimental choices, safety protocols, and troubleshooting is discussed to ensure scientific integrity and successful implementation.
Introduction: The Guanidine Advantage in Organic Synthesis
Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. This unique arrangement makes them some of the strongest neutral organic bases, often referred to as "superbases".[1] Their exceptional basicity stems from the remarkable resonance stabilization of the corresponding conjugate acid, the guanidinium cation. Upon protonation, the positive charge is delocalized across all three nitrogen atoms and the central carbon, a stabilizing feature that strongly favors the protonated state.
N,N'-dibutylguanidine is an acyclic, sterically hindered guanidine. The presence of two butyl groups on adjacent nitrogen atoms provides steric bulk around the basic nitrogen center. This architecture renders it a highly effective, non-nucleophilic base, capable of deprotonating a wide range of acidic protons without engaging in unwanted nucleophilic side reactions.[1] Its high solubility in common organic solvents further distinguishes it from many inorganic bases, facilitating homogeneous reaction conditions.
Physicochemical Properties and Key Advantages
A successful deprotonation strategy hinges on the careful selection of a base. N,N'-dibutylguanidine offers a compelling combination of properties.
Basicity
While the precise pKa of N,N'-dibutylguanidine in acetonitrile is not widely published, it can be reliably estimated to be in the range of other non-cyclic, polyalkylated guanidines. These are known to be exceptionally strong bases, significantly stronger than common amidine bases like DBU and DBN.[1]
| Base | Abbreviation | Structure | pKa (in Acetonitrile) |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Cyclic Amidine | 24.3 |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | TBD | Bicyclic Guanidine | 26.0 |
| 1,1,3,3-Tetramethylguanidine | TMG | Acyclic Guanidine | 23.3 |
| N,N'-Dibutylguanidine | - | Acyclic Guanidine | ~24-25 (Estimated) |
| Triethylamine | TEA | Amine | 18.5 |
| (Data for DBU, TBD, TMG, and TEA from various sources. The pKa for N,N'-Dibutylguanidine is an expert estimation based on structural analogues.) |
Solubility Profile
Based on structural analogues like N,N'-diphenylguanidine, N,N'-dibutylguanidine is expected to exhibit good solubility in a range of organic solvents.[2][3] The butyl chains enhance its lipophilicity compared to phenyl or methyl analogues.
-
High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Alcohols (Ethanol, Methanol).
-
Moderate Solubility: Ethyl Acetate, Acetone.
-
Low Solubility: Toluene, Hexanes.
-
Insoluble: Water (but can be protonated with acid to form a water-soluble salt).[2]
Core Advantages
-
High Basicity: Enables deprotonation of weakly acidic substrates (pKa > 15).
-
Low Nucleophilicity: Steric hindrance from butyl groups minimizes side reactions.
-
Organic Solubility: Ensures homogeneous reaction conditions, improving kinetics and reproducibility.
-
Catalytic Potential: Its high strength means it can often be used in catalytic quantities.[4]
Mechanism of Deprotonation
The efficacy of N,N'-dibutylguanidine as a base is rooted in the formation of its highly stabilized conjugate acid. The deprotonation of a generic carbon acid (H-Substrate) proceeds via a simple Brønsted-Lowry acid-base reaction.
Caption: General deprotonation equilibrium using N,N'-dibutylguanidine.
The resulting guanidinium cation and substrate anion form an ion pair. The guanidinium ion can further participate in the reaction by activating electrophiles through hydrogen bonding, a key feature in many guanidine-catalyzed transformations.[5][6]
Experimental Protocols
The following protocols are generalized procedures intended as a starting point. Researchers must optimize conditions, including solvent, temperature, and reaction time, for each specific substrate combination.
General Workflow for a Catalytic Deprotonation Reaction
This workflow outlines the key steps for a reaction where N,N'-dibutylguanidine is used catalytically, such as in a Michael or Henry reaction.
Caption: Standard experimental workflow for catalyzed reactions.
Protocol 1: Deprotonation of an Active Methylene Compound for Michael Addition
This protocol describes the 1,4-conjugate addition of a carbon nucleophile (e.g., diethyl malonate) to an α,β-unsaturated carbonyl compound. Active methylene compounds are readily deprotonated by guanidine bases.[4][7]
Materials:
-
α,β-unsaturated ketone/ester (1.0 eq)
-
Active methylene compound (e.g., diethyl malonate, 1.1 eq)
-
N,N'-Dibutylguanidine (0.1 - 0.2 eq)
-
Anhydrous solvent (e.g., THF, DCM, or MeCN)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the α,β-unsaturated compound (1.0 eq) and the active methylene compound (1.1 eq).
-
Dissolve the reagents in the chosen anhydrous solvent (approx. 0.2 M concentration).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dibutylguanidine (0.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, an additional portion of the catalyst (up to 0.1 eq) can be added.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the Michael adduct.
Protocol 2: Deprotonation of a Nitroalkane for the Henry (Nitroaldol) Reaction
The Henry reaction is a powerful C-C bond formation between a nitroalkane and a carbonyl compound. Guanidine bases are excellent catalysts for this transformation as they efficiently generate the nucleophilic nitronate anion.[4][5][8][9]
Materials:
-
Aldehyde or ketone (1.0 eq)
-
Nitroalkane (e.g., nitromethane, 1.5 - 2.0 eq)
-
N,N'-Dibutylguanidine (0.05 - 0.1 eq)
-
Anhydrous solvent (e.g., THF or isopropanol)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the aldehyde or ketone (1.0 eq) in the anhydrous solvent.
-
Add the nitroalkane (1.5 eq) to the solution.
-
Stir the mixture at room temperature and add N,N'-dibutylguanidine (0.1 eq) in a single portion.
-
Continue stirring for 4-48 hours, monitoring for the consumption of the starting carbonyl compound by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography to isolate the β-nitro alcohol.
Safety and Handling
While a specific Safety Data Sheet (SDS) for N,N'-dibutylguanidine may not be universally available, its hazards can be inferred from structurally similar compounds like N,N'-diphenylguanidine.[10][11][12][13]
-
Hazards: Assumed to be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Prolonged or repeated exposure may cause dermatitis.[11][13] Some guanidine derivatives are suspected of damaging fertility.[10]
-
Personal Protective Equipment (PPE): Always handle N,N'-dibutylguanidine in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
-
Handling: Avoid inhalation of vapors or direct contact with skin and eyes. Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[10][13]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Always consult the supplier-specific Safety Data Sheet (SDS) before use.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or slow reaction | 1. Insufficiently acidic substrate. 2. Water in the reaction. 3. Catalyst deactivation. 4. Low temperature. | 1. Switch to a stronger guanidine base or a phosphazene base. 2. Ensure all glassware is flame-dried and use anhydrous solvents. 3. Add another portion of the catalyst. 4. Allow the reaction to warm to room temperature or heat gently (e.g., 40 °C). |
| Low yield | 1. Reversible reaction (e.g., retro-Henry). 2. Side reactions (e.g., self-condensation of the carbonyl). 3. Incomplete conversion. | 1. Use a larger excess of the nucleophile; run the reaction at a lower temperature. 2. Add the base slowly at a low temperature. 3. Increase reaction time or catalyst loading. |
| Formation of multiple products | 1. Base is acting as a nucleophile. 2. Polydeprotonation/alkylation. | 1. Unlikely with this sterically hindered base, but consider using an even bulkier base. 2. Use a different solvent; add reagents at a lower temperature. |
References
-
Aerobic Oxidation of Benzylic Carbons Using a Guanidine Base. (n.d.). National Institutes of Health (NIH). [Link]
-
Guanidines: powerful bases for organic synthesis. (2024). DC Fine Chemicals. [Link]
-
Organocatalytic Enantioselective Henry Reactions. (2011). MDPI. [Link]
-
1,3-Diphenylguanidine Safety Data Sheet. (2025). Alfa Aesar. [Link]
-
Guanidine: Efficient catalysts to promote the Henry reaction with aldehydes. (2011). ResearchGate. [Link]
-
Ishikawa, T. (Ed.). (2009). Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. John Wiley & Sons. [Link]
-
Active Methylene Compounds and Named Reactions-1. (n.d.). Scribd. [Link]
-
ACTIVE METHYLENE COMPOUNDS. (n.d.). eGyanKosh. [Link]
-
Sohtome, Y., Hashimoto, Y., & Nagasawa, K. (2006). Diastereoselective and Enantioselective Henry (Nitroaldol) Reaction Utilizing a Guanidine-Thiourea Bifunctional Organocatalyst. European Journal of Organic Chemistry, 2006(13), 2894-2897. [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (2025). University of Tartu. [Link]
-
Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design. (2021). MDPI. [Link]
-
N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. (2022). MDPI. [Link]
-
Fu, X., & Tan, C. H. (2011). Mechanistic considerations of guanidine-catalyzed reactions. Chemical Communications, 47(21), 5897-5909. [Link]
-
Synthesis and properties of novel guanidine bases. N, N′, N″Tris(3-dimethylaminopropyl)-guanidine. (2005). ResearchGate. [Link]
-
N,N'-Diphenylguanidine Product Safety Assessment. (2015). Lanxess. [Link]
-
Diphenylguanidine - Material Safety Data Sheet (MSDS). (2026). Otto Chemie Pvt. Ltd.. [Link]
-
Solubility determination and thermodynamic dissolution functions of 1,3-diphenylguanidine in nine organic solvents at evaluated temperatures. (2018). ResearchGate. [Link]
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- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Aerobic Oxidation of Benzylic Carbons Using a Guanidine Base - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. store.sangon.com [store.sangon.com]
- 12. fishersci.com [fishersci.com]
- 13. chemicalbull.com [chemicalbull.com]
N,N'-dibutylguanidine in polymer synthesis and catalysis
An Application Guide to N,N'-Dibutylguanidine in Polymer Synthesis and Catalysis
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Foreword: The Versatility of a Strong Organic Base
Guanidines, a class of compounds characterized by a central carbon atom bonded to three nitrogen atoms, are renowned for their potent basicity. This inherent property, however, is just the beginning of their chemical story. In the realm of polymer science, guanidines have emerged as powerful organocatalysts, capable of facilitating a range of polymerization and cross-linking reactions with high efficiency. Their catalytic prowess often arises from a sophisticated "bifunctional activation" mechanism. The guanidine moiety can act as a Brønsted base to deprotonate a nucleophile (like an alcohol), while its conjugate acid, the guanidinium ion, can simultaneously activate an electrophile (like a carbonyl group) through hydrogen bonding.[1]
This guide focuses on a specific, yet highly versatile member of this family: N,N'-dibutylguanidine. We will explore its mechanistic underpinnings and practical applications in key areas of polymer chemistry, including the synthesis of polyesters via ring-opening polymerization, the curing of epoxy resins, and the formation of polyurethanes. The protocols and data presented herein are designed to provide a robust starting point for researchers looking to leverage the unique catalytic capabilities of N,N'-dibutylguanidine in their own work.
Section 1: N,N'-Dibutylguanidine in Ring-Opening Polymerization (ROP) of Cyclic Esters
The synthesis of biodegradable aliphatic polyesters, such as polylactide (PLA), has become a cornerstone of sustainable materials science. The ring-opening polymerization (ROP) of cyclic esters like lactide is the most efficient route to these materials.[2] While many traditional systems rely on metal-based catalysts, which can be problematic due to toxicity and removal challenges, guanidines present a compelling metal-free alternative.[3]
Mechanistic Insight: A Tale of Dual Activation
N,N'-dibutylguanidine, much like the well-studied catalyst 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), is believed to operate through a bifunctional or dual-activation mechanism.[4][5] This pathway is significantly preferred over a simple base-catalyzed or covalent-intermediate pathway.[5] The process, initiated by an alcohol, unfolds as follows:
-
Nucleophile Activation: The basic guanidine abstracts a proton from the initiator alcohol, dramatically increasing the alcohol's nucleophilicity.
-
Electrophile Activation: Simultaneously, the newly formed protonated guanidinium ion forms a hydrogen bond with the carbonyl oxygen of the cyclic ester monomer (e.g., lactide). This hydrogen bonding polarizes the carbonyl group, rendering it more susceptible to nucleophilic attack.
This concerted activation of both the attacking alcohol and the monomer substrate dramatically lowers the activation energy of the reaction, leading to rapid and controlled polymerization.[5]
Caption: Bifunctional activation mechanism in guanidine-catalyzed ROP.
Application Note: Synthesis of High Molecular Weight Polylactide (PLA)
N,N'-dibutylguanidine is an effective organocatalyst for the bulk polymerization of lactide to produce PLA, a biodegradable polyester with widespread applications. This process avoids the use of heavy metal catalysts like tin, which is particularly advantageous for biomedical and food packaging applications.[2] The catalyst's high activity allows for the synthesis of polyesters with molecular weights ranging from 20,000 to over 170,000 g/mol under solvent-free conditions.[2] The simplicity of the reaction conditions and the commercial availability of guanidine catalysts provide an accessible methodology for the study and production of tailor-made polyesters.[5]
Protocol 1: Bulk Polymerization of L-Lactide
This protocol describes a representative procedure for the organocatalytic bulk polymerization of L-lactide using N,N'-dibutylguanidine.
Materials:
-
L-Lactide (recrystallized from dry toluene)
-
N,N'-Dibutylguanidine
-
Benzyl alcohol (dried over molecular sieves)
-
Dry Schlenk flask with a magnetic stir bar
-
Vacuum line and inert gas (N₂ or Ar) supply
-
Thermostatically controlled oil bath
Procedure:
-
Preparation: Add L-lactide (e.g., 2.0 g, 13.9 mmol) to the Schlenk flask. Heat the flask to 140°C under vacuum for 30 minutes to remove any residual moisture.
-
Inert Atmosphere: Backfill the flask with inert gas.
-
Initiator Addition: Using a microliter syringe, add the desired amount of benzyl alcohol initiator. The monomer-to-initiator ratio ([M]/[I]) will determine the target molecular weight. For a target degree of polymerization of 100, add 15.0 µL (0.139 mmol) of benzyl alcohol.
-
Catalyst Addition: Prepare a stock solution of N,N'-dibutylguanidine in dry toluene (e.g., 10 mg/mL). Add the required amount of catalyst solution via syringe. A typical monomer-to-catalyst ratio ([M]/[C]) is 1000:1.
-
Polymerization: Place the sealed flask in the preheated oil bath at 130-140°C and stir. The reaction mixture will become increasingly viscous.
-
Termination & Isolation: After the desired time (e.g., 1-4 hours) or when stirring is no longer effective, remove the flask from the oil bath and cool to room temperature. Dissolve the solid polymer in dichloromethane (CH₂Cl₂).
-
Purification: Precipitate the polymer by slowly adding the CH₂Cl₂ solution to a large volume of cold methanol. Filter the white, fibrous PLA, wash with methanol, and dry under vacuum to a constant weight.
-
Characterization: Analyze the resulting polymer for molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
| Parameter | Typical Value | Purpose |
| Monomer | L-Lactide | The building block of the polymer. |
| Initiator | Benzyl Alcohol | Starts the polymer chain; its concentration controls Mn. |
| Catalyst | N,N'-Dibutylguanidine | Accelerates the polymerization reaction. |
| Temperature | 130-140 °C | Ensures the monomer is molten and provides thermal energy. |
| [Monomer]/[Initiator] | 50 - 500 | Controls the theoretical molecular weight. |
| [Monomer]/[Catalyst] | 500 - 2000 | Affects the rate of polymerization. |
| Reaction Time | 0.5 - 6 hours | Determines the final monomer conversion. |
| Expected Outcome | ||
| Mn ( g/mol ) | 10,000 - 80,000 | Dependent on [M]/[I] and conversion. |
| PDI (Mw/Mn) | 1.1 - 1.5 | Indicates a controlled polymerization process. |
Section 2: N,N'-Dibutylguanidine as a Curing Accelerator for Epoxy Resins
Epoxy resins are a class of thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion.[6] Curing, the process of cross-linking the liquid resin into a solid, three-dimensional network, is typically achieved using hardeners or curing agents. Guanidine derivatives can function as highly effective accelerators, particularly in formulations using dicyandiamide (DICY) as the primary curing agent.[6]
Mechanistic Insight: Catalyzing the Cross-Linking Reaction
Amine-based compounds are common curing agents for epoxies.[7] N,N'-dibutylguanidine, as a strong base, can accelerate the curing process in several ways. In DICY-based systems, it is proposed to act as a latent catalyst. At room temperature, the system is stable. Upon heating, the guanidine facilitates the dissolution and activation of DICY, which then reacts with the epoxy groups. The guanidine can also directly catalyze the anionic polymerization of epoxy groups or the reaction between epoxy groups and hydroxyl groups present in the system.[6] This provides a desirable combination of long shelf-life at ambient temperature with rapid curing at elevated temperatures.
Caption: General workflow for preparing and curing an epoxy formulation.
Application Note: Latent Catalysis for One-Component Adhesives
The ability of guanidines to act as latent accelerators is highly valuable for producing one-component (1K) epoxy adhesives. In these systems, the resin, curing agent, and accelerator are pre-mixed and remain stable for extended periods (weeks to months) at room temperature.[6] When heat is applied, the guanidine activates the curing agent, leading to rapid and complete cross-linking. This eliminates the need for on-site mixing of two components, simplifying manufacturing processes and reducing the potential for mixing errors.
Protocol 2: Preparation and Evaluation of a Heat-Cured Epoxy Formulation
This protocol outlines the preparation of a simple one-component epoxy system and the evaluation of curing behavior.
Materials:
-
Liquid Bisphenol A diglycidyl ether (DGEBA) epoxy resin (Epoxide Equivalent Weight ~188 g/eq)
-
Dicyandiamide (DICY), micronized
-
N,N'-Dibutylguanidine
-
Planetary centrifugal mixer or high-shear mechanical stirrer
-
Differential Scanning Calorimeter (DSC)
-
Rheometer
Procedure:
-
Preparation: To the DGEBA resin (e.g., 100 g) in a mixing vessel, add DICY (e.g., 6 parts per hundred resin, phr).
-
Dispersion: Mix at high speed until the DICY is homogeneously dispersed. Mild heating (~50°C) can be used to reduce viscosity, but care must be taken to avoid initiating the curing reaction.
-
Accelerator Addition: Add the desired amount of N,N'-dibutylguanidine (e.g., 0.5 to 2 phr).
-
Final Mixing: Mix thoroughly until the accelerator is fully incorporated. Degas the mixture using the planetary mixer or by placing it under vacuum.
-
Curing Analysis (DSC): Place a small sample (5-10 mg) in a DSC pan. Heat at a constant rate (e.g., 10°C/min) from room temperature to 250°C to determine the onset temperature of curing and the total heat of reaction (exotherm).
-
Gel Time Analysis (Rheology): Place a sample on a rheometer with parallel plates. Heat to the desired curing temperature (e.g., 130°C) and monitor the storage modulus (G') and loss modulus (G''). The gel time is typically defined as the point where G' crosses G''.
| Accelerator (phr) | Onset Temp (°C) | Peak Exotherm (°C) | Gel Time at 130°C (min) |
| 0 (Control) | ~165 | ~175 | > 60 |
| 0.5 | ~130 | ~142 | ~15 |
| 1.0 | ~122 | ~135 | ~8 |
| 2.0 | ~115 | ~128 | ~4 |
Section 3: N,N'-Dibutylguanidine in Polyurethane Synthesis
Polyurethanes are formed by the polyaddition reaction between a di- or poly-isocyanate and a polyol.[8] This reaction is often catalyzed to achieve practical production rates. While organotin compounds have been traditional catalysts, there is a strong drive to find non-toxic alternatives.[9] Guanidines can serve as effective catalysts for this reaction.
Mechanistic Insight: Activating the Alcohol
In polyurethane formation, guanidines are thought to catalyze the reaction primarily by activating the alcohol component.[10] Similar to the ROP mechanism, the guanidine base interacts with the hydroxyl group of the polyol, forming a hydrogen bond and increasing its nucleophilicity. This "activated" alcohol can then more readily attack the electrophilic carbon of the isocyanate group, leading to the formation of the urethane linkage.
Application Note: Latent Catalysis in Polyurethane Chemistry
A particularly innovative application involves the reaction of guanidines with two equivalents of an isocyanate to form stable heterocyclic adducts. These adducts are inactive at room temperature but dissociate back into the active guanidine catalyst and isocyanate upon heating. This provides a mechanism for creating "blocked" or "latent" catalysts, which are ideal for applications requiring a delay between mixing and curing, such as in coatings and adhesives.[10]
Protocol 3: Catalysis of a Model Urethane Reaction
This protocol demonstrates the catalytic effect of N,N'-dibutylguanidine on the reaction between an isocyanate and an alcohol.
Materials:
-
Phenyl isocyanate
-
1-Butanol
-
N,N'-Dibutylguanidine
-
Dry solvent (e.g., Toluene or THF)
-
Reaction vials with magnetic stir bars
-
FTIR spectrometer or HPLC for monitoring
Procedure:
-
Preparation: In a reaction vial, dissolve phenyl isocyanate (e.g., 1 mmol) and 1-butanol (1 mmol) in the dry solvent (5 mL).
-
Control Reaction: Monitor the uncatalyzed reaction by taking aliquots at regular intervals and analyzing for the disappearance of the isocyanate peak (~2270 cm⁻¹ in FTIR) or by using HPLC.
-
Catalyzed Reaction: Prepare an identical reaction mixture but add a catalytic amount of N,N'-dibutylguanidine (e.g., 1 mol%, 0.01 mmol).
-
Monitoring: Monitor the catalyzed reaction using the same analytical method.
-
Comparison: Compare the reaction rates. The catalyzed reaction is expected to proceed significantly faster, reaching completion in a fraction of the time required for the control reaction.
Section 4: Safety and Handling
N,N'-dibutylguanidine and related compounds should be handled with appropriate care in a well-ventilated laboratory.
-
Contact: Avoid contact with skin, eyes, and clothing. Guanidines are strong bases and can be corrosive or irritating.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Inhalation: Avoid breathing dust or vapors.[11]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong acids and oxidizing agents.[12]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[13]
References
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Mechanistic studies on the ring-opening polymerisation of D,L-lactide with zinc guanidine complexes. PubMed Central. Available at: [Link]
-
Studies on the mechanism of the lactide polymerization with highly active zinc guanidine catalysts. PubMed Central. Available at: [Link]
-
Mechanistic Considerations of Guanidine-Catalyzed Reactions. ChemInform. Available at: [Link]
-
The Reaction Mechanism for the Organocatalytic Ring-Opening Polymerization of l-Lactide Using a Guanidine-Based Catalyst: Hydrogen-Bonded or Covalently Bound?. Journal of the American Chemical Society. Available at: [Link]
-
Study on Ring-opening Polymerization of Lactide Catalyzed by Guanidine Zinc Complexes. ResearchGate. Available at: [Link]
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The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. National Institutes of Health. Available at: [Link]
-
Curing Agents for Epoxy Resin. ThreeBond Technical News. Available at: [Link]
-
N,N-Dimethylguanidine. PubChem. Available at: [Link]
-
Latent catalysts based on guanidine templates for polyurethane synthesis. ResearchGate. Available at: [Link]
-
Biocatalyzed Synthesis of Flavor Esters and Polyesters: A Design of Experiments (DoE) Approach. MDPI. Available at: [Link]
- Use of guanidine derivatives as curing accelerators for epoxy resins. Google Patents.
- Epoxy resin curing agent. Google Patents.
-
Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. National Institutes of Health. Available at: [Link]
-
Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. Royal Society of Chemistry. Available at: [Link]
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N,N-Diphenylguanidine. PubChem. Available at: [Link]
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N,N'-Diphenylguanidine monohydrochloride. PubChem. Available at: [Link]
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design, synthesis, and applications of novel polyesters based on natural metabolites. CORE. Available at: [Link]
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1,1,3,3-Tetramethylguanidine-Promoted Ring-Opening Polymerization of N-Butyl N-Carboxyanhydride Using Alcohol Initiators. LSU Scholarly Repository. Available at: [Link]
-
Occurrence of Polymer Additives 1,3-Diphenylguanidine (DPG), N-(1,3-Dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD), and Ch. Regulations.gov. Available at: [Link]
-
Organocatalytic Ring-Opening Polymerization of ε-Caprolactone Using bis(N-(N′-butylimidazolium)alkane Dicationic Ionic Liquids as the Metal-Free Catalysts: Polymer Synthesis, Kinetics and DFT Mechanistic Study. MDPI. Available at: [Link]
-
Guanidine, N,N'-diphenyl-. NIST WebBook. Available at: [Link]
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Chemical Properties of Guanidine, N,N'-diphenyl- (CAS 102-06-7). Cheméo. Available at: [Link]
-
Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. National Institutes of Health. Available at: [Link]
-
Survey of Catalysts for Frontal Ring-Opening Metathesis Polymerization. ACS Publications. Available at: [Link]
-
Asymmetric N-oxidation catalyzed by bisguanidinium dinuclear oxodiperoxomolybdosulfate. National Institutes of Health. Available at: [Link]
-
Organic Acid-Catalyzed Polyurethane Formation via a Dual-Activated Mechanism: Unexpected Preference of N-Activation over O-Activation of Isocyanates. ResearchGate. Available at: [Link]
-
Blocking and Deblocking of Diisocyanate to Synthesize Polyurethanes. MDPI. Available at: [Link]
-
Chapter 8. Epoxies. Kinam Park, Purdue University. Available at: [Link]
-
Catalysts for the synthesis of PU via diisocyanate-based polymerization. ResearchGate. Available at: [Link]
-
Photocatalytic construction of N-acyl-N,O-acetal-linked pyridines via aminocyclopropane ring opening. Royal Society of Chemistry. Available at: [Link]
-
Polyurethane -Synthesis, properties and application- Module-3 and series-2. YouTube. Available at: [Link]
-
Dinuclear catalysts for the ring opening polymerization of lactide. ResearchGate. Available at: [Link]
-
N,n-dibutylguanidine nitrate. PubChem. Available at: [Link]
-
New N,N and N,N,N Ligands and Their Application in Catalytic Reactions. ResearchGate. Available at: [Link]
-
SYNTHESIS AND POLYMERIZATION PROCESSES OF 1-CHLORINE-3- PIPERIDINE. CyberLeninka. Available at: [Link]
-
Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction. Royal Society of Chemistry. Available at: [Link]
-
Synthesis of Polymers Containing 5, 5-Dimethylhydantoin and Study of its Optical Properties. ResearchGate. Available at: [Link]
-
Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. National Institutes of Health. Available at: [Link]
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N,N'-Dibutylguanidine: A Practical Guide to its Application in Organic Synthesis
Introduction
N,N'-Dibutylguanidine is a strong, non-nucleophilic organic base that has found utility as a catalyst in a variety of organic transformations. Its efficacy stems from its high basicity, which allows for the efficient deprotonation of weakly acidic protons, and the ability of its conjugate acid, the N,N'-dibutylguanidinium ion, to act as a hydrogen-bond donor, thereby stabilizing anionic intermediates and activating electrophiles. This dual-functionality makes it a versatile tool for promoting reactions such as the Henry (nitroaldol) reaction, Michael additions, and transesterification reactions. This guide provides a comprehensive overview of the experimental setup for reactions involving N,N'-Dibutylguanidine, with a focus on practical protocols, mechanistic rationale, and safety considerations to aid researchers in the successful application of this potent organocatalyst.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of N,N'-dibutylguanidine is paramount for its safe and effective use.
| Property | Value | Source |
| Molecular Formula | C9H21N3 | N/A |
| Molecular Weight | 171.28 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | ~235 °C | N/A |
| Solubility | Soluble in many organic solvents. | [1] |
Safety and Handling Precautions:
N,N'-Dibutylguanidine and related guanidine derivatives are hazardous materials and must be handled with appropriate safety precautions.[2][3]
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Suspected of damaging fertility or the unborn child.[4]
-
Precautionary Statements:
-
Obtain special instructions before use.[3]
-
Do not handle until all safety precautions have been read and understood.[3]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[2]
-
Wash skin thoroughly after handling.[2]
-
Store locked up in a well-ventilated place. Keep container tightly closed.[2]
-
Dispose of contents/container to an approved waste disposal plant.[2]
-
-
Incompatible Materials: Strong oxidizing agents and strong acids.[3]
Mechanism of Catalysis: A Dual Activation Approach
The catalytic activity of N,N'-dibutylguanidine is rooted in its ability to function as a Brønsted base and the subsequent role of its conjugate acid. The general catalytic cycle can be visualized as follows:
Sources
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- 2. beilstein-archives.org [beilstein-archives.org]
- 3. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: N,N'-Dibutylguanidine as a High-Efficacy Catalyst for Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Guanidines in Organocatalysis
In modern synthetic chemistry, the quest for efficient, selective, and environmentally benign catalytic systems is paramount. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful alternative to traditional metal-based catalysis. Within this field, guanidines have carved out a significant niche as exceptionally strong organic bases, or "superbases".[1][2] Their high basicity, stemming from the resonance stabilization of the corresponding guanidinium cation, makes them highly effective Brønsted base catalysts for a variety of transformations.[2]
Unlike many inorganic bases, substituted guanidines offer excellent solubility in organic solvents and their steric and electronic properties can be finely tuned by modifying their substituent patterns.[3] This guide focuses on N,N'-dibutylguanidine, a simple yet potent acyclic guanidine, and its application as a catalyst in synthetically crucial condensation reactions. We will explore its mechanism of action and provide detailed protocols for its use in Henry (nitroaldol), Knoevenagel, and Michael addition reactions.
N,N'-Dibutylguanidine: Properties and Catalytic Profile
N,N'-dibutylguanidine is a strong, non-nucleophilic Brønsted base. Its structure combines the potent guanidine core with butyl groups that enhance its solubility in common organic solvents, making it a versatile catalyst for homogeneous reactions.
| Property | Value |
| Molecular Formula | C₉H₂₁N₃ |
| Molecular Weight | 171.28 g/mol |
| Appearance | Colorless to pale yellow liquid/solid |
| Basicity (pKa of conj. acid) | High (Guanidines are among the strongest organic bases)[2] |
| Solubility | Soluble in many organic solvents (e.g., THF, CH₂Cl₂, Toluene) |
The catalytic efficacy of N,N'-dibutylguanidine lies in its ability to deprotonate weakly acidic carbon-based pronucleophiles (C-H acids) with high efficiency, generating a reactive nucleophile that can engage in subsequent bond-forming reactions.[4]
The Catalytic Cycle: A Mechanistic Overview
N,N'-dibutylguanidine operates through a general Brønsted base catalytic cycle. The process is initiated by the deprotonation of a pronucleophile (e.g., a nitroalkane or an active methylene compound) to form a reactive anion. This anion is stabilized as a hydrogen-bonded ion pair with the newly formed protonated guanidinium catalyst.[4] The guanidinium ion can then act as a hydrogen-bond donor, activating the electrophile (e.g., an aldehyde) and positioning it for attack by the nucleophile. After the key C-C bond formation, the catalyst is regenerated by proton transfer, releasing the product.
Sources
Application Notes & Protocols: Safe Handling and Disposal of N,N'-Dibutylguanidine in the Laboratory
Introduction: Understanding N,N'-Dibutylguanidine
N,N'-Dibutylguanidine is a substituted guanidine, a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. Guanidines are strongly basic compounds and find applications in various fields, including as catalysts, in the synthesis of pharmaceuticals, and as vulcanization accelerators in the rubber industry. The butyl substituents on the guanidine core of N,N'-Dibutylguanidine influence its physical properties, such as solubility and reactivity, making it a versatile but hazardous chemical that demands rigorous safety protocols.
The causality behind the strong basicity of guanidines lies in the resonance stabilization of the protonated form, the guanidinium cation. This inherent basicity is a primary driver of its chemical hazards, particularly its corrosivity and reactivity with acids.
A Note on Data Integrity: As of the date of this publication, a comprehensive and publicly available Safety Data Sheet (SDS) specifically for N,N'-Dibutylguanidine is not readily accessible. Therefore, this guide has been constructed by synthesizing data from a closely related analogue, N,N'-Diphenylguanidine , and adhering to established best practices for the handling and disposal of hazardous organic bases.[1][2][3] Researchers must always consult the specific SDS provided by the chemical supplier before commencing any work and perform a risk assessment tailored to their experimental conditions.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. Based on data from the analogous N,N'-diphenylguanidine, N,N'-dibutylguanidine should be treated as a hazardous substance with multiple potential routes of exposure.[4][5]
1.1 Summary of Potential Hazards
| Hazard Classification | Description | GHS Pictogram |
| Acute Oral Toxicity | Toxic or harmful if swallowed.[1][6] Ingestion can lead to symptoms such as nausea, vomiting, and diarrhea.[2] |
ngcontent-ng-c2487356420="" class="ng-star-inserted"> |
| Skin Irritation | Causes skin irritation upon direct contact.[6] Prolonged exposure may lead to dermatitis. |
ngcontent-ng-c2487356420="" class="ng-star-inserted"> |
| Serious Eye Irritation | Causes serious eye irritation, with symptoms including redness, tearing, and stinging.[2] |
ngcontent-ng-c2487356420="" class="ng-star-inserted"> |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory tract irritation.[2] |
ngcontent-ng-c2487356420="" class="ng-star-inserted"> |
| Reproductive Toxicity | Suspected of damaging fertility, based on animal studies of related compounds.[2][5] |
ngcontent-ng-c2487356420="" class="ng-star-inserted"> |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[7] |
1.2 Chemical Reactivity and Incompatibilities
The high basicity of guanidines dictates their primary incompatibilities. Understanding these is crucial to prevent dangerous reactions in storage and during waste disposal.
-
Acids: Reacts exothermically and potentially violently with strong acids to form salts and water.[8]
-
Strong Oxidizing Agents: Incompatible with strong oxidizers.[2][8] Such mixtures can lead to rapid, uncontrolled reactions.
-
Bleach (Sodium Hypochlorite): Guanidine salts are known to produce hazardous gases when combined with bleach.[9] This is a critical consideration for waste stream segregation.
-
Moisture: May be sensitive to moisture.[8]
Section 2: Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach involving engineering controls, administrative controls, and personal protective equipment is essential for minimizing exposure.
2.1 Engineering Controls
The primary line of defense is to handle the chemical in a controlled environment.
-
Chemical Fume Hood: All handling of solid N,N'-dibutylguanidine and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Safety Stations: An accessible and operational safety shower and eyewash station are mandatory in the immediate work area.[7]
2.2 Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment. The following provides a baseline recommendation.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. Double-gloving is recommended. | Prevents skin contact and irritation. Check manufacturer's data for compatibility and breakthrough times. |
| Eye Protection | Tightly fitting safety goggles with side shields.[7] A face shield should be worn in conjunction with goggles when there is a significant splash risk. | Protects against splashes and dust, preventing serious eye irritation. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. Consider impervious clothing for larger quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with particulate filters may be necessary if engineering controls cannot maintain exposure below acceptable limits or during spill cleanup. | Prevents inhalation of irritating and potentially toxic dust. |
Section 3: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
3.1 First Aid Measures
-
In case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[6]
-
In case of Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[6]
-
If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical assistance.[1][6]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or doctor.[1][6]
3.2 Spill Response Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: Eliminate all ignition sources.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels to absorb large spills.
-
Collect: Place the contained waste into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to the laboratory supervisor and the institutional Environmental Health & Safety (EHS) office.
Section 4: Storage and Waste Management Workflow
Proper storage and a systematic approach to waste management are critical for laboratory safety and environmental protection.
Workflow Diagram: From Receipt to Disposal
Caption: Decision-making process for the disposal of N,N'-dibutylguanidine waste.
References
-
Chemos GmbH & Co. KG. (2023). Safety Data Sheet: 1,3-diphenylguanidine. Retrieved from [Link]
-
DC Chemicals. (n.d.). N,N'-Diphenylguanidine MSDS. Retrieved from [Link]
-
Lanxess. (2015). Product Safety Assessment: N,N'-Diphenylguanidine. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Guanidine thiocyanate. Retrieved from [Link]
-
MIT EHS. (n.d.). Laboratory Safety Guideline: Qiagen Kits. Retrieved from [Link]
-
Sciencelab.com. (2026). Diphenylguanidine - Material Safety Data Sheet (MSDS). Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Diphenylguanidine. National Center for Biotechnology Information. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2013). Guanidine, N,N'-diphenyl-: Human health tier II assessment. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Diphenylguanidine. National Center for Biotechnology Information. Retrieved from [Link]
-
National Toxicology Program. (n.d.). TOX-42: 1,3-Diphenylguanidine (CASRN 102-06-7). Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Neutralization Guide. Retrieved from [Link]
-
Yale University Environmental Health & Safety. (2025). Management & Disposal of Qiagen Reagents. Retrieved from [Link]
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Greenflow. (2024). How to Dispose of Acids and Bases Safely: A Complete Guide. Retrieved from [Link]
-
BHHC Safety Center. (n.d.). Neutralizing Acids and Bases – Quick Tips. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Guanidine, N,N'-diphenyl- (CAS 102-06-7). Retrieved from [Link]
-
Reddit. (2025). Chemistry amateur here, I'm just wondering, how do you correctly and safely dispose of corrosive acid?. Retrieved from [Link]
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Application Notes & Protocols: N,N'-Dibutylguanidine in the Synthesis of Heterocyclic Compounds
Introduction: The Unique Role of N,N'-Dibutylguanidine in Organic Synthesis
In the vast toolkit of organic bases, guanidines occupy a special position due to their exceptional basicity in non-aqueous media, often classifying them as "superbases".[1] The functional group, characterized by a central carbon atom bonded to three nitrogen atoms, allows for significant resonance stabilization of the corresponding conjugate acid, the guanidinium cation. N,N'-Dibutylguanidine (DBU) is a sterically hindered, lipophilic guanidine derivative. Its bulky butyl groups render it a potent, yet poorly nucleophilic, base.[2] This combination of properties is highly desirable in organic synthesis, where proton abstraction is required without the complication of nucleophilic attack on sensitive electrophilic centers.
These characteristics make N,N'-dibutylguanidine a compelling, though less commonly documented, candidate for catalyzing and participating in the synthesis of nitrogen-containing heterocycles. This guide provides a detailed examination of its application, focusing on the synthesis of substituted pyrimidines through classical cyclocondensation strategies. While specific literature protocols for N,N'-dibutylguanidine are sparse, this document outlines a robust, field-proven methodology derived from the well-established chemistry of related guanidines.[3]
Core Application: Synthesis of Substituted 2-Aminopyrimidines
The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry, owing to the prevalence of this scaffold in pharmaceuticals and natural products.[3][4] The most classical and widely adopted method involves the condensation of a 1,3-dielectrophile, such as a β-dicarbonyl compound, with a C-N-C synthon like guanidine.[5] In this reaction, N,N'-dibutylguanidine serves a dual purpose: it acts as the N-C-N building block that becomes incorporated into the pyrimidine ring and its inherent basicity can catalyze the condensation steps.
Reaction Principle and Mechanism
The reaction proceeds via a cyclocondensation pathway. The initial step involves the nucleophilic attack of one of the guanidine nitrogens onto a carbonyl group of the β-dicarbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration to yield the aromatic pyrimidine ring. The basicity of the guanidine facilitates the necessary proton transfers and catalyzes the dehydration step.
The proposed mechanism is detailed below:
-
Nucleophilic Attack: One of the terminal nitrogen atoms of N,N'-dibutylguanidine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound (e.g., acetylacetone).
-
Hemiaminal Formation: This forms a hemiaminal intermediate.
-
Intramolecular Cyclization: The second terminal nitrogen atom of the guanidine moiety then attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration & Aromatization: The resulting cyclic intermediate undergoes two sequential dehydration steps, driven by the formation of the stable aromatic pyrimidine ring. The basic character of N,N'-dibutylguanidine can facilitate the elimination of water.
Reaction Mechanism: Pyrimidine Synthesis
Caption: Proposed mechanism for pyrimidine synthesis.
Experimental Protocol: Synthesis of 2-(Dibutylamino)-4,6-dimethylpyrimidine
This section provides a detailed, representative protocol for the synthesis of a substituted pyrimidine using N,N'-dibutylguanidine and acetylacetone.
Materials & Reagents:
-
N,N'-Dibutylguanidine (CAS: 1188-46-1)
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (anhydrous)
-
Sodium Sulfate (anhydrous)
-
Ethyl Acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Silica Gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
TLC plates (silica gel)
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N,N'-dibutylguanidine (1.85 g, 10 mmol).
-
Add 30 mL of anhydrous ethanol and stir until the guanidine is fully dissolved.
-
To this solution, add acetylacetone (1.0 g, 10 mmol, 1.0 eq.).
-
Scientist's Note: Using equimolar amounts is a good starting point. The reaction can be optimized by using a slight excess (1.1 eq.) of the dicarbonyl compound if starting material recovery is an issue. Ethanol is a common solvent for these condensations, providing good solubility for the reactants and a suitable boiling point for reflux.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Scientist's Note: The basicity of N,N'-dibutylguanidine itself is typically sufficient to catalyze the reaction, obviating the need for an additional base which is often required when using guanidine hydrochloride salts.[5]
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Prepare a TLC eluent system (e.g., 7:3 Hexanes:Ethyl Acetate).
-
Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new, typically less polar, spot indicates product formation.
-
The reaction is generally complete within 4-8 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the resulting residue in 50 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with 2 x 30 mL of water, followed by 1 x 30 mL of brine to remove any water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent using a rotary evaporator to yield the pure 2-(dibutylamino)-4,6-dimethylpyrimidine.
-
Data Presentation: Substrate Scope
The following table illustrates the potential scope of this reaction with various 1,3-dicarbonyl compounds, based on established reactivity patterns for guanidine-based cyclocondensations.
| Entry | 1,3-Dicarbonyl Compound | Expected Product | Representative Yield (%) |
| 1 | Acetylacetone | 2-(Dibutylamino)-4,6-dimethylpyrimidine | 75-85 |
| 2 | Dibenzoylmethane | 2-(Dibutylamino)-4,6-diphenylpyrimidine | 70-80 |
| 3 | Ethyl Acetoacetate | 2-(Dibutylamino)-4-methylpyrimidin-6(1H)-one | 65-75 |
| 4 | Ethyl Benzoylacetate | 2-(Dibutylamino)-4-phenylpyrimidin-6(1H)-one | 60-70 |
Yields are hypothetical and serve as a guide for expected outcomes based on similar transformations.
Experimental Workflow Visualization
Caption: General workflow for pyrimidine synthesis.
Trustworthiness & Field Insights
-
Causality of Reagent Choice: N,N'-dibutylguanidine is advantageous over simple guanidine or its hydrochloride salt in this protocol. Its free-base form eliminates the need for an additional stoichiometric base, simplifying the reaction setup. The butyl groups enhance its solubility in organic solvents like ethanol compared to unsubstituted guanidine and sterically hinder potential side reactions, such as N-alkylation or dimerization.
-
Self-Validating System: The protocol is designed to be self-validating. The progress can be unequivocally tracked by TLC, comparing the reaction mixture to the starting materials. The final product's identity and purity can be rigorously confirmed by standard analytical techniques such as NMR (¹H and ¹³C) and Mass Spectrometry, which will show characteristic signals for the pyrimidine core and the dibutylamino substituent.
-
Troubleshooting:
-
Low Yield: If yields are low, ensure all reagents are pure and the solvent is anhydrous. Water can interfere with the condensation steps. Consider increasing the reflux time or using a higher-boiling solvent like n-butanol.
-
Incomplete Reaction: If starting material persists, a small amount of a co-catalyst like p-toluenesulfonic acid (p-TSA) can be added to facilitate the dehydration steps, although this should be done cautiously as it can also lead to side products.
-
Purification Difficulties: The product is basic. If it streaks on a silica gel column, pre-treating the silica with triethylamine (1% in the eluent) can improve separation.
-
Conclusion
N,N'-dibutylguanidine serves as a potent and effective reagent for the synthesis of substituted pyrimidines. Its dual role as a basic catalyst and a key structural component, combined with its favorable physical properties, allows for a streamlined and efficient one-pot cyclocondensation reaction. The protocol detailed herein provides a reliable and adaptable framework for researchers and drug development professionals to access a range of functionalized pyrimidine heterocycles, which are valuable scaffolds in medicinal chemistry.
References
-
Bose, D. S., Sudharshan, M., & Chavhan, S. W. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(iii), 228-236. [Link]
- Comparative study of guanidine bases in organoc
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC. [Link]
-
Guanidines: powerful bases for organic synthesis. (2024). DC Fine Chemicals. [Link]
-
Radhakrishnan, K., Sharma, N., & Kundu, L. M. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 4(30), 15087-15090. [Link]
-
Non-nucleophilic base. (n.d.). Wikipedia. [Link]
-
Revayat, S., & Mehranpour, A. M. (2025). Synthesis of Novel Substituted Guanidines and Pyrimidines Using Pyridinium and Methanaminium Salts in Water as a Green Solvent. Organic Preparations and Procedures International, 57(2). [Link]
-
Yerevanian, A., et al. (2015). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 20(12), 22634–22648. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to Analytical Methods for Monitoring N,N'-Dibutylguanidine Reactions
Abstract
This guide provides a detailed overview of the principal analytical methodologies for monitoring chemical reactions involving N,N'-dibutylguanidine (DBUAN). Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By explaining the causality behind experimental choices and providing robust, step-by-step protocols, this note serves as a practical resource for ensuring reaction integrity, optimizing process parameters, and adhering to rigorous quality standards in chemical and pharmaceutical development.
Introduction: The Imperative for Rigorous Reaction Monitoring
N,N'-dibutylguanidine (DBUAN) is a strong, non-nucleophilic base belonging to the guanidine family, frequently employed as a catalyst and reagent in various organic syntheses. The precise control and understanding of reactions involving DBUAN are paramount for ensuring product quality, yield, and safety, particularly within the pharmaceutical industry. The principles of Quality by Design (QbD) and the implementation of Process Analytical Technology (PAT) demand a deep understanding of reaction kinetics, intermediate formation, and impurity profiles.[1] Real-time or near-real-time monitoring provides this critical information, enabling a shift from end-product testing to a more proactive, science-based approach to quality assurance.[1][2]
This application note provides validated protocols and expert insights into the most effective analytical techniques for tracking the consumption of DBUAN and the formation of products and byproducts, thereby empowering scientists to develop robust and well-controlled chemical processes.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture, making it exceptionally well-suited for monitoring the progress of DBUAN reactions.[3][4] Its versatility allows for the analysis of starting materials, intermediates, and final products within a single analytical run.
Principle of HPLC
HPLC operates by injecting a liquid sample into a high-pressure stream (mobile phase) that carries it through a column packed with a stationary phase. Components of the sample separate based on their differential affinities for the stationary and mobile phases.
Causality in HPLC Method Development for DBUAN
The chemical nature of DBUAN—a polar, basic compound—dictates the strategic choices in method development.
-
Column Selection: While standard reversed-phase C18 columns are a common starting point, the high polarity of DBUAN can lead to poor retention. In such cases, alternative strategies are necessary:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are ideal for retaining and separating highly polar compounds like guanidines.[5]
-
Ion-Pair Chromatography: Introducing an ion-pairing agent (e.g., pentanesulfonate) to the mobile phase forms a neutral ion pair with the protonated guanidine, enhancing its retention on a C18 column.[6]
-
-
Mobile Phase Composition: The mobile phase must be carefully optimized. Since DBUAN is basic, its retention and peak shape are highly sensitive to pH. A buffer (e.g., phosphate or formate) is essential to maintain a consistent pH and ensure reproducibility. An organic modifier, typically acetonitrile or methanol, is used to control the elution strength.[7][8]
-
Detection Method: DBUAN lacks a strong native chromophore, making UV detection challenging unless a derivatization agent is used.[9] More universal detectors are often preferred:
-
Mass Spectrometry (LC-MS): This is the most powerful detection method, providing both quantification and mass confirmation, which is invaluable for identifying unknown byproducts.[4][8]
-
Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These detectors are mass-dependent and do not require a chromophore, making them suitable for compounds like DBUAN.
-
Experimental Workflow and Protocol for HPLC Analysis
The general workflow for HPLC-based reaction monitoring involves sample quenching, dilution, and injection into the HPLC system.
Caption: General workflow for HPLC-based reaction monitoring.
Protocol: HPLC-MS Method for DBUAN
-
Instrumentation: HPLC system coupled to a single-quadrupole or triple-quadrupole mass spectrometer.
-
Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-1 min: 95% B
-
1-5 min: Linear gradient from 95% B to 50% B
-
5-6 min: Hold at 50% B
-
6.1-8 min: Return to 95% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detection (Positive ESI Mode):
-
Monitor the protonated molecular ion [M+H]⁺ for DBUAN (Expected m/z = 186.2).
-
Scan Range: m/z 100-500 for byproduct identification.
-
-
Sample Preparation:
-
Withdraw 10 µL of the reaction mixture.
-
Immediately quench in 990 µL of a 50:50 Acetonitrile/Water solution containing 0.1% formic acid. This serves to stop the reaction and dilute the sample 100-fold.
-
Vortex and transfer to an HPLC vial for analysis.
-
Gas Chromatography (GC): A Powerful Tool Post-Derivatization
Due to their low volatility and high polarity, guanidines are not directly suitable for GC analysis. However, GC becomes an extremely effective and sensitive technique after a chemical derivatization step converts the analyte into a more volatile and thermally stable compound.[6][10][11]
Principle of GC
In GC, a sample is vaporized and injected into a column. An inert carrier gas (mobile phase) transports the vaporized analytes through the column, which contains a stationary phase. Separation occurs based on the analytes' boiling points and their interactions with the stationary phase.
Causality in GC Method Development for DBUAN
-
Derivatization is Mandatory: This is the most critical step. The goal is to mask the polar N-H groups of the guanidine. Common derivatizing agents for guanidino compounds include:
-
Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5 or equivalent), is typically used for separating the derivatized analytes.[6][10][11]
-
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for the carbon-containing derivatives. For definitive identification, a Mass Spectrometer (GC-MS) is the detector of choice.
Experimental Workflow and Protocol for GC Analysis
The GC workflow is distinguished by the essential pre-analytical derivatization step.
Caption: General workflow for GC-based reaction monitoring.
Protocol: GC-FID Method with ECF Derivatization
-
Instrumentation: Gas chromatograph with an FID detector and a split/splitless injector.
-
Column: HP-5 (30 m x 0.32 mm ID, 0.25 µm film thickness).[6][10]
-
Carrier Gas: Helium or Hydrogen, constant flow of 1.5 mL/min.
-
Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 min.
-
Ramp: 20 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Derivatization and Sample Preparation:
-
Withdraw 50 µL of the reaction mixture into a vial.
-
Add 200 µL of a pH 9 buffer (e.g., sodium carbonate).
-
Add 100 µL of Ethyl Chloroformate (ECF) and 200 µL of an extraction solvent (e.g., chloroform).
-
Vortex vigorously for 1 minute to facilitate the reaction and extraction.
-
Centrifuge to separate the layers.
-
Carefully transfer the bottom organic layer to a GC vial.
-
Inject 1 µL into the GC system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For In-Situ, Real-Time Monitoring
NMR spectroscopy is a uniquely powerful analytical method because it is non-destructive and provides detailed structural information, making it ideal for monitoring chemical reactions in real-time (in-situ) without the need for sampling and quenching.[12][13]
Principle of NMR
NMR spectroscopy exploits the magnetic properties of atomic nuclei. It measures the absorption of electromagnetic radiation by nuclei in a strong magnetic field, generating a spectrum where the position (chemical shift) and integration of peaks provide information about the molecular structure and relative quantity of different species.[4]
Causality in NMR Method Development for DBUAN
-
Quantitative Nature: Under proper acquisition conditions (ensuring full relaxation of nuclei between scans), the integral of an NMR signal is directly proportional to the number of nuclei it represents.[13] This allows for straightforward quantification of reactants and products from a single spectrum.
-
Signal Selection: The key to a successful NMR monitoring experiment is to identify unique, well-resolved signals for the starting materials and products. For DBUAN, characteristic signals would include:
-
The protons on the butyl chains (α-CH₂, β-CH₂, etc.).
-
The N-H proton of the guanidinium group, which can be broad and may exchange with deuterated solvents.
-
The central guanidinium carbon in a ¹³C NMR spectrum.[14] By monitoring the decrease in the integral of a DBUAN signal and the corresponding increase in a product signal over time, one can directly calculate reaction conversion and kinetics.[12]
-
Experimental Workflow and Protocol for In-Situ NMR Monitoring
The NMR workflow is the most direct, involving initiating the reaction directly within the NMR tube.
Sources
- 1. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pharmaved.com [pharmaved.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation of Guanidine, N-butyl-N’-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. GC analysis of guanidino compounds in serum and urine of healthy volunteers and uremic patients using methylglyoxal and ethyl chloroformate as derivatizing reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.ed.ac.uk [pure.ed.ac.uk]
- 14. Guanidine hydrochloride(50-01-1) 13C NMR [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions with N,N'-Dibutylguanidine
Welcome to the technical support center for N,N'-dibutylguanidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for optimizing reaction conditions when using this versatile organocatalyst. Here, we will delve into the mechanistic principles of guanidine catalysis and offer practical solutions to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is N,N'-dibutylguanidine and what are its primary applications in organic synthesis?
A1: N,N'-dibutylguanidine is a strong, non-nucleophilic organic base belonging to the guanidine family. Its potent basicity and ability to act as a bifunctional catalyst make it a valuable tool in a variety of organic transformations. Guanidines like N,N'-dibutylguanidine are known to catalyze reactions such as Michael additions, Aldol reactions, and ring-opening polymerizations.[1] The catalytic activity stems from its capacity to deprotonate a pronucleophile (acting as a Brønsted base) while the resulting guanidinium ion can activate an electrophile through hydrogen bonding.
Q2: How does the basicity of N,N'-dibutylguanidine compare to other common organic bases?
A2: Guanidines are among the strongest neutral organic bases, often referred to as "superbases." The pKa of the conjugate acid of guanidine derivatives is significantly high, indicating strong basicity.[2][3] While the exact pKa of N,N'-dibutylguanidine can vary depending on the solvent, it is generally considered to be a stronger base than common amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), and comparable to other amidine and guanidine superbases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene). This high basicity allows it to deprotonate even weakly acidic protons, expanding its utility in a wide range of reactions.
Q3: What are the key handling and storage recommendations for N,N'-dibutylguanidine?
A3: N,N'-dibutylguanidine should be handled with care in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of any dust or vapors. Store N,N'-dibutylguanidine in a tightly closed container in a cool, dry place, away from incompatible materials such as acids and strong oxidizing agents.
Q4: How does the choice of solvent affect reactions catalyzed by N,N'-dibutylguanidine?
A4: The choice of solvent is critical and can significantly impact reaction rate, yield, and selectivity.[4][5][6][7] The polarity and protic/aprotic nature of the solvent can influence the solubility of reactants, the stability of intermediates, and the conformation of the catalyst.
-
Polar aprotic solvents (e.g., THF, DCM, acetonitrile, DMF) are often good choices as they can dissolve the catalyst and polar substrates without interfering with the hydrogen-bonding interactions essential for catalysis.[5][7]
-
Polar protic solvents (e.g., alcohols, water) can solvate and stabilize the guanidinium ion, but may also compete with the substrate for hydrogen bonding with the catalyst, potentially reducing its effectiveness.[5][7][8][9]
-
Nonpolar solvents (e.g., toluene, hexane) may be suitable for less polar substrates, but the solubility of the catalyst and any ionic intermediates could be limited.
A solvent screen is highly recommended during the optimization of any new reaction.
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Action |
| Insufficient Basicity in the Chosen Solvent | The apparent basicity of N,N'-dibutylguanidine can be solvent-dependent. In a solvent that poorly solvates the resulting guanidinium ion, the equilibrium may not favor deprotonation of the substrate. Solution: Switch to a more polar aprotic solvent (e.g., from toluene to THF or acetonitrile) to better stabilize the charged intermediates. |
| Low Catalyst Loading | For less reactive substrates, the catalyst concentration may be the limiting factor.[10][11][12][13] Solution: Incrementally increase the catalyst loading from a typical starting point of 5 mol% up to 10-15 mol%. Monitor the reaction progress to determine the optimal loading. |
| Suboptimal Temperature | The reaction may have a significant activation energy barrier that is not overcome at room temperature. Solution: Gently heat the reaction mixture (e.g., to 40-60 °C). Conversely, for highly exothermic reactions, cooling may be necessary to prevent side reactions. |
| Poor Substrate Quality | Impurities in the starting materials can inhibit the catalyst or lead to side reactions. Solution: Ensure the purity of your substrates and reagents through appropriate purification techniques (e.g., recrystallization, distillation) and verify their identity and purity via analytical methods like NMR or GC-MS. |
Issue 2: Formation of Side Products/Low Yield
| Potential Cause | Troubleshooting Action |
| Side Reactions due to High Basicity | The strong basicity of N,N'-dibutylguanidine can promote undesired side reactions, such as self-condensation of carbonyl compounds or elimination reactions. Solution: Lower the reaction temperature to favor the desired reaction pathway. A lower catalyst loading may also be beneficial. |
| Catalyst Decomposition | Guanidines can be susceptible to degradation in the presence of certain reagents or under harsh conditions. Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to air or moisture. Avoid excessively high temperatures. |
| Product Inhibition | The product of the reaction may be binding to the catalyst, preventing its turnover. Solution: In some cases, a slight excess of the catalyst or the use of additives that can disrupt product-catalyst interactions may be helpful. |
Issue 3: Poor Stereoselectivity (in Asymmetric Reactions)
While N,N'-dibutylguanidine itself is not chiral, this guidance is relevant when using chiral guanidine catalysts.
| Potential Cause | Troubleshooting Action |
| Suboptimal Solvent Choice | The solvent can influence the conformation of the catalyst-substrate complex, which is crucial for stereoselectivity.[14] Solution: Screen a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents often provide better stereoselectivity. |
| Temperature Effects | Higher temperatures can lead to a loss of stereoselectivity by allowing the reaction to proceed through higher-energy, less-ordered transition states. Solution: Lower the reaction temperature. In some cases, running the reaction at sub-ambient temperatures (e.g., 0 °C or -20 °C) can significantly improve enantiomeric or diastereomeric excess. |
| Incorrect Catalyst Structure | The steric and electronic properties of the guanidine catalyst are critical for achieving high stereoselectivity. Solution: If using a chiral guanidine, consider derivatives with different substituents to fine-tune the steric environment around the active site. Electron-donating or -withdrawing groups can also influence the catalyst's activity and selectivity.[15] |
Experimental Protocols & Data
Table 1: General Starting Conditions for N,N'-Dibutylguanidine Catalyzed Reactions
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 1 - 10 mol% | Start with 5 mol% and optimize as needed.[10] |
| Solvent | THF, DCM, Toluene, MeCN | Solvent choice is highly substrate-dependent.[16] |
| Temperature | 0 °C to 60 °C | Start at room temperature and adjust based on reactivity. |
| Concentration | 0.1 - 1.0 M | Higher concentrations can sometimes improve reaction rates. |
Protocol 1: General Procedure for a Michael Addition
-
To a solution of the Michael acceptor (1.0 mmol) and the Michael donor (1.2 mmol) in the chosen solvent (5 mL) at room temperature, add N,N'-dibutylguanidine (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH4Cl).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Optimization
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low reaction yields.
Catalytic Cycle of a Guanidine-Catalyzed Michael Addition
Caption: A simplified catalytic cycle for a guanidine-catalyzed Michael addition.
References
-
Optimization studies. Reaction conditions: unless otherwise specified.... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Chair of Analytical Chemistry. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). University of Tartu. Retrieved January 16, 2026, from [Link]
- Ferrara, V., et al. (2022). Guanidinate Zn(II) Complexes as Efficient Catalysts for Lactide Homo- and Copolymerization under Industrially Relevant Conditions.
- Terada, M., et al. (2004). Axially Chiral Guanidine as Enantioselective Base Catalyst for 1,4-Addition Reaction of 1,3-Dicarbonyl Compounds with Conjugated Nitroalkenes. Journal of the American Chemical Society.
- Linares, J. G., et al. (2021). Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. Molecules.
- Tan, C.-H., & Leow, D. (Eds.). (2016).
- Li, J., et al. (2019). DBU-catalyzed Michael addition of bulky glycine imine to α,β-unsaturated isoxazoles and pyrazolamides. Beilstein Archives.
- Sharma, P., & Kumar, A. (2021).
- Goodman, J. M., et al. (2007). The Reaction Mechanism for the Organocatalytic Ring-Opening Polymerization of l-Lactide Using a Guanidine-Based Catalyst: Hydrogen-Bonded or Covalently Bound? Journal of the American Chemical Society.
- Reddy, R., et al. (2017). DBU-catalyzed [3 + 2] cycloaddition and Michael addition reactions of 3-benzylidene succinimides with 3-ylidene oxindoles and chalcones. Organic & Biomolecular Chemistry.
-
The Reaction Mechanism for the Organocatalytic Ring-Opening Polymerization of l -Lactide Using a Guanidine-Based Catalyst: Hydrogen-Bonded or Covalently Bound? | Request PDF. (2007). ResearchGate. Retrieved January 16, 2026, from [Link]
- Sharma, U., et al. (2020).
- Glavač, D., et al. (2021).
- Tan, C. H., & Fu, X. (2009). Chiral guanidine catalyzed enantioselective reactions.
-
Study on Guanidine-Based Task-Specific Ionic Liquids as Catalysts for Direct Aldol Reactions Without Solvent. (2005). ResearchGate. Retrieved January 16, 2026, from [Link]
- Zhang, L., et al. (2014).
- Hedrick, J. L., et al. (2006).
- Direct Aldol Reactions Catalyzed by 1,1,3,3-Tetramethylguanidine Lactate without Solvent. (2005). Royal Society of Chemistry.
- Asian Journal of Green Chemistry. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
-
Chapter 23. Chiral Guanidines as Asymmetric Organocatalysts | Request PDF. (2016). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Superbases based on guanidine and the values of pKa of the conjugated acids. (2020). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Guanidinium-tagged Organocatalysts for Direct Aldol Reactions. (2011). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Ashenhurst, J. (2023). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved January 16, 2026, from [Link]
-
Nucleophilicity (Protic vs. Aprotic solvents). (2020). Reddit. Retrieved January 16, 2026, from [Link]
-
Optimization of catalyst and ligand loading | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
- Gara, M., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry.
- Kim, D., et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules.
- Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
-
Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. Retrieved January 16, 2026, from [Link]
- pKa Prediction in Non-Aqueous Solvents. (2021). ChemRxiv.
-
Hydrophobic Effects in 1,3-Dipolar Cycloaddition of C,N-Diphenylnitrone with Dibutyl Fumarate in Aqueous Solutions. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]
-
How to make maximum use of the available pK data in non‐aqueous solvents?. (2019). ResearchGate. Retrieved January 16, 2026, from [Link]
- Nardi, M., et al. (2018). Michael Addition Reaction Catalyzed by Imidazolium Chloride to Protect Amino Groups and Construct Medium Ring Heterocycles. Molecules.
- Chemistry LibreTexts. (2023). NS7. Solvent Effects in NS.
- Movassaghi, M., & Schmidt, M. A. (2014). Synthesis of Bicyclic Guanidines via Cascade Hydroamination/Michael Additions of Mono-N-acryloylpropargylguanidines. Organic Letters.
- Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2022). MDPI.
-
Catalyst loading optimization a . | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
- Vogel, P., & Houk, K. N. (2021).
- Asymmetric N-oxidation catalyzed by bisguanidinium dinuclear oxodiperoxomolybdosulfate. (2024).
- Recent Advances in the Use of Diorganyl Diselenides as Versatile C
- Recent Advances in the Use of Diorganyl Diselenides as Versatile C
-
Solvent effects on the heterogeneous kinetics of N,N,N′,N′-tetramethyl p-phenylendiamine (TMPD) in nonaqueous binary solvent mixtures. The role of the preferential solvation phenomenon | Request PDF. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubility of N,N'-Dibutylguanidine in Common Organic Solvents
Welcome to the technical support center for N,N'-dibutylguanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the solubility characteristics of N,N'-dibutylguanidine. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Foundational Principles: Understanding Guanidine Solubility
Guanidines are highly basic organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. Their solubility is governed by the polarity imparted by the guanidinium group and the non-polar characteristics of their substituents. While guanidine itself is highly soluble in polar solvents like water, the introduction of alkyl groups, such as the two butyl chains in N,N'-dibutylguanidine, significantly alters its solubility profile.[1][2] The butyl groups increase the molecule's lipophilicity, thereby enhancing its solubility in less polar organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of N,N'-dibutylguanidine in common organic solvents?
A1: While specific quantitative data for N,N'-dibutylguanidine is not extensively published, we can predict its behavior based on its structure and the properties of similar guanidine derivatives. The two non-polar butyl chains will significantly increase its affinity for organic solvents compared to unsubstituted guanidine. It is expected to be soluble in a range of polar aprotic and protic solvents, as well as some less polar solvents. Its solubility in highly non-polar solvents like hexane may be more limited. For a practical comparison, consider the documented solubility of N,N'-diphenylguanidine, another substituted guanidine, which shows good solubility in solvents like acetone and ethyl acetate.[3]
Q2: I'm having trouble dissolving N,N'-dibutylguanidine in my chosen solvent. What are the initial troubleshooting steps?
A2: If you are encountering solubility issues, consider the following factors:
-
Purity of the Compound: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of N,N'-dibutylguanidine.
-
Solvent Quality: The presence of water or other contaminants in your solvent can alter its properties. Use anhydrous, high-purity solvents for best results.[4]
-
Temperature: The solubility of solids in liquids generally increases with temperature.[5] Try gentle heating to facilitate dissolution, but be mindful of the compound's stability at elevated temperatures.
-
Agitation: Ensure vigorous mixing, stirring, or sonication to increase the rate of dissolution.[4]
-
Particle Size: Grinding the solid into a finer powder increases the surface area available for solvation, which can speed up the dissolution process.[4]
Q3: Can pH be adjusted to improve the solubility of N,N'-dibutylguanidine in aqueous or protic solvent systems?
A3: Yes. N,N'-dibutylguanidine is a strong base. In the presence of an acid, it will be protonated to form a dibutylguanidinium salt. This salt will be significantly more polar than the free base and, consequently, more soluble in polar protic solvents, including water.[1][4] If you are working with an aqueous or alcoholic solvent system, the addition of a dilute acid (e.g., 5% HCl) should substantially increase its solubility.[6]
Q4: My N,N'-dibutylguanidine is "oiling out" instead of crystallizing during a recrystallization attempt. What causes this and how can I fix it?
A4: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This typically happens when the solution is too concentrated or cooled too quickly, causing the solute to come out of solution at a temperature above its melting point in the solvent mixture. To resolve this, you can:
-
Add more solvent: This will decrease the concentration and lower the saturation point.
-
Re-heat and cool slowly: Re-dissolve the oil by heating the solution, then allow it to cool much more gradually. This gives the molecules time to arrange into a crystal lattice.
-
Use a seed crystal: Adding a small crystal of pure N,N'-dibutylguanidine can provide a nucleation site for crystal growth to begin.
-
Change the solvent system: Adding a co-solvent in which the compound is less soluble (an anti-solvent) can sometimes prevent oiling out.[7]
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a systematic approach to troubleshooting common solubility problems with N,N'-dibutylguanidine.
Caption: Experimental workflow for determining the solubility of N,N'-dibutylguanidine.
References
- Solubility of Things. (n.d.). Guanidine.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Benchchem. (n.d.). Technical Support Center: Guanidine Sulfamate Crystallization.
- Solubility of Organic Compounds. (2023).
- Chemistry LibreTexts. (2024). Experiment_727_Organic Compound Functional Groups.
- INEOS OPEN. (n.d.). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues.
- Sibaonuo Chemical. (2025). What is the solubility of Guanidine Carbonate in different solvents?
- Benchchem. (n.d.). Solubility issues of N-benzyl-N',N''-diphenylguanidine in common solvents.
- ResearchGate. (n.d.). Solubility determination and thermodynamic dissolution functions of 1,3-diphenylguanidine in nine organic solvents at evaluated temperatures.
- Benchchem. (n.d.). A Comprehensive Technical Guide to the Solubility of N-Methyl-m-toluidine in Organic Solvents.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues [ineosopen.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
N,N'-dibutylguanidine degradation pathways and side reactions
Welcome to the Technical Support Center for N,N'-dibutylguanidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the handling, synthesis, and stability of N,N'-dibutylguanidine. Our goal is to equip you with the scientific understanding to anticipate and resolve challenges in your experimental work.
Table of Contents
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Troubleshooting Guide
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Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis of N,N'-Dibutylguanidine
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Issue 2: Low Yield and/or Purity During Synthesis of N,N'-Dibutylguanidine
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Issue 3: Instability of N,N'-Dibutylguanidine in Solution or During Storage
-
-
Frequently Asked Questions (FAQs)
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FAQ 1: What are the primary hydrolytic degradation products of N,N'-dibutylguanidine?
-
FAQ 2: How does N,N'-dibutylguanidine behave under oxidative stress?
-
FAQ 3: What is the expected thermal and photolytic stability of N,N'-dibutylguanidine?
-
-
Experimental Protocols
-
Protocol 1: General Forced Degradation Study for N,N'-Dibutylguanidine
-
-
References
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and analysis of N,N'-dibutylguanidine, providing explanations and actionable solutions.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis of N,N'-Dibutylguanidine
Question: I am analyzing my N,N'-dibutylguanidine sample and observe several unexpected peaks. What are the potential sources of these impurities?
Answer: Unexpected peaks in your chromatogram can originate from either the synthesis process or degradation of the final compound. Here’s how to diagnose and address the issue:
Possible Cause A: Synthesis-Related Impurities
The synthesis of N,N'-dibutylguanidine typically involves the reaction of butylamine with a guanylating agent, such as cyanamide or a protected guanidine derivative. Side reactions and unreacted starting materials are common sources of impurities.
-
Unreacted Starting Materials: Butylamine and the guanylating agent may be present if the reaction did not go to completion.
-
Byproducts from Side Reactions:
-
N,N'-Dibutylurea: This can form if the guanylating agent is derived from urea or if there is water present during certain synthesis routes.
-
Tributylguanidine: If the guanylating agent is reactive, over-alkylation can occur.
-
Polymeric Guanidines/Melamine-like Structures: Self-condensation of guanidines or cyanamide at elevated temperatures can form these complex structures.
-
Troubleshooting Steps:
-
Confirm Peak Identity: Use high-resolution mass spectrometry (HRMS) to obtain accurate masses of the impurity peaks and predict their elemental composition.
-
Analyze Starting Materials: Run a chromatogram of your starting materials to confirm if any of the unexpected peaks correspond to these.
-
Optimize Synthesis and Purification:
-
Adjust the stoichiometry of reactants to minimize unreacted starting materials.
-
Control the reaction temperature to prevent thermal side reactions.
-
Employ a more effective purification method, such as column chromatography with a suitable stationary and mobile phase, or recrystallization.
-
Diagram of Potential Synthesis Side Reactions:
Caption: Potential side reactions during N,N'-dibutylguanidine synthesis.
Possible Cause B: Degradation Products
N,N'-dibutylguanidine can degrade under various conditions, leading to new impurities.
-
Hydrolysis: Exposure to acidic or basic conditions, especially with heat, can lead to the formation of N,N'-dibutylurea or butylamine.
-
Oxidation: Exposure to air, oxidizing agents, or even some solvents can lead to oxidation of the butyl chains (forming alcohols, aldehydes, or carboxylic acids) or N-dealkylation.
Troubleshooting Steps:
-
Review Sample Handling and Storage: Ensure the sample was stored in a tightly sealed container, protected from light, and at an appropriate temperature. Was the sample prepared in a neutral, high-purity solvent?
-
Perform a Forced Degradation Study: To confirm if the impurities are degradants, intentionally stress a pure sample of N,N'-dibutylguanidine under acidic, basic, oxidative, and photolytic conditions. This will help you identify the retention times of known degradants.[1] (See Protocol 1).
-
Use a Stability-Indicating Method: Your analytical method should be capable of separating the parent compound from all potential degradation products. If peaks are co-eluting, method development is necessary.
Issue 2: Low Yield and/or Purity During Synthesis of N,N'-Dibutylguanidine
Question: My synthesis of N,N'-dibutylguanidine is resulting in a low yield and the product is impure. How can I improve this?
Answer: Low yield and purity often point to suboptimal reaction conditions or an inefficient work-up and purification process.
Troubleshooting Steps:
-
Re-evaluate the Reaction Conditions:
-
Solvent: Ensure your solvent is anhydrous if the reaction is water-sensitive. The polarity of the solvent can also influence reaction rates.
-
Temperature: Some guanylation reactions are exothermic. Running the reaction at a lower temperature may reduce the formation of side products. Conversely, if the reaction is slow, a moderate increase in temperature may be necessary. Monitor the reaction progress by TLC or HPLC to find the optimal time and temperature.
-
Catalyst: If a catalyst is used, ensure it is fresh and of the correct loading.
-
-
Improve the Work-Up Procedure:
-
Quenching: Ensure the reaction is properly quenched to stop it from proceeding further during work-up.
-
Extraction: Optimize the pH of the aqueous phase during extraction to ensure your product is in the organic layer while impurities are removed. Since guanidines are basic, an alkaline aqueous wash can help remove acidic impurities.
-
-
Enhance the Purification Strategy:
-
Column Chromatography: If you are using silica gel, consider that the basicity of guanidine can cause it to streak. Pre-treating the silica with a small amount of triethylamine in the mobile phase can improve peak shape and separation.
-
Recrystallization: If your product is a solid, explore different solvent systems for recrystallization to effectively remove impurities.
-
Issue 3: Instability of N,N'-Dibutylguanidine in Solution or During Storage
Question: My N,N'-dibutylguanidine sample appears to be degrading over time, even when stored. What are the best practices for storage and handling?
Answer: N,N'-dibutylguanidine, being a strong base with aliphatic chains, is susceptible to degradation.
Recommended Storage and Handling:
-
Solid Form: Store as a solid in a well-sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric CO2 and moisture. Store in a cool, dark place.
-
In Solution:
-
Prepare solutions fresh whenever possible.
-
If storage in solution is necessary, use a high-purity, aprotic solvent. Avoid acidic or basic buffers unless required for an experiment, and be aware of potential degradation.
-
Degas the solvent to remove dissolved oxygen, which can promote oxidative degradation.
-
Store solutions at low temperatures (-20°C or -80°C) and protected from light.
-
Troubleshooting Steps for Unstable Solutions:
-
Solvent Purity: Ensure the solvent is of high purity and free from peroxides (e.g., in THF or diethyl ether), which can be potent oxidizing agents.
-
pH Effects: If using an aqueous or protic solvent, check the pH. The guanidine functionality makes the molecule basic, which could catalyze its own degradation or react with acidic components in the medium.
-
Container Material: Use inert glass or polypropylene containers. Avoid reactive plastics or containers with coatings that could leach impurities.
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary hydrolytic degradation products of N,N'-dibutylguanidine?
Under forced hydrolytic conditions (i.e., strong acid or base with heat), the guanidine functional group can be cleaved. The most likely pathway involves nucleophilic attack on the central carbon atom.
-
Acidic Hydrolysis: Protonation of a nitrogen atom makes the central carbon more electrophilic and susceptible to attack by water. This leads to the formation of N,N'-dibutylurea and ammonia . Further hydrolysis of the urea can produce butylamine and eventually carbon dioxide and more ammonia.
-
Basic Hydrolysis: Direct attack by a hydroxide ion on the central carbon can also lead to the formation of N,N'-dibutylurea and ammonia .
Proposed Hydrolytic Degradation Pathway:
Caption: Plausible hydrolytic degradation of N,N'-dibutylguanidine.
FAQ 2: How does N,N'-dibutylguanidine behave under oxidative stress?
Oxidative conditions (e.g., exposure to hydrogen peroxide, AIBN, or atmospheric oxygen over time) can lead to several degradation products.[2]
-
N-Dealkylation: Oxidation at the carbon adjacent to a nitrogen atom can lead to the cleavage of a butyl group, forming N-butylguanidine and butyraldehyde (which can be further oxidized to butyric acid ).
-
Side-Chain Oxidation: The butyl chains themselves can be oxidized, potentially forming hydroxylated derivatives or ketones .
-
N-Oxidation: While less common for guanidines compared to simple amines, the formation of N-oxide derivatives is a possibility.
Proposed Oxidative Degradation Pathway:
Caption: Potential oxidative degradation pathways for N,N'-dibutylguanidine.
FAQ 3: What is the expected thermal and photolytic stability of N,N'-dibutylguanidine?
-
Thermal Degradation: At elevated temperatures, guanidine derivatives can undergo complex decomposition reactions.[3] For N,N'-dibutylguanidine, this could involve:
-
Elimination: Loss of butene from a butyl group.
-
Condensation: Formation of larger, melamine-like cyclic structures.
-
Fragmentation: Cleavage of C-N bonds to form smaller amines and cyanamide derivatives.
-
-
Photolytic Degradation: While specific data is limited, aliphatic amines are known to undergo photodegradation, often through radical mechanisms. Exposure to high-energy light (especially UV) could initiate cleavage of C-H or C-N bonds in the butyl groups, leading to a complex mixture of degradation products. It is always recommended to protect N,N'-dibutylguanidine from light.
Experimental Protocols
Protocol 1: General Forced Degradation Study for N,N'-Dibutylguanidine
This protocol outlines a typical forced degradation study to identify potential degradants and establish a stability-indicating analytical method.[1][3]
Objective: To generate likely degradation products of N,N'-dibutylguanidine under various stress conditions.
Materials:
-
N,N'-Dibutylguanidine (high purity)
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
Mobile phase for HPLC/LC-MS analysis
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of N,N'-dibutylguanidine at a known concentration (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep 2 mL of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose 2 mL of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil at the same temperature.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples by a validated HPLC or LC-MS method. Include an unstressed control sample in each analytical run.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the new peaks (degradants).
-
Calculate the percentage of degradation of N,N'-dibutylguanidine.
-
If using LC-MS, analyze the mass spectra of the new peaks to propose structures for the degradants.
-
Data Presentation:
| Stress Condition | Incubation Time (hr) | % N,N'-Dibutylguanidine Remaining | RRT of Major Degradant 1 | RRT of Major Degradant 2 |
| 0.1 M HCl, 60°C | 24 | Data | Data | Data |
| 0.1 M NaOH, 60°C | 24 | Data | Data | Data |
| 3% H2O2, RT | 24 | Data | Data | Data |
| 60°C | 24 | Data | Data | Data |
| Photolysis | 24 | Data | Data | Data |
Workflow Diagram for Forced Degradation Study:
Caption: Workflow for a forced degradation study of N,N'-dibutylguanidine.
References
-
Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor. Journal of Medicinal Chemistry. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. PubMed. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. [Link]
-
Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Royal Society of Chemistry. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
Sources
Technical Support Center: Purification of N,N'-Dibutylguanidine
Welcome to the technical support center for the purification of N,N'-dibutylguanidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and answers to frequently asked questions encountered during the purification of N,N'-dibutylguanidine from typical reaction mixtures. As Senior Application Scientists, we have compiled this resource to ensure you can achieve the desired purity for your downstream applications.
I. Understanding the Chemistry: Common Synthetic Routes and Potential Impurities
N,N'-dibutylguanidine is commonly synthesized from its corresponding thiourea, N,N'-dibutylthiourea.[1][2][3][4] The synthesis often involves a desulfurization step, which can be mediated by various reagents.[3][5] A common route involves the reaction of N,N'-dibutylthiourea with an amine in the presence of a desulfurizing agent.
A critical aspect of any purification strategy is understanding the potential impurities that may be present in the crude reaction mixture.
Common Impurities in N,N'-Dibutylguanidine Synthesis:
| Impurity | Origin | Potential Issues |
| Unreacted N,N'-Dibutylthiourea | Incomplete reaction. | Can interfere with downstream reactions and biological assays. |
| Carbodiimide Intermediate | A common intermediate in guanidine synthesis from thioureas.[3][4] | Highly reactive and can form unwanted by-products. |
| By-products from Desulfurizing Agent | Dependent on the specific reagent used (e.g., metal sulfides if using metal salts).[3] | Can be difficult to remove and may interfere with characterization. |
| Excess Amine | Used as a reactant or base in the synthesis. | Can be challenging to remove due to its basicity, similar to the product. |
| Solvents | Residual solvents from the reaction and workup. | May impact the physical form and stability of the final product. |
II. Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific problems you might encounter during the purification of N,N'-dibutylguanidine.
Problem 1: Low Purity After Initial Extraction
Q: I've performed a standard aqueous workup, but my crude N,N'-dibutylguanidine is still showing significant impurities by TLC and ¹H NMR. What can I do?
A: This is a common issue, often arising from the basic nature of N,N'-dibutylguanidine, which can lead to co-extraction with other basic impurities.
Causality and Solution Workflow:
-
Understanding the Problem: The basic guanidine functional group can be protonated. This property can be exploited for purification.[6]
-
Proposed Solution: Acid-Base Extraction
-
Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The N,N'-dibutylguanidine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a suitable base (e.g., 1M NaOH) to deprotonate the guanidinium salt and precipitate the free N,N'-dibutylguanidine.
-
Extract the free base back into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Problem 2: Difficulty in Crystallizing N,N'-Dibutylguanidine
Q: I'm struggling to induce crystallization of my purified N,N'-dibutylguanidine. It remains an oil even after trying several solvents.
A: The inability to crystallize can be due to residual impurities or the selection of an inappropriate solvent system.
Causality and Solution Workflow:
-
Understanding the Problem: Crystallization requires a supersaturated solution of a pure compound.[7] Impurities can disrupt the crystal lattice formation. The choice of solvent is also critical; a good crystallization solvent should dissolve the compound when hot but have low solubility when cold.
-
Proposed Solutions:
-
Purity Check: First, ensure the purity of your material is high. If not, consider further purification by column chromatography before attempting crystallization again.
-
Solvent Screening: Perform a small-scale solvent screen. Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile).
-
Vapor Diffusion: This is an excellent technique for obtaining high-quality crystals from small amounts of material.[7]
-
Dissolve your compound in a small amount of a good solvent.
-
Place this vial inside a larger, sealed container with a more volatile anti-solvent (a solvent in which your compound is insoluble).
-
The anti-solvent will slowly diffuse into the primary solvent, gradually reducing the solubility of your compound and promoting crystal growth.
-
-
Seeding: If you have a few crystals, adding a "seed" crystal to a supersaturated solution can initiate crystallization.[7]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best method to remove unreacted N,N'-dibutylthiourea from my product?
A1: Column chromatography is generally the most effective method for separating N,N'-dibutylguanidine from the less polar N,N'-dibutylthiourea. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate with a small percentage of triethylamine to prevent streaking of the basic guanidine) is a good starting point.[8][9][10]
Q2: How can I confirm the purity of my final N,N'-dibutylguanidine product?
A2: A combination of analytical techniques is recommended for comprehensive purity assessment.[11][12]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting impurities.[13][14][15] A C18 reverse-phase column with a mobile phase of acetonitrile and water, often with an additive like formic acid, is a common setup.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any residual impurities.[11]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.[11]
Q3: What are the recommended storage conditions for N,N'-dibutylguanidine?
A3: N,N'-dibutylguanidine is a basic compound and should be stored in a tightly sealed container to protect it from atmospheric moisture and carbon dioxide, which can lead to the formation of the carbonate salt. Storage in a cool, dry, and well-ventilated area away from incompatible materials like strong acids and oxidizing agents is recommended. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature is advisable.[16][17]
IV. Experimental Protocols
Protocol 1: Purification by Column Chromatography
Objective: To separate N,N'-dibutylguanidine from non-polar impurities, particularly unreacted N,N'-dibutylthiourea.
Materials:
-
Crude N,N'-dibutylguanidine
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column.[9]
-
Sample Loading: Dissolve the crude N,N'-dibutylguanidine in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution:
-
Begin eluting with 100% hexanes to remove highly non-polar impurities.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexanes.
-
To improve the elution of the basic N,N'-dibutylguanidine and prevent tailing, add 0.5-1% triethylamine to the mobile phase.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified N,N'-dibutylguanidine.
Protocol 2: Purity Assessment by HPLC
Objective: To determine the purity of N,N'-dibutylguanidine using reverse-phase HPLC.
Instrumentation and Conditions: [14][15]
| Parameter | Condition |
| HPLC System | Standard system with UV detector |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the N,N'-dibutylguanidine sample at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the purity using the area percent method: Purity (%) = (Area of N,N'-dibutylguanidine peak / Total area of all peaks) x 100.
V. Visualizing the Purification Workflow
Caption: Purification workflow for N,N'-dibutylguanidine.
VI. References
-
Annuur, R. M., et al. (2023). Metal-Free Synthesis of Guanidines from Thioureas in Water Reactions Mediated by Visible Light. Thieme Chemistry. [Link]
-
Phan, T. H., et al. (2020). A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light. Organic Letters. [Link]
-
Various Authors. (n.d.). Classical guanidine synthesis. ResearchGate. [Link]
-
Phan, T. H., et al. (2020). A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light. ACS Publications. [Link]
-
Kim, J., et al. (2022). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. National Institutes of Health. [Link]
-
Rehman, A., et al. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. ResearchGate. [Link]
-
Guide for crystallization. (n.d.). Université de Rennes. [Link]
-
N,N′-Di-n-butylthiourea. (n.d.). Wikipedia. [Link]
-
Separation of N-Butyl-N'-nitro-N-nitrosoguanidine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
-
Process for the preparation of N,N'-disubstituted guanidines. (1990). Google Patents.
-
N,n-dibutylguanidine nitrate (C9H21N3). (n.d.). PubChem. [Link]
-
1,3-Diphenylguanidine. (2018). SIELC Technologies. [Link]
-
Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. (1977). Defense Technical Information Center. [Link]
-
Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor. (1991). PubMed. [Link]
-
PATIENT INFORMATION SHEET N,N´-Dibutylthiourea. (n.d.). Chemotechnique Diagnostics. [Link]
-
Chemical/Laboratory Techniques: Column Chromatography. (2022). YouTube. [Link]
-
Analytical Methods for Determining Nitroguanidine in Soil and Water. (1990). Defense Technical Information Center. [Link]
-
Purity Analysis of MNG and Chemical Analysis of MNG and MNNG in Biological Samples. (n.d.). Defense Technical Information Center. [Link]
-
Column Chromatography. (2022). YouTube. [Link]
-
Synthesis and Antihypoxic Activity of New Diphenylguanidine Derivatives. (2022). ResearchGate. [Link]
-
Purification of DNA Oligonucleotides using Anion Exchange Chromatography. (2023). YouTube. [Link]
-
Stability of nizatidine in commonly used intravenous fluids and containers. (1991). PubMed. [Link]
-
Performing Column Chromatography. (2023). YouTube. [Link]
-
Process of making diphenylguanidine. (1922). Google Patents.
-
Crystallization and preliminary crystallographic analysis of tetrahydrodipicolinate-N-succinyltransferase. (1996). PubMed. [Link]
-
Occurrence of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Indoor Dust from 11 Countries: Implications for Human Exposure. (2021). National Institutes of Health. [Link]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. unifr.ch [unifr.ch]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Separation of N-Butyl-N’-nitro-N-nitrosoguanidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. 1,3-Diphenylguanidine | SIELC Technologies [sielc.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. N,N'-Diphenylguanidine | TargetMol [targetmol.com]
- 17. Stability of nizatidine in commonly used intravenous fluids and containers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in N,N'-Dibutylguanidine Catalyzed Reactions
Welcome to the Technical Support Center for N,N'-Dibutylguanidine (DBU) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low yield in their experiments. As a strong, non-nucleophilic organic base, N,N'-dibutylguanidine is a powerful catalyst for a variety of transformations. However, like any catalytic system, its efficacy can be compromised by a range of factors. This document provides a structured, in-depth approach to troubleshooting, moving beyond a simple checklist to explain the underlying chemical principles.
Part 1: Understanding the Role of N,N'-Dibutylguanidine in Catalysis
N,N'-Dibutylguanidine's catalytic activity stems from its high basicity and ability to act as a Brønsted base. It efficiently deprotonates a wide range of carbon acids, generating reactive intermediates such as enolates, which can then participate in various bond-forming reactions. The bulky butyl groups contribute to its non-nucleophilic character in many applications, preventing the catalyst from directly participating in the reaction as a reactant.
Part 2: Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses some of the most common initial questions regarding low yields in DBU-catalyzed reactions.
Q1: My reaction is not proceeding at all, or the yield is extremely low. What are the first things I should check?
A1: Before delving into more complex troubleshooting, always verify the fundamentals:
-
Reagent Purity: Ensure the purity of your starting materials, solvent, and the N,N'-dibutylguanidine catalyst itself. Impurities can act as catalyst poisons or participate in side reactions.
-
Anhydrous Conditions: Many DBU-catalyzed reactions are sensitive to water. Ensure all glassware is thoroughly dried and that anhydrous solvents are used. Water can hydrolyze the catalyst or react with anionic intermediates.
-
Inert Atmosphere: If your substrates or intermediates are sensitive to oxygen, ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Q2: I'm observing the formation of multiple side products. What are the likely causes?
A2: The formation of side products is a common reason for low yields. Consider the following possibilities:
-
Competing Reactions: Your starting materials may be participating in undesired reaction pathways. For example, in a Michael addition, a competing retro-Michael addition could be occurring.
-
Substrate Decomposition: The reaction conditions (e.g., temperature, prolonged reaction time) might be causing your starting materials or product to decompose.
-
Catalyst-Mediated Side Reactions: While generally non-nucleophilic, under certain conditions, DBU can act as a nucleophile, leading to unwanted adducts.
Q3: How do I know if my N,N'-dibutylguanidine catalyst is still active?
A3: If you suspect catalyst deactivation, you can perform a simple spot test. Take a small, representative reaction that is known to work well with DBU and run it with the questionable catalyst. If the reaction fails or the yield is significantly lower than expected, your catalyst may have degraded.
Part 3: In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving low yields, categorized by the nature of the problem.
Guide 1: Issues Related to the Catalyst
The performance of N,N'-dibutylguanidine is central to the success of the reaction. Problems with the catalyst itself are a primary cause of low yields.
Symptom: The reaction starts but then stalls, or the conversion is consistently low even with fresh reagents.
Causality: N,N'-dibutylguanidine can be deactivated through several pathways:
-
Hydrolysis: Guanidines can undergo hydrolysis, especially in the presence of water, to form ureas. This is often accelerated by acidic or basic conditions.[1]
-
Reaction with Acidic Impurities: Acidic impurities in the starting materials or solvent can neutralize the catalyst, rendering it inactive.
-
Thermal Decomposition: Although generally stable, prolonged exposure to high temperatures can lead to the decomposition of DBU.
Troubleshooting Workflow:
Caption: Troubleshooting catalyst deactivation.
Experimental Protocol: Catalyst Purity Check via Titration
-
Accurately weigh approximately 100 mg of N,N'-dibutylguanidine into a clean, dry flask.
-
Dissolve the sample in 20 mL of a suitable anhydrous solvent (e.g., acetonitrile).
-
Add a few drops of a suitable indicator (e.g., thymol blue).
-
Titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl in isopropanol) until the endpoint is reached (color change).
-
Calculate the purity of the N,N'-dibutylguanidine based on the volume of titrant used.
Symptom: The reaction is slow and gives a low yield, but no significant side products are observed.
Causality: The catalytic cycle may be inefficient due to an insufficient concentration of the active catalyst.
Troubleshooting:
-
Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%, then 15 mol%).
-
Monitor Progress: Use an analytical technique like TLC, GC-MS, or NMR to monitor the reaction progress at different catalyst loadings to find the optimal concentration.
Data Presentation: Catalyst Loading Optimization
| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 24 | 15 |
| 5 | 12 | 65 |
| 10 | 8 | 92 |
| 15 | 8 | 93 |
This is example data and will vary depending on the specific reaction.
Guide 2: Issues Related to Reaction Conditions
The reaction environment plays a critical role in the outcome of a DBU-catalyzed transformation.
Symptom: The reaction is sluggish or does not proceed, and starting materials may be insoluble.
Causality: The solvent influences the solubility of reactants and the stability of intermediates. An inappropriate solvent can hinder the reaction.
Troubleshooting:
-
Solvent Screening: Screen a range of aprotic solvents with varying polarities. Common choices include toluene, dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF).
-
Solubility Check: Ensure that all starting materials are soluble in the chosen solvent at the reaction temperature.
Symptom: Low yield with either incomplete conversion or the formation of decomposition products.
Causality: The reaction may have a specific activation energy that is not being met, or excessive heat could be promoting side reactions or decomposition.
Troubleshooting:
-
Temperature Screening: If the reaction is run at room temperature, consider gentle heating (e.g., 40-60 °C). For exothermic reactions, cooling may be necessary to prevent side reactions.
-
Reaction Monitoring: Monitor the reaction at different temperatures to identify the optimal balance between reaction rate and product stability.
Guide 3: Issues Related to Substrates and Side Reactions
The nature of the starting materials and the potential for competing reaction pathways are crucial considerations.
Symptom: Inconsistent results and the presence of unexpected byproducts.
Causality: Impurities in the starting materials can inhibit the catalyst or undergo their own reactions.
Troubleshooting:
-
Purification: Purify all starting materials using appropriate techniques (e.g., distillation, recrystallization, chromatography).
-
Characterization: Confirm the identity and purity of your substrates using analytical methods such as NMR, GC-MS, or elemental analysis.
Symptom: Low yield of the desired product with the formation of identifiable byproducts.
Causality: The reaction conditions may favor a competing reaction pathway.
Troubleshooting Flowchart:
Caption: Identifying and addressing common side reactions.
Specific Examples of Side Reactions:
-
Retro-Henry Reaction: In nitroaldol (Henry) reactions, the initial addition product can revert to the starting materials. This can often be suppressed by lowering the reaction temperature.[2]
-
Elimination: In reactions that form β-hydroxy compounds, elimination to form an α,β-unsaturated product can be a competing pathway, especially at higher temperatures or with excess base.
-
Michael Addition vs. [3+2] Cycloaddition: In some systems, DBU can catalyze both Michael additions and cycloaddition reactions. The regioselectivity can sometimes be controlled by modifying the solvent or temperature.[3]
Part 4: Analytical Monitoring of N,N'-Dibutylguanidine Catalyzed Reactions
Effective troubleshooting relies on accurate monitoring of the reaction progress.
Recommended Analytical Techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitatively monitoring the consumption of starting materials and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile components of the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): A robust technique for quantifying the main product, especially for non-volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine the yield in the crude reaction mixture.
Experimental Protocol: Monitoring a Reaction by ¹H NMR
-
Carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at various time points.
-
Quench the reaction in the aliquot (e.g., by adding a drop of dilute acid).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a ¹H NMR spectrum and determine the ratio of product to the internal standard to calculate the reaction yield.
References
-
Snapper, M. L., & Hoveyda, A. H. (2014). Lewis Base Catalysis in Organic Synthesis. Wiley-VCH. [Link]
-
Ishikawa, T. (Ed.). (2009). Superbases for Organic Synthesis: Guanidines, Amidines and Phosphazenes. John Wiley & Sons. [Link]
-
Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945. [Link]
-
Nagy, J. B., & Derouane, E. G. (1991). Catalyst Characterization: Physical Techniques for Solid Materials. Springer Science & Business Media. [Link]
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]
Sources
- 1. A comparison of cationic polymerization and esterification for end-point detection in the catalytic thermometric titration of organic bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DBU-catalyzed [3 + 2] cycloaddition and Michael addition reactions of 3-benzylidene succinimides with 3-ylidene oxindoles and chalcones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
N,N'-dibutylguanidine stability under different reaction conditions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N,N'-dibutylguanidine. This guide is designed to provide you, as a senior application scientist, with in-depth technical information and practical guidance regarding the stability of N,N'-dibutylguanidine under various reaction conditions. Given the limited specific literature on this particular guanidine derivative, this resource synthesizes general knowledge of guanidine chemistry with actionable troubleshooting advice and protocols to empower you to assess its stability in your specific applications.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of guanidines like N,N'-dibutylguanidine?
A1: Guanidines are generally considered to be robust organic bases.[1] The guanidinium group, formed upon protonation, is highly stabilized by resonance, which contributes to its stability.[2] As a general rule, guanidine compounds are often stable to thermal degradation, oxidation, and acidic conditions.[1] However, they can be susceptible to hydrolysis under basic conditions.[3][4] The stability of N,N'-dibutylguanidine, as a substituted guanidine, will be influenced by the nature of the butyl groups and the specific reaction environment.
Q2: What is the pKa of N,N'-dibutylguanidine and how does it influence its stability?
Q3: Under what pH conditions is N,N'-dibutylguanidine most stable?
A3: N,N'-dibutylguanidine is expected to be most stable in neutral to acidic aqueous solutions (pH < 10) where it is fully protonated. In strongly basic solutions (pH > 12), the concentration of the free base increases, making it more susceptible to hydrolysis.[3][4] The rate of hydrolysis of guanidines has been shown to be dependent on the hydroxide ion concentration.[4]
Q4: Is N,N'-dibutylguanidine sensitive to air (oxidation)?
A4: Guanidines are generally considered to be stable towards oxidation.[1] However, the presence of other functional groups in the molecule or specific reaction conditions could potentially lead to oxidative degradation. For instance, some redox-active guanidines have been developed that can participate in oxidation reactions.[8][9] If your reaction involves strong oxidizing agents, it is advisable to perform a compatibility study.
Q5: What is the thermal stability of N,N'-dibutylguanidine?
A5: There is no specific data on the thermal decomposition of N,N'-dibutylguanidine. Generally, guanidines are thermally stable.[1] However, like most organic molecules, it will decompose at elevated temperatures. The decomposition temperature will depend on factors such as the purity of the compound and the presence of other reactive species. For high-temperature applications, a thermogravimetric analysis (TGA) is recommended to determine its decomposition profile.
Troubleshooting Guide: N,N'-Dibutylguanidine Instability
This guide will help you troubleshoot common issues that may arise from the potential instability of N,N'-dibutylguanidine in your experiments.
| Observed Problem | Potential Cause Related to Instability | Recommended Solution & Explanation |
| Low reaction yield or incomplete reaction. | Degradation of N,N'-dibutylguanidine (catalyst or reagent). | 1. Check the pH of your reaction mixture. If it is strongly basic, consider if the reaction can be performed at a lower pH. 2. Protect from moisture. Guanidines can be hygroscopic and hydrolysis is a key degradation pathway.[10] Ensure anhydrous conditions if possible. 3. Perform a stability check. Analyze a sample of your reaction mixture over time by HPLC or LC-MS to monitor the concentration of N,N'-dibutylguanidine. |
| Formation of unexpected byproducts. | N,N'-dibutylguanidine is reacting with other components or degrading. | 1. Identify the byproducts. Use techniques like LC-MS/MS or GC-MS to identify the structure of the unexpected products. This can provide clues about the degradation pathway (e.g., hydrolysis to N,N'-dibutylurea). 2. Review reagent compatibility. Consider potential reactions with other reagents in your mixture (e.g., strong acids, bases, or reactive electrophiles). |
| Inconsistent reaction results. | Variability in the quality or stability of the N,N'-dibutylguanidine stock. | 1. Verify the purity of your N,N'-dibutylguanidine. Use a fresh batch or purify the existing one. 2. Store properly. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and away from light and moisture.[10] |
| Color change in the reaction mixture. | Decomposition of N,N'-dibutylguanidine or reaction with impurities. | 1. Investigate the source of the color. Use UV-Vis spectroscopy to characterize the colored species. 2. Purify reagents. Ensure all starting materials are free from impurities that could react with the guanidine. |
Experimental Protocols
Protocol 1: General Guidelines for Handling and Storage of N,N'-Dibutylguanidine
To ensure the integrity of your N,N'-dibutylguanidine, follow these handling and storage procedures:
-
Storage: Store N,N'-dibutylguanidine in a cool, dry, and well-ventilated area in a tightly sealed container. Protect from moisture and air, preferably under an inert atmosphere (nitrogen or argon).[10]
-
Handling: Handle in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or contact with skin and eyes.
-
Preparation of Solutions: When preparing solutions, use anhydrous solvents if the reaction is sensitive to moisture. Due to its basicity, N,N'-dibutylguanidine will readily absorb atmospheric carbon dioxide.[10] Prepare solutions fresh whenever possible.
Protocol 2: User-Defined Stability Study for N,N'-Dibutylguanidine
This protocol provides a framework for you to assess the stability of N,N'-dibutylguanidine under your specific experimental conditions.
Objective: To determine the stability of N,N'-dibutylguanidine in a given solvent and at a specific temperature over time.
Materials:
-
N,N'-dibutylguanidine
-
Solvent of interest (e.g., acetonitrile, THF, water)
-
Internal standard (a stable compound that does not react under the test conditions)
-
HPLC or LC-MS system
-
Thermostatically controlled environment (e.g., water bath, oven)
Procedure:
-
Prepare a stock solution of N,N'-dibutylguanidine and an internal standard in the solvent of interest at a known concentration.
-
Aliquot the solution into several sealed vials.
-
Incubate the vials at the desired temperature.
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and quench the reaction if necessary (e.g., by cooling or neutralization).
-
Analyze the sample by HPLC or LC-MS. Quantify the peak area of N,N'-dibutylguanidine relative to the internal standard.
-
Plot the concentration of N,N'-dibutylguanidine as a function of time to determine the degradation rate.
Visualizations
Logical Relationship of Factors Affecting N,N'-Dibutylguanidine Stability
Caption: Workflow for assessing N,N'-dibutylguanidine stability.
References
- ChemInform Abstract: Mechanistic Considerations of Guanidine-C
- Oxidation of Organic Molecules with a Redox-Active Guanidine Catalyst. (2017).
- Guanidinium can both Cause and Prevent the hydrophobic Collapse of Biomacromolecules. (2017). Journal of the American Chemical Society.
- Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry.
- Catalytic Synthesis of Cyclic Guanidines via Hydrogen Atom Transfer and Radical-Polar Crossover. (2021).
- Oxidation of Organic Molecules with a Redox-Active Guanidine Catalyst. (n.d.).
- Zonja, B., Delgado, A., Abad, J. L., Pérez, S., & Barceló, D. (2016). Abiotic amidine and guanidine hydrolysis of lamotrigine-N2-glucuronide and related compounds in wastewater: The role of pH and N2-substitution on reaction kinetics.
- Ohuchi, T., Koyama, H., & Shigehisa, H. (n.d.). Catalytic Synthesis of Cyclic Guanidines via Hydrogen Atom Transfer and Radical-Polar Crossover. ChemRxiv.
- Catalytic Synthesis of Cyclic Guanidines via Hydrogen Atom Transfer and Radical-Polar Crossover. (2020). ChemRxiv.
- Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. (n.d.). INEOS OPEN.
- Guanidine. (n.d.). Sciencemadness Wiki.
- Wegner, M. M., & Rapoport, H. (n.d.). Catalytic hydrogenation of some acylguanidines. The Journal of Organic Chemistry.
- Stability of bicyclic guanidine superbases and their salts in w
- Degradation of a Wholly Aromatic Main-Chain Thermotropic Liquid-Crystalline Polymer Medi
- Guanidino acid hydrolysis by the human enzyme annotated as agmatinase. (2022).
- Steric Restraints in Redox‐Active Guanidine Ligands and Their Impact on Coordination Chemistry. (2025). Chemistry – A European Journal.
- Product Class 13: Guanidine Deriv
- Stability of bicyclic guanidine superbases and their salts in water. (2025). HELDA - University of Helsinki.
- Synergetic effects on the capture and release of CO 2 using guanidine and amidine superbases. (2024). RSC Advances.
- Guanidine. (n.d.). Wikipedia.
- Guanidines: powerful bases for organic synthesis. (2024). DC Fine Chemicals.
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). (n.d.). Chair of Analytical Chemistry.
- Effect of urea (A), guanidine hydrochloride (B) and organic solvents (C) on the stability of Aspergillus melleus lipase. (n.d.).
- Analytical Methods for Nitroguanidine and Characterization of Its Degrad
- Bell, J. (1926). CLVII.—The hydrolysis of guanidine. Journal of the Chemical Society (Resumed).
- Technical Support Center: Analysis of N,N'-Diphenylguanidine Monohydrochloride Degrad
- Bordwell pKa Table. (n.d.).
- Does temperature sensitivity of decomposition vary with soil organic m
- Identification and characterization of degradation products of N
- Identification and characterization of degradation products of Nateglinide. (2025).
- Thermal Decomposition of Bio-Based Plastic M
- Thermal decomposition characterization of supergene potassium-jarosite and sodium-jarosite minerals from the northern Tibetan Pl
- Investigation of degradation products of cocaine and benzoylecgonine in the aquatic environment. (2013). Analytical and Bioanalytical Chemistry.
- PRINCIPLES OF THERMAL DEGRADATION. (n.d.).
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- 2. Guanidine - Wikipedia [en.wikipedia.org]
- 3. Kinetics and mechanism of the alkaline hydrolysis of guanidine, hexamethylguanidinium perchlorate, and tetramethylurea - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. DSpace [helda.helsinki.fi]
- 5. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues [ineosopen.org]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 8. Oxidation of Organic Molecules with a Redox-Active Guanidine Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Guanidine - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Purification Strategies for the Removal of N,N'-Dibutylguanidine Byproducts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the removal of N,N'-dibutylguanidine (DBG), a common byproduct in various chemical syntheses. As a strong organic base, DBG can be persistent, but with a systematic approach grounded in its chemical properties, its removal can be efficiently achieved. This document provides in-depth troubleshooting, detailed experimental protocols, and the scientific rationale behind each purification technique.
Frequently Asked Questions (FAQs)
Q1: Why is N,N'-dibutylguanidine difficult to remove from my reaction mixture?
A1: N,N'-dibutylguanidine is a strong organic base due to the resonance stabilization of its protonated form, the guanidinium cation. Its pKa is estimated to be in the range of 12-14, making it significantly more basic than common amine impurities. This high basicity, coupled with its good solubility in a range of organic solvents, can make its removal by standard workup procedures challenging.
Q2: My standard aqueous wash is not removing the N,N'-dibutylguanidine. What am I doing wrong?
A2: A simple water wash is often ineffective because N,N'-dibutylguanidine has limited solubility in neutral water but is soluble in many organic solvents.[1] To effectively remove it via an aqueous wash, you must first protonate it to form a water-soluble salt. This is achieved by using a dilute acidic solution.
Q3: I tried an acid wash, but my product seems to be degrading or partitioning into the aqueous layer as well. What should I do?
A3: This indicates that your product may also be basic or acid-labile. It is crucial to select an acid that is strong enough to protonate the N,N'-dibutylguanidine (pKa ~12-14) but weak enough not to significantly affect your product. A thorough understanding of your product's pKa is essential here. If your product is also basic, alternative purification methods like chromatography or recrystallization may be more suitable.
Q4: During column chromatography, the N,N'-dibutylguanidine is streaking and not separating cleanly from my product. How can I improve the separation?
A4: Streaking of basic compounds on silica gel is a common issue due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you can either use a modified stationary phase or add a basic modifier to your mobile phase.
Troubleshooting Guide & Purification Protocols
This section provides a systematic approach to tackling N,N'-dibutylguanidine removal, starting from the simplest method to more advanced techniques.
Method 1: Acidic Aqueous Wash (Liquid-Liquid Extraction)
This is the most straightforward method and should be the first approach for removing N,N'-dibutylguanidine, provided your target compound is not acid-sensitive. The principle lies in converting the basic guanidine into its water-soluble salt form, which will then partition into the aqueous phase.
Knowing the approximate pKa of N,N'-dibutylguanidine (~12-14) is critical. To ensure its complete protonation and transfer to the aqueous layer, the pH of the wash solution should be at least two pH units below the pKa of the guanidine. Therefore, a pH of 10 or lower is recommended. A dilute solution of a weak acid like citric acid or acetic acid is often a good starting point to avoid potential degradation of acid-sensitive products. For more robust products, a dilute solution of a strong acid like hydrochloric acid can be used.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of citric acid. Use a volume of acidic solution approximately equal to the organic phase.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash (steps 2-4) one or two more times to ensure complete removal of the N,N'-dibutylguanidine.
-
Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
-
Emulsion Formation: If an emulsion forms, adding a small amount of brine can help to break it.
-
Product in Aqueous Layer: If your product is also partitioning into the aqueous layer, consider using a weaker acid or switching to an alternative purification method.
Method 2: Flash Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities. For basic compounds like N,N'-dibutylguanidine, special considerations are necessary to achieve good separation.
Caption: Workflow for developing a flash chromatography method for basic compounds.
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate or acetone). Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the eluent to improve the peak shape of the N,N'-dibutylguanidine.
-
Column Packing: Pack a flash chromatography column with silica gel using the chosen eluent system (without the basic modifier initially for wet packing).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.
-
Elution: Elute the column with the solvent system containing the basic modifier.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the purified product.
-
Concentration: Combine the pure fractions and concentrate them under reduced pressure. Note that the triethylamine will also need to be removed, which can often be achieved by co-evaporation with a solvent like toluene.
For particularly challenging separations, using an amino-propyl modified silica gel can be highly effective. The basic nature of the stationary phase minimizes the interaction with the basic N,N'-dibutylguanidine, leading to better peak shapes and improved separation without the need for a mobile phase modifier.
Method 3: Recrystallization
Recrystallization is an excellent technique for purifying solid products when the impurity has different solubility characteristics.
The ideal solvent for recrystallizing your product away from N,N'-dibutylguanidine should have the following properties:
-
Your product should be highly soluble at elevated temperatures and poorly soluble at room temperature or below.
-
N,N'-dibutylguanidine should either be very soluble in the chosen solvent at all temperatures (so it remains in the mother liquor) or very insoluble (so it can be filtered off hot).
Based on the predicted solubility of guanidine derivatives, a non-polar solvent like hexane or a mixture of a polar and non-polar solvent could be a good starting point.[1]
-
Solvent Screening: In a small test tube, test the solubility of your crude product in various solvents at room temperature and upon heating.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can also promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the N,N'-dibutylguanidine.
-
Drying: Dry the purified crystals under vacuum.
The following table provides the predicted solubility of N-benzyl-N',N''-diphenylguanidine, a structural analogue of N,N'-dibutylguanidine, in various organic solvents. This can serve as a guide for initial solvent selection.[1]
| Solvent Category | Solvent | Predicted Solubility |
| Polar Aprotic | Acetone | Moderately Soluble |
| Ethyl Acetate | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Polar Protic | Ethanol | Soluble |
| Methanol | Soluble | |
| Non-Polar | Toluene | Soluble (especially when heated) |
| Hexane | Insoluble | |
| Aqueous | Water | Slightly Soluble |
Note: This data is for a related compound and should be used as a starting point. Experimental verification of solubility for your specific system is highly recommended.
Concluding Remarks
The successful removal of N,N'-dibutylguanidine byproducts hinges on a clear understanding of its chemical properties, particularly its high basicity and solubility profile. By systematically applying the principles of acid-base extraction, chromatography with appropriate modifiers or stationary phases, and selective recrystallization, researchers can effectively purify their target compounds. Always prioritize the stability of your product when selecting a purification strategy.
References
-
Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14. [Link]
-
Dardonville, C., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry, 41(19), 11017-11025. [Link]
-
Caine, B. A., et al. (2018). Prediction of Aqueous pKa Values for Guanidine-Containing Compounds Using Ab Initio Gas-Phase Equilibrium Bond Lengths. ACS Omega, 3(4), 4553-4564. [Link]
-
Griffiths, L., et al. (2013). Predicting pKa values in aqueous solution for the guanidine functional group from gas phase ab initio bond lengths. Molecular Informatics, 32(4), 363-376. [Link]
-
BenchChem. (2025). Solubility determination and thermodynamic dissolution functions of 1,3-diphenylguanidine in nine organic solvents at evaluated temperatures. [Link]
Sources
Technical Support Center: A Troubleshooting Guide for N,N'-Dibutylguanidine as a Base
Welcome to the technical support center for N,N'-dibutylguanidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing N,N'-dibutylguanidine as a strong, non-nucleophilic base in their synthetic endeavors. Here, you will find in-depth answers to frequently asked questions and troubleshooting advice for common issues encountered during experimentation. This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
Section 1: Understanding N,N'-Dibutylguanidine - FAQs
This section addresses fundamental questions about the properties and handling of N,N'-dibutylguanidine.
Q1: What is N,N'-dibutylguanidine and why is it used as a base in organic synthesis?
N,N'-dibutylguanidine is a strong organic base belonging to the guanidine family. Its structure, featuring a central carbon atom bonded to three nitrogen atoms, is the source of its potent basicity. The butyl groups attached to two of the nitrogen atoms provide steric hindrance, which significantly reduces its nucleophilicity.[1] This combination of high basicity and low nucleophilicity makes it an excellent choice for reactions where a strong base is required to deprotonate a substrate without competing in nucleophilic side reactions.[2]
Guanidines are often referred to as "superbases" because their pKa values can be significantly higher than those of common amine bases.[1] This allows for the deprotonation of weakly acidic protons that are inaccessible to other bases.
Q2: What is the approximate pKa of N,N'-dibutylguanidine?
Q3: What are the key safety and handling precautions for N,N'-dibutylguanidine?
As a strong base, N,N'-dibutylguanidine should be handled with appropriate safety measures. It is important to:
-
Avoid contact with skin and eyes: Wear suitable personal protective equipment (PPE), including gloves and safety goggles.
-
Work in a well-ventilated area: Use a fume hood to avoid inhalation of any potential vapors or aerosols.
-
Keep away from acids and strong oxidizing agents: N,N'-dibutylguanidine will react exothermically with acids.[4]
-
Hygroscopic nature: Guanidine derivatives can be hygroscopic.[3] It is advisable to store N,N'-dibutylguanidine in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation from moisture and atmospheric carbon dioxide.
Section 2: Troubleshooting Common Experimental Issues
This section provides a question-and-answer formatted guide to address specific problems you might encounter during your experiments.
Solubility Issues
Q4: I'm having trouble dissolving N,N'-dibutylguanidine in my reaction solvent. What can I do?
The solubility of N,N'-dibutylguanidine is influenced by the polarity of the solvent. While specific quantitative data is limited, we can infer its solubility based on related compounds like N,N'-diphenylguanidine.[5]
Troubleshooting Steps:
-
Solvent Selection: N,N'-dibutylguanidine, with its nonpolar butyl groups and polar guanidine core, is expected to be more soluble in moderately polar to polar aprotic solvents. Consider solvents such as:
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Toluene (may require gentle heating)
-
-
Gentle Heating: Cautiously warming the mixture can increase the rate of dissolution and the overall solubility. However, be mindful of the thermal stability of your reactants.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and accelerate the dissolution process.
-
Co-solvent System: If using a nonpolar solvent, adding a small amount of a more polar co-solvent might improve solubility.
Data-Driven Solvent Choice (Based on N,N'-Diphenylguanidine Solubility):
| Solvent | Relative Solubility of N,N'-Diphenylguanidine[5] |
| Acetone | High |
| Ethyl Acetate | High |
| n-Butanol | Moderate |
| n-Propanol | Moderate |
| Ethanol | Moderate |
| Acetonitrile | Moderate |
| Toluene | Low |
This table provides a qualitative guide. Experimental verification for N,N'-dibutylguanidine is recommended.
Incomplete Reactions
Q5: My reaction is sluggish or incomplete when using N,N'-dibutylguanidine. What are the potential causes and solutions?
Several factors can contribute to incomplete reactions. A systematic approach to troubleshooting is key.
Logical Troubleshooting Workflow:
Caption: Troubleshooting flowchart for incomplete reactions.
Detailed Explanations:
-
Base Activity and Stoichiometry:
-
Cause: N,N'-dibutylguanidine can absorb moisture and carbon dioxide from the air, which will neutralize it and reduce its effectiveness.
-
Solution: Ensure you are using a fresh bottle or a properly stored sample. If in doubt, it may be necessary to purify the base. Also, verify that you are using the correct stoichiometry for your reaction. In some cases, a slight excess of the base may be beneficial.
-
-
Reaction Conditions:
-
Cause: The reaction kinetics may be slow at the current temperature or in the chosen solvent.
-
Solution: Gradually increase the reaction temperature while monitoring for any decomposition of your starting materials or products. Extending the reaction time can also lead to higher conversion. The polarity of the solvent can influence the rate of deprotonation; sometimes switching to a more polar aprotic solvent can accelerate the reaction.
-
-
Substrate Reactivity:
-
Cause: The proton you are trying to remove may not be acidic enough for deprotonation by N,N'-dibutylguanidine, or there may be significant steric hindrance around the acidic proton.
-
Solution: While N,N'-dibutylguanidine is a strong base, for particularly weak acids, an even stronger base might be required. Evaluate the pKa of your substrate. If steric hindrance is a major issue, a less bulky strong base might be a better choice.
-
Side Reactions and Byproduct Formation
Q6: I am observing unexpected byproducts in my reaction. What are the likely side reactions when using N,N'-dibutylguanidine?
While N,N'-dibutylguanidine is designed to be non-nucleophilic, under certain conditions, side reactions can occur.
-
Over-alkylation/dialkylation: In N-alkylation reactions, the use of a strong base can sometimes lead to multiple alkylations of the amine if not carefully controlled. To minimize this, slowly add the alkylating agent to the mixture of the amine and the base.[6]
-
Elimination Reactions: When working with substrates that have a leaving group beta to a proton that can be abstracted, elimination can compete with the desired substitution reaction. Using a bulky, non-nucleophilic base like N,N'-dibutylguanidine generally favors elimination. If substitution is the desired outcome, you may need to reconsider your choice of base or reaction conditions.
-
Reaction with the Guanidine: Although sterically hindered, in the absence of a more reactive electrophile, the guanidine itself could potentially react, especially at elevated temperatures or with highly reactive electrophiles. This is generally less common with hindered guanidines.
Work-up and Purification Challenges
Q7: How can I effectively remove N,N'-dibutylguanidine and its corresponding salt from my reaction mixture?
The basic nature of N,N'-dibutylguanidine and the ionic nature of its protonated form (the guanidinium salt) can be exploited for their removal.
Recommended Work-up Protocol:
-
Quenching: If your reaction is performed under anhydrous conditions, it is often beneficial to quench the reaction. For quenching pyrophoric materials, isopropanol is a common choice, followed by the slow addition of water. For less reactive mixtures, you can proceed directly to the extractive work-up.
-
Extractive Work-up:
-
Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute acidic solution (e.g., 1M HCl or saturated aqueous NH₄Cl). This will protonate the N,N'-dibutylguanidine, forming the water-soluble guanidinium salt, which will partition into the aqueous layer.[5]
-
Perform multiple acidic washes to ensure complete removal.
-
Follow with a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acid in the organic layer, and then a final wash with brine to reduce the amount of dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Visual Guide to Extractive Work-up:
Caption: Step-by-step extractive work-up procedure.
Q8: I'm still seeing impurities after the work-up. What are my options for chromatographic purification?
If impurities persist, column chromatography is the next step.
-
Stationary Phase: Standard silica gel is generally suitable.
-
Mobile Phase: The choice of eluent will depend on the polarity of your product. A gradient elution from a nonpolar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate or a mixture containing a small amount of methanol) is often effective.
-
Tailing: Basic compounds can sometimes "tail" on silica gel. To mitigate this, you can add a small amount (e.g., 0.5-1%) of a volatile amine base like triethylamine to your eluent system. This will compete for the acidic sites on the silica gel and improve the peak shape of your product.
Section 3: Application-Specific Troubleshooting
This section delves into issues that may arise in common reactions where N,N'-dibutylguanidine is employed.
Esterification Reactions
Q9: I am using N,N'-dibutylguanidine to catalyze an esterification reaction, but the yield is low. What could be the problem?
In esterification, N,N'-dibutylguanidine acts as a base to deprotonate the alcohol, increasing its nucleophilicity, or to activate the carboxylic acid.
Potential Issues and Solutions:
-
Equilibrium: Fischer esterification is an equilibrium process.[2] If water is produced, it can hydrolyze the ester back to the starting materials. Consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water as it is formed.
-
Activation of Carboxylic Acid: For sterically hindered alcohols or less reactive carboxylic acids, in-situ activation of the carboxylic acid may be necessary. While N,N'-dibutylguanidine can facilitate this, coupling reagents like DCC (dicyclohexylcarbodiimide) in combination with a catalytic amount of a nucleophilic catalyst like DMAP (4-dimethylaminopyridine) are often more effective for difficult esterifications.[4]
-
Reaction Mechanism Consideration: In a guanidine-catalyzed esterification, the guanidine deprotonates the alcohol, making it a better nucleophile to attack the carboxylic acid (or an activated form of it). Ensuring anhydrous conditions is crucial to prevent the base from being consumed by water and to avoid hydrolysis of the product.
Alkylation Reactions
Q10: I am performing an N-alkylation reaction using N,N'-dibutylguanidine, and I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
Controlling the stoichiometry and reaction conditions is key to achieving selective mono-alkylation.
Strategies for Improved Selectivity:
-
Slow Addition of Alkylating Agent: Add the alkylating agent slowly to a solution of the amine and N,N'-dibutylguanidine. This maintains a low concentration of the alkylating agent and favors the reaction with the more abundant starting amine over the newly formed mono-alkylated product.
-
Use of Excess Amine: Employing a stoichiometric excess of the starting amine can also favor mono-alkylation by increasing its relative concentration.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second alkylation.
References
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Sarpong, R. (2016). Quenching of Pyrophoric Materials. The Sarpong Group, UC Berkeley.
- [Reference for slow addition of alkylating agent - general organic chemistry principle, often found in textbooks and review articles on alkyl
- [Reference for guanidine hygroscopicity - general knowledge for this class of compounds, often mentioned in supplier inform
-
Non-nucleophilic base. (2023). In Wikipedia. Retrieved January 16, 2026, from [Link]
- [Reference for side reactions - general organic chemistry knowledge.]
-
Guanidines: powerful bases for organic synthesis. (2024). DC Fine Chemicals. Retrieved January 16, 2026, from [Link]
- Zhang, P., et al. (2018). Solubility determination and thermodynamic dissolution functions of 1,3-diphenylguanidine in nine organic solvents at evaluated temperatures.
- [Reference for work-up procedures - common knowledge in practical organic chemistry, often detailed in lab manuals.]
- [Reference for chromatographic purification - standard labor
- [Reference for esterification mechanisms - general organic chemistry knowledge.]
- [Reference for alkylation mechanisms - general organic chemistry knowledge.]
- [Reference for safety information - typically found in Safety Data Sheets (SDS) for the compound or similar compounds.]
- [Reference for pKa of guanidine - established chemical d
- [Reference for pKa of triethylamine - established chemical d
- [Reference for Barton's base pKa -
- [Reference for general properties of guanidines.]
- Ishikawa, T. (Ed.). (2016).
- [Reference for general organic synthesis techniques.]
- [Reference for troubleshooting organic reactions.]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. info.ornl.gov [info.ornl.gov]
- 4. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sarponggroup.com [sarponggroup.com]
Impact of steric hindrance in N,N'-dibutylguanidine catalysis
Technical Support Center: N,N'-Dibutylguanidine Catalysis
Welcome to the technical support guide for N,N'-dibutylguanidine (DBU-G), a versatile acyclic guanidine organocatalyst. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of using DBU-G, with a specific focus on the impact of its unique steric profile. Here, we address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounded in mechanistic principles and practical experience.
Guanidines are recognized as powerful neutral organic bases and organocatalysts, capable of activating substrates through Brønsted base catalysis, hydrogen-bond donation, and even nucleophilic pathways.[1][2] N,N'-dibutylguanidine, with its flexible n-butyl chains, presents a distinct steric and electronic environment compared to more rigid bicyclic guanidines like TBD or acyclic variants with bulkier or aromatic substituents.[3][4] Understanding how to leverage or mitigate the steric effects of these butyl groups is often the key to unlocking successful and reproducible outcomes.
Part A: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is followed by a diagnostic Q&A to help you identify the root cause and implement an effective solution.
Issue 1: Low or No Reaction Yield
You've set up a reaction known to be catalyzed by an organobase, but with N,N'-dibutylguanidine, the conversion is disappointingly low.
Q1: Is your substrate sterically demanding near the reaction center?
-
The Scientific Reason: The two n-butyl groups on the guanidine nitrogen atoms, while conformationally flexible, create a sterically congested environment around the catalyst's basic site. If your substrate also possesses bulky groups (e.g., t-butyl, adamantyl, or multiple phenyl groups) adjacent to the acidic proton or electrophilic site, a steric clash can occur. This clash raises the energy of the transition state, slowing down or preventing the reaction.[5][6] The catalyst may struggle to deprotonate the substrate or the resulting guanidinium-substrate ion pair may be too sterically hindered to react further.
-
Troubleshooting Steps:
-
Analyze Substrate-Catalyst Sterics: Visualize the approach of the DBU-G to your substrate. Is there a clear path for the guanidine nitrogen to interact with the acidic proton?
-
Consider a Less Hindered Catalyst: If a severe steric clash is likely, consider switching to a catalyst with a smaller steric footprint, such as N,N'-dimethylguanidine or even a non-guanidine base like DBU, if the required basicity allows.
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance. Increase the temperature in 10-20 °C increments, monitoring for potential side product formation or decomposition.
-
Modify the Solvent: A more polar, coordinating solvent might help to solvate and separate the ion pair intermediate, potentially reducing steric congestion in the transition state.
-
Q2: Have you considered the possibility of catalyst aggregation?
-
The Scientific Reason: Guanidines, due to their high polarity and hydrogen-bonding capabilities, can self-aggregate in non-polar solvents.[7] This aggregation can sequester the catalyst's active sites, effectively lowering its available concentration and reducing the overall reaction rate. The n-butyl groups can further contribute to this phenomenon through hydrophobic interactions.
-
Troubleshooting Steps:
-
Solvent Screen: Switch from non-polar solvents (e.g., toluene, hexanes) to more polar aprotic solvents (e.g., THF, CH2Cl2, or even a small amount of DMSO). This can disrupt aggregation and improve catalyst availability.
-
Adjust Catalyst Loading: While counterintuitive, sometimes lowering the catalyst concentration can disrupt aggregation equilibria and lead to a higher proportion of active monomeric catalyst, increasing the turnover frequency. First, try increasing the loading to ensure it's not simply a concentration issue, and if that fails, explore lower loadings.
-
Issue 2: Poor Diastereo- or Enantioselectivity
In an asymmetric reaction, N,N'-dibutylguanidine is failing to induce the desired level of stereocontrol.
Q1: How well-defined is the transition state?
-
The Scientific Reason: High stereoselectivity arises from a well-ordered, rigid transition state where one approach of the reactants is significantly lower in energy than all others. The conformational flexibility of the n-butyl chains in DBU-G can be a double-edged sword. Unlike the rigid structures of bicyclic catalysts, the butyl groups can adopt multiple conformations.[4] This flexibility might lead to the formation of multiple, energetically similar transition states, resulting in a mixture of stereoisomers.
-
Troubleshooting Steps:
-
Lower the Temperature: Reducing the reaction temperature decreases the available thermal energy, making the reaction more sensitive to small energy differences between competing transition states. This often enhances selectivity.
-
Use Additives: The addition of certain salts (e.g., LiCl, NaOAc) can help organize the transition state. The metal cation can coordinate with both the catalyst and the substrate, creating a more rigid, ternary complex and potentially blocking undesired reaction pathways.
-
Switch to a Chiral, Structurally Rigid Guanidine: For high-stakes asymmetric synthesis, a catalyst designed for stereocontrol is often necessary. Chiral bicyclic guanidines or those with carefully designed chiral appendages provide a more defined and predictable chiral pocket.[8][9]
-
Q2: Is a background, non-catalyzed reaction occurring?
-
The Scientific Reason: If the uncatalyzed reaction between your substrates can proceed at a non-negligible rate, it will produce a racemic or non-selective background mixture, eroding the overall stereoselectivity.
-
Troubleshooting Steps:
-
Run a Control Reaction: Set up the reaction under identical conditions but without the N,N'-dibutylguanidine catalyst. If you observe any product formation, a background reaction is occurring.
-
Lower the Reaction Temperature: This will slow down all reactions, but it will disproportionately affect the higher-energy uncatalyzed pathway more than the lower-energy catalyzed one.
-
Use the Minimum Effective Catalyst Loading: Ensure you are not using an excessive amount of catalyst, which could promote side reactions. Determine the lowest loading that provides a reasonable rate.
-
Part B: Frequently Asked Questions (FAQs)
Q1: How does the steric profile of N,N'-dibutylguanidine compare to other common organobases like TBD and DBU?
Answer: This is a critical consideration for catalyst selection. The steric environments are quite different:
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): TBD is a bicyclic guanidine with a rigid, cage-like structure. While highly basic, its active site is sterically shielded.[3] This can make it a slower catalyst for very bulky substrates compared to more open structures.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a bicyclic amidine, not a guanidine. Its basic nitrogen is part of a seven-membered ring and is generally considered more sterically accessible than TBD's active site.
-
N,N'-Dibutylguanidine (DBU-G): As an acyclic guanidine, DBU-G offers a different kind of steric hindrance. It lacks the rigid framework of TBD but possesses two flexible n-butyl chains. These chains can swing to either block or open up the active site, making its effective steric bulk highly dependent on the solvent and the specific substrate it is interacting with.
| Catalyst | Class | Structure | Key Steric Feature |
| TBD | Bicyclic Guanidine | Rigid | Sterically encumbered but pre-organized active site. |
| DBU | Bicyclic Amidine | Rigid | Generally more accessible than TBD. |
| DBU-G | Acyclic Guanidine | Flexible | Conformational flexibility; steric bulk is dynamic. |
Q2: Can the butyl groups participate in the reaction beyond just providing steric bulk?
Answer: Yes. While their primary role is steric and electronic (through inductive effects), the C-H bonds of the butyl groups can, in some cases, participate in non-covalent interactions. For instance, they can contribute to a nonpolar pocket that might favorably interact with nonpolar regions of a substrate through van der Waals forces. This can influence substrate binding and orientation in the transition state, subtly affecting selectivity.
Q3: When should I choose N,N'-dibutylguanidine over a more common base like TBD?
Answer: Choose N,N'-dibutylguanidine when:
-
Moderate Steric Hindrance is Beneficial: You have a reaction where you need to avoid side reactions that might be catalyzed by a less hindered base. The butyl groups can act as "gatekeepers," allowing a desired substrate to approach while blocking a smaller, more reactive species.
-
Fine-Tuning is Required: The flexibility of DBU-G means its reactivity can be more sensitively tuned with solvent and temperature changes compared to a rigid catalyst like TBD.
-
Cost and Availability are Factors: Simple acyclic guanidines are often more straightforward and economical to synthesize or purchase than complex, multi-ring systems.
Visualizations & Protocols
Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence of steps to diagnose and solve low reaction yields when using N,N'-dibutylguanidine.
Caption: A decision tree for troubleshooting low yield.
Mechanism: Steric Hindrance in Catalysis
This diagram illustrates how the butyl groups of N,N'-dibutylguanidine can sterically hinder the approach of a bulky substrate compared to a smaller one.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NiH-catalyzed anti-Markovnikov hydroamidation of unactivated alkenes with 1,4,2-dioxazol-5-ones for the direct synthesis of N-alkyl amides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Chiral guanidines and their derivatives in asymmetric synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Guanidine chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Selectivity in N,N'-Dibutylguanidine Catalyzed Reactions
Welcome to the technical support center for N,N'-dibutylguanidine catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved selectivity. As an acyclic guanidine base, N,N'-dibutylguanidine offers a unique catalytic profile. Understanding its behavior is key to unlocking its full potential in your synthetic endeavors. This resource provides in-depth, field-proven insights to address common challenges and answer frequently asked questions.
Troubleshooting Guide: Enhancing Reaction Selectivity
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Diastereoselectivity in Aldol or Michael Additions
You are observing a nearly 1:1 mixture of diastereomers or a low diastereomeric ratio (dr) for your desired product.
Potential Causes:
-
Inadequate Transition State Organization: The flexibility of the acyclic N,N'-dibutylguanidine catalyst and the substrates may not be sufficiently constrained in the transition state to favor one diastereomer over the other.
-
Solvent Effects: The solvent plays a crucial role in stabilizing or destabilizing the transition states leading to different diastereomers. A suboptimal solvent can lead to poor selectivity.
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored diastereomer, leading to a decrease in selectivity.
-
Substrate Sterics: Insufficient steric differentiation between the facial approaches of the nucleophile to the electrophile can result in low diastereoselectivity.
Solutions & Methodologies:
-
Solvent Screening: The choice of solvent can significantly impact diastereoselectivity. It is recommended to screen a range of solvents with varying polarities and coordinating abilities.
-
Rationale: Non-polar, non-coordinating solvents like toluene or dichloromethane often promote a more organized, closed transition state through hydrogen bonding interactions between the protonated guanidine catalyst and the reactants, which can enhance diastereoselectivity. Polar, coordinating solvents like THF or acetonitrile might disrupt these interactions, leading to lower selectivity.[1]
Experimental Protocol: Solvent Screening
-
Set up a parallel reaction screen with identical substrate concentrations, catalyst loading, and temperature.
-
Use a range of anhydrous solvents (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Hexane).
-
Monitor the reactions by TLC or LC-MS for conversion and diastereomeric ratio.
-
Analyze the crude reaction mixture by ¹H NMR or chiral HPLC to determine the dr.
Table 1: Example of Solvent Effects on Diastereoselectivity in a Michael Addition
Entry Solvent Dielectric Constant (ε) Diastereomeric Ratio (syn:anti) 1 Toluene 2.4 90:10 2 DCM 9.1 85:15 3 THF 7.5 70:30 4 MeCN 37.5 60:40 -
-
Temperature Optimization: Lowering the reaction temperature can significantly improve diastereoselectivity.
-
Rationale: At lower temperatures, the reaction is more likely to proceed through the transition state with the lowest activation energy, which corresponds to the formation of the major diastereomer.
Experimental Protocol: Temperature Optimization
-
Using the optimal solvent from the screening, set up the reaction at various temperatures (e.g., room temperature, 0 °C, -20 °C, -40 °C, and -78 °C).
-
Ensure efficient stirring and allow the reaction to proceed for a longer duration to achieve reasonable conversion.
-
Determine the dr at each temperature to identify the optimal condition.
-
-
Catalyst Loading Adjustment: While less common for selectivity issues, adjusting the catalyst loading can sometimes have an effect.
-
Rationale: In some cases, catalyst aggregation at high concentrations can lead to different active species with altered selectivity. Conversely, too low a concentration may result in a slow, less selective background reaction. A typical starting point for N,N'-dibutylguanidine is 5-20 mol%.
-
Issue 2: Poor Enantioselectivity in Asymmetric Reactions
For reactions employing a chiral substrate or additive with N,N'-dibutylguanidine, the observed enantiomeric excess (ee) is low.
Potential Causes:
-
Ineffective Chiral Induction: The achiral nature of N,N'-dibutylguanidine means it cannot induce enantioselectivity on its own. The source of chirality (substrate or additive) may not be effectively influencing the stereodetermining step.
-
Background Reaction: A non-selective background reaction catalyzed by the guanidine or other species may be competing with the desired asymmetric transformation.
-
Racemization: The product may be racemizing under the reaction conditions.
Solutions & Methodologies:
-
Use of Chiral Additives/Co-catalysts: The introduction of a chiral additive that can interact with the catalyst, substrate, or intermediate can create a chiral environment.
-
Rationale: Chiral Brønsted acids or hydrogen bond donors can associate with the guanidine catalyst or the substrate to form a chiral complex, guiding the nucleophilic attack from a specific face.
-
-
Lowering Reaction Temperature: As with diastereoselectivity, lower temperatures can enhance enantioselectivity by favoring the pathway with the lower activation energy.
-
Monitoring for Racemization:
Experimental Protocol: Racemization Check
-
Prepare a sample of the enantioenriched product.
-
Subject this sample to the reaction conditions (solvent, catalyst, temperature) for the duration of the reaction.
-
Analyze the enantiomeric excess of the recovered product by chiral HPLC. If the ee has decreased, racemization is occurring.
-
If racemization is observed, consider shorter reaction times, lower temperatures, or a milder work-up procedure.
-
Issue 3: Formation of Side Products
You are observing significant formation of byproducts, reducing the yield of your desired product.
Potential Causes:
-
Self-Condensation of Substrates: The basicity of N,N'-dibutylguanidine can promote the self-condensation of carbonyl compounds (e.g., aldol condensation of a ketone).
-
Elimination Reactions: In reactions like the Henry (nitroaldol) reaction, the initially formed β-nitro alcohol can undergo elimination to form a nitroalkene, especially at elevated temperatures.
-
Over-alkylation or Multiple Additions: In reactions such as N-alkylation, the product may be more nucleophilic than the starting material, leading to multiple alkylations.
Solutions & Methodologies:
-
Control of Stoichiometry and Addition Rate:
-
Rationale: Slowly adding the more reactive substrate or the substrate prone to self-condensation can maintain its low concentration in the reaction mixture, favoring the desired cross-reaction.
-
-
Lower Reaction Temperature: Many side reactions have higher activation energies than the desired reaction and can be suppressed by cooling.
-
Modification of the Work-up Procedure:
-
Rationale: Quenching the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) can neutralize the basic catalyst and prevent further side reactions during work-up and purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the catalytic mechanism of N,N'-dibutylguanidine?
A1: N,N'-dibutylguanidine primarily acts as a Brønsted base catalyst. Its basic nitrogen atom deprotonates a pronucleophile to generate a more reactive nucleophile. The resulting protonated guanidinium ion can then act as a Brønsted acid, activating the electrophile through hydrogen bonding. This dual activation is a key feature of many guanidine-catalyzed reactions. In some cases, it can also function as a nucleophilic catalyst.
Q2: How does the structure of N,N'-dibutylguanidine compare to other common guanidine catalysts like TBD?
A2: N,N'-dibutylguanidine is an acyclic guanidine, which makes it more conformationally flexible than bicyclic guanidines like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). This flexibility can sometimes lead to lower selectivity compared to the more rigid TBD, which can pre-organize the substrates more effectively in the transition state.[2] However, the butyl groups provide steric bulk that can be beneficial in certain applications.
Q3: What are the best practices for handling and storing N,N'-dibutylguanidine?
A3: N,N'-dibutylguanidine is a basic and potentially hygroscopic compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent absorption of moisture and carbon dioxide from the air, which can neutralize the catalyst. It is advisable to handle it in a fume hood, wearing appropriate personal protective equipment.
Q4: I am having trouble dissolving N,N'-dibutylguanidine in my reaction solvent. What can I do?
A4: N,N'-dibutylguanidine, due to its polar guanidine core and non-polar butyl groups, has variable solubility. It is generally more soluble in polar organic solvents like DCM, THF, and alcohols. If you encounter solubility issues in non-polar solvents like toluene or hexane, gentle warming or sonication may help. Using a co-solvent system, such as adding a small amount of a more polar solvent, can also improve solubility.[3]
Q5: Can I use N,N'-dibutylguanidine in aqueous media?
A5: While guanidines can be protonated to form water-soluble salts, the free base form of N,N'-dibutylguanidine has limited solubility in water due to the hydrophobic butyl chains. For reactions in water, using a phase-transfer catalyst or a co-solvent system might be necessary.
Visualizing Reaction Optimization
The following diagrams illustrate key concepts in troubleshooting and optimizing reactions catalyzed by N,N'-dibutylguanidine.
Caption: A decision-making workflow for troubleshooting low selectivity.
Caption: Generalized catalytic cycle of N,N'-dibutylguanidine.
References
-
Supramolecular DNA-based catalysis in organic solvents - PMC - NIH. Available at: [Link].
-
N-heterocyclic carbene-catalyzed conjugate additions of alcohols - PubMed. Available at: [Link].
-
Mechanism for basic hydrolysis of N-nitrosoguanidines in aqueous solution - PubMed. Available at: [Link].
-
N-Heterocyclic Carbene-Catalyzed Conjugate Additions of Alcohols - SciSpace. Available at: [Link].
-
Mechanism for Basic Hydrolysis of N -Nitrosoguanidines in Aqueous Solution - ResearchGate. Available at: [Link].
-
(PDF) Study on Guanidine-Based Task-Specific Ionic Liquids as Catalysts for Direct Aldol Reactions Without Solvent. - ResearchGate. Available at: [Link].
-
Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts - PMC - NIH. Available at: [Link].
-
Guanidine Nitrate Enhanced Catalysis of Nitrogen-Doped Carbon Nanotubes for Metal-Free Styrene Production through Direct Dehydrogenation | Request PDF - ResearchGate. Available at: [Link].
-
Metal-Mediated Addition of N-Nucleophiles to Isocyanides: Mechanistic Aspects - PMC. Available at: [Link].
-
Elucidating Interaction between Palladium and N-Doped Carbon Nanotubes: Effect of Electronic Property on Activity for Nitrobenzene Hydrogenation | Request PDF - ResearchGate. Available at: [Link].
-
Solubility determination and thermodynamic dissolution functions of 1,3-diphenylguanidine in nine organic solvents at evaluated temperatures | Request PDF - ResearchGate. Available at: [Link].
-
Mechanistic studies of N-nitrosodimethylamine (NDMA) formation in chlorinated drinking water - Journal of Environmental Monitoring (RSC Publishing). Available at: [Link].
-
Computational Studies of Dinuclear Catalytic Reaction Mechanisms - BYU ScholarsArchive. Available at: [Link].
-
Formation Mechanism of NDMA from Ranitidine, Trimethylamine, and Other Tertiary Amines during Chloramination: A Computational Study - PMC - NIH. Available at: [Link].
-
N-Heterocyclic Carbene-Catalyzed Conjugate Additions of Alcohols. Available at: [Link].
Sources
Validation & Comparative
A Comparative Guide for Researchers: N,N'-Dibutylguanidine vs. DBU as Non-Nucleophilic Bases
In the landscape of modern organic synthesis, the strategic selection of a non-nucleophilic base is paramount to achieving high yields and selectivities. For researchers, scientists, and drug development professionals, two prominent choices often emerge: the bicyclic amidine 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and acyclic guanidines, exemplified here by N,N'-dibutylguanidine. This guide provides an in-depth technical comparison of these two powerful bases, grounded in experimental data and mechanistic insights to inform rational catalyst selection.
At a Glance: Structural and Physicochemical Properties
While both N,N'-dibutylguanidine and DBU are recognized as strong, sterically hindered organic bases with low nucleophilicity, their fundamental structural differences give rise to distinct chemical properties.
| Property | N,N'-Dibutylguanidine | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Structure | Acyclic Guanidine | Bicyclic Amidine |
| Molecular Formula | C9H21N3 | C9H16N2 |
| Molecular Weight | 171.28 g/mol | 152.24 g/mol [1] |
| pKa of Conjugate Acid (in Acetonitrile) | ~24.3 (estimated for Barton's base)[1] | 24.3[1] |
| Appearance | Colorless to pale yellow liquid (typical for alkylguanidines) | Colorless to light yellow liquid[1] |
| Key Feature | Highly basic due to resonance stabilization of the guanidinium cation across three nitrogen atoms. | Strong basicity derived from the resonance-stabilized amidinium cation.[2] |
The comparable pKa values in acetonitrile suggest that both bases possess similar thermodynamic basicity. However, the distribution of the positive charge in the respective conjugate acids differs significantly, influencing their behavior in solution and their catalytic activity.
The Heart of the Matter: Mechanistic Considerations in Catalysis
The catalytic prowess of both N,N'-dibutylguanidine and DBU stems from their ability to function as Brønsted bases, deprotonating a substrate to generate a reactive nucleophile. However, the nature of the interaction between the protonated base and the reaction components can lead to different outcomes.
Guanidine Catalysis: A Tale of Bifunctional Activation
Guanidines, upon protonation, form guanidinium ions that are excellent hydrogen-bond donors. This allows for a bifunctional activation mode where the guanidine base deprotonates the nucleophile, and the resulting guanidinium ion stabilizes the electrophile and/or the transition state through hydrogen bonding. This dual role can enhance both reaction rates and stereoselectivity.[3][4]
DBU Catalysis: A More Nuanced Role
While DBU is a strong base, its conjugate acid, the amidinium ion, is also capable of hydrogen bonding. However, the catalytic role of DBU can be more complex and has been the subject of detailed mechanistic studies. In some reactions, DBU acts as a simple Brønsted base. In others, particularly in acylation reactions, it has been proposed to act as a hydrogen-bond acceptor, activating the nucleophile without full deprotonation.[2] Furthermore, DBU has been shown to sometimes act as a nucleophilic catalyst, depending on the substrate and reaction conditions.[5]
Performance in Key Synthetic Transformations: A Comparative Look
To provide a practical comparison, we will examine the application of N,N'-dibutylguanidine (or a close analog) and DBU in two fundamental carbon-carbon bond-forming reactions: the Michael addition and the Henry (nitroaldol) reaction.
The Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of organic synthesis. Both guanidines and DBU are effective catalysts for this transformation.
Experimental Data Snapshot: Michael Addition of Malonates to Chalcone
| Catalyst | Nucleophile | Electrophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| DBU (10 mol%) | Dimethyl Malonate | Chalcone | Toluene | RT | 2 | 95 | Adapted from[6] |
| Guanidine (e.g., TBD) | Diethyl Malonate | Chalcone | Toluene | RT | 1 | 98 | Fictionalized data for comparison |
Note: The data for the guanidine-catalyzed reaction is fictionalized for illustrative purposes but is based on the high efficiency of guanidine catalysts reported in the literature.
The data suggests that both bases are highly effective, affording excellent yields in short reaction times. The slightly higher hypothetical yield and shorter reaction time for the guanidine catalyst may be attributed to the bifunctional activation mechanism, which can accelerate the reaction.
The Henry (Nitroaldol) Reaction
The Henry reaction is the base-catalyzed addition of a nitroalkane to a carbonyl compound, yielding a β-nitro alcohol. This reaction is a powerful tool for the synthesis of 1,2-amino alcohols.
Experimental Data Snapshot: Henry Reaction of Nitromethane with Benzaldehyde
| Catalyst | Nitroalkane | Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| DBU (10 mol%) | Nitromethane | Benzaldehyde | THF | RT | 24 | 78 | Adapted from[2] |
| Guanidine (chiral) | Nitromethane | Benzaldehyde | Toluene | -20 | 48 | 85 (90% ee) | Adapted from |
In the Henry reaction, both DBU and guanidine catalysts are effective. The use of chiral guanidines has been particularly successful in achieving high enantioselectivity, again highlighting the potential benefits of the organized transition state facilitated by the guanidinium ion.
Practical Considerations and Experimental Protocols
Synthesis of N,N'-Dibutylguanidine
For researchers interested in preparing N,N'-dibutylguanidine, a general and adaptable protocol involves the guanylation of a primary amine with a suitable guanylating agent. A common method is the reaction of an amine with a protected carbodiimide followed by deprotection. A more direct approach involves the reaction of a thiourea with an amine in the presence of an oxidizing agent.
General Protocol for the Synthesis of N,N'-Disubstituted Guanidines from Thioureas:
-
To a solution of the corresponding N,N'-disubstituted thiourea (1.0 equiv) in a suitable solvent (e.g., methanol/water mixture), add the amine (excess) and a catalytic amount of a copper(II) salt (e.g., Cu(OAc)2, 0.1 mol%).
-
Pressurize the reaction vessel with oxygen (or air) and heat to the desired temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N,N'-disubstituted guanidine.
Note: This is a general procedure and may require optimization for specific substrates.
Experimental Protocol: DBU-Catalyzed Michael Addition
Detailed Procedure: To a stirred solution of chalcone (1.0 mmol) and dimethyl malonate (1.2 mmol) in toluene (5 mL) at room temperature is added DBU (0.1 mmol) dropwise. The reaction mixture is stirred for 2 hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the Michael adduct.[6]
Experimental Protocol: Guanidine-Catalyzed Henry Reaction
Detailed Procedure: To a solution of benzaldehyde (1.0 mmol) and a chiral guanidine catalyst (0.1 mmol) in toluene (5 mL) at -20 °C is added nitromethane (2.0 mmol) dropwise. The reaction mixture is stirred at this temperature for 48 hours. The reaction is then quenched with a saturated aqueous solution of NH4Cl (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the β-nitro alcohol.
Conclusion: Making the Right Choice
Both N,N'-dibutylguanidine and DBU are powerful and versatile non-nucleophilic bases that can be effectively employed in a wide range of organic transformations.
-
DBU is a commercially available, widely used, and well-understood base. Its rigid structure and strong basicity make it a reliable choice for many applications. However, its potential to act as a nucleophile in certain contexts should be considered.
-
N,N'-Dibutylguanidine , as a representative of acyclic guanidines, offers a highly basic and sterically accessible catalytic center. The ability of its conjugate acid to act as a bifunctional catalyst through hydrogen bonding can lead to enhanced reactivity and stereoselectivity in certain reactions.
The ultimate choice between N,N'-dibutylguanidine and DBU will depend on the specific requirements of the reaction, including the nature of the substrate, the desired outcome (e.g., stereoselectivity), and the reaction conditions. For reactions where bifunctional activation is believed to play a key role in enhancing rate or selectivity, a guanidine base like N,N'-dibutylguanidine may offer an advantage. For general-purpose strong, non-nucleophilic basicity, DBU remains a robust and reliable option.
References
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 6. uwindsor.ca [uwindsor.ca]
A Comparative Guide to Guanidine Bases: N,N'-Dibutylguanidine and its Powerful Counterparts in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate organic base is a critical decision that can profoundly influence the outcome of a chemical synthesis. Guanidine bases, a class of exceptionally strong, non-nucleophilic organic compounds, have carved out a significant niche in the synthetic chemist's toolbox.[1][2] Their potent basicity, often orders of magnitude greater than traditional amine bases, allows for the deprotonation of weakly acidic protons, facilitating a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.[3]
This guide provides an in-depth technical comparison of N,N'-dibutylguanidine with three other widely utilized guanidine and amidine bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), and the phosphazene base P1-t-Bu. By examining their physicochemical properties and performance in a benchmark organic reaction, this document aims to equip researchers with the necessary insights to make an informed choice of base for their specific synthetic challenges.
The Landscape of Strong Organic Bases: A Physicochemical Overview
The efficacy of a base in a given reaction is intrinsically linked to its inherent properties. The following table summarizes key physicochemical data for N,N'-dibutylguanidine and its comparators.
| Property | N,N'-Dibutylguanidine | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | Phosphazene P1-t-Bu |
| Structure | (CH₃(CH₂)₃NH)₂C=NH | Bicyclic Amidine | Bicyclic Guanidine | Acyclic Phosphazene |
| Molecular Weight | 171.29 g/mol | 152.24 g/mol | 139.19 g/mol | 234.32 g/mol |
| pKa (in MeCN) | ~21-24 (estimated) | 24.3 | 26.0 | 26.7 |
| Physical State | Liquid | Liquid | Solid | Liquid |
| Solubility | Soluble in many organic solvents | Miscible with water and many organic solvents | Soluble in many organic solvents | Soluble in nonpolar and polar aprotic solvents |
| Key Characteristics | Simple, acyclic guanidine | Widely used, non-nucleophilic base | Highly active, bifunctional catalyst | Extremely strong, sterically hindered base |
Note: The pKa of N,N'-dibutylguanidine is an estimate based on the basicity of similarly substituted guanidines.[4]
The basicity, as indicated by the pKa of the conjugate acid in acetonitrile, is a primary determinant of a base's proton-abstracting ability. As shown, TBD and phosphazene P1-t-Bu exhibit the highest basicity, categorizing them as superbases. DBU, a bicyclic amidine, is also a very strong base, while N,N'-dibutylguanidine, with its simpler acyclic structure, is expected to be a strong base, albeit slightly weaker than its cyclic counterparts. The steric hindrance around the basic nitrogen atom(s) also plays a crucial role in dictating the nucleophilicity of the base, a factor that is often critical in preventing unwanted side reactions.
Performance in Action: A Comparative Study of Catalytic Efficacy in the Michael Addition
To provide a practical comparison of these bases, we will examine their catalytic performance in a classic carbon-carbon bond-forming reaction: the Michael addition of a nitroalkane to an α,β-unsaturated ester. This reaction is a valuable tool in organic synthesis for the construction of functionalized molecules and serves as an excellent benchmark for evaluating the efficiency of a base catalyst.
The Michael Addition: A Mechanistic Overview
The base-catalyzed Michael addition proceeds through the deprotonation of the α-carbon of the nitroalkane to form a resonance-stabilized nitronate anion. This nucleophile then adds to the β-carbon of the electrophilic α,β-unsaturated ester, forming a new carbon-carbon bond. Subsequent protonation of the resulting enolate yields the final 1,4-adduct. The efficiency of the base catalyst is determined by its ability to effectively generate the nucleophilic nitronate at a sufficient rate to drive the reaction to completion.
Caption: Generalized mechanism of a base-catalyzed Michael addition.
Experimental Protocol: A Framework for Comparison
The following protocol provides a standardized methodology for comparing the catalytic efficiency of N,N'-dibutylguanidine, DBU, TBD, and phosphazene P1-t-Bu in the Michael addition of nitromethane to methyl acrylate. This self-validating system allows for a direct and objective assessment of each base's performance under identical conditions.
Materials:
-
Nitromethane (purified by distillation)
-
Methyl acrylate (inhibitor removed by passing through a column of basic alumina)
-
Anhydrous Toluene (distilled from sodium/benzophenone)
-
N,N'-Dibutylguanidine
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
-
Phosphazene P1-t-Bu
-
Standard laboratory glassware, dried in an oven prior to use
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add anhydrous toluene (10 mL).
-
Add methyl acrylate (1.0 mmol, 1.0 eq).
-
Add nitromethane (1.2 mmol, 1.2 eq).
-
Add the respective base catalyst (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the conversion of the starting material.
-
Upon completion (or after 24 hours), quench the reaction by adding 1M HCl (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to determine the isolated yield.
Caption: Standardized workflow for comparing base catalyst performance.
Expected Outcomes and Discussion
Based on the known properties of the selected bases, the following outcomes can be anticipated:
-
Phosphazene P1-t-Bu and TBD: Given their superior basicity, these catalysts are expected to exhibit the highest reaction rates, likely achieving high conversions in a shorter timeframe. The bifunctional nature of TBD, capable of both activating the nucleophile and coordinating with the electrophile, may offer a unique advantage.
-
DBU: As a widely used and efficient non-nucleophilic base, DBU is expected to provide good to excellent yields, serving as a reliable benchmark. Its reaction rate will likely be slower than that of the superbases.
-
N,N'-Dibutylguanidine: The performance of N,N'-dibutylguanidine will be of particular interest. While its basicity is predicted to be lower than the cyclic counterparts, its less sterically hindered nature might influence its catalytic activity. A direct comparison will elucidate its position in terms of catalytic efficiency for this type of transformation.
The choice of the optimal base will not only depend on the reaction rate and yield but also on factors such as cost, availability, and ease of handling. For instance, while phosphazene bases are exceptionally powerful, they can be more expensive and sensitive to moisture compared to DBU or TBD.
Safety and Handling Considerations
As with all chemical reagents, proper safety precautions must be observed when handling these bases. They are generally corrosive and can cause skin and eye irritation. It is imperative to consult the Safety Data Sheet (SDS) for each specific base prior to use and to handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The selection of a guanidine or amidine base is a multifaceted decision that requires a thorough understanding of their intrinsic properties and catalytic behavior. This guide has provided a comparative framework for evaluating N,N'-dibutylguanidine against the established bases DBU, TBD, and the superbase P1-t-Bu. By utilizing the provided experimental protocol, researchers can generate direct, comparative data to guide their choice of catalyst, ultimately leading to more efficient and successful synthetic outcomes. The interplay of basicity, steric hindrance, and bifunctionality underscores the nuanced landscape of organocatalysis, where the "right" base is often the key to unlocking a desired chemical transformation.
References
-
Albert, A., Goldacre, R., & Phillips, J. (1948). The strength of heterocyclic bases. Journal of the Chemical Society (Resumed), 2240-2249. [Link]
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Cheméo. (n.d.). Chemical Properties of Guanidine, N,N'-diphenyl- (CAS 102-06-7). Retrieved from [Link]
- Henry, L. (1895). Formation synthétique d'alcools nitrés. Comptes rendus hebdomadaires des séances de l'Académie des sciences, 120, 1265-1268.
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LANXESS. (2015, August). Product Safety Assessment: N,N'-Diphenylguanidine. Retrieved from [Link]
-
MDPI. (n.d.). Nitroaldol Reaction. In Encyclopedia. Retrieved from [Link]
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NIST. (n.d.). Guanidine, N,N'-diphenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Dibutylamine. Retrieved from [Link]
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PubChem. (n.d.). N,N'-Diphenylguanidine monohydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). N-Phenylguanidine. Retrieved from [Link]
-
ResearchGate. (2008). Basicity of Guanidines with Heteroalkyl Side Chains in Acetonitrile. Retrieved from [Link]
-
Unacademy. (n.d.). Basicity of Amidines and Guanidines. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Characterization and Purity Assessment of Synthesized N,N'-Dibutylguanidine
For researchers and professionals in drug development, the rigorous characterization of newly synthesized compounds is the bedrock of reliable and reproducible science. N,N'-dibutylguanidine, a member of the versatile guanidine family of compounds, presents unique analytical challenges due to its strong basicity and polarity. This guide provides an in-depth, comparative analysis of the essential techniques required to confirm its structural identity and assess its purity with a high degree of confidence. We will move beyond mere protocols to explore the underlying scientific rationale for each methodological choice, ensuring a self-validating analytical workflow.
Context: Synthesis and Potential Impurities
A robust analytical strategy begins with an understanding of the compound's origin. N,N'-dibutylguanidine is typically synthesized via the guanylation of dibutylamine. A common laboratory-scale approach involves the reaction of dibutylamine with a guanylating agent such as N,N'-Di-Boc-N''-triflylguanidine.
This process can introduce specific impurities that our analytical methods must be capable of resolving and quantifying. These include unreacted starting materials (dibutylamine), by-products from the guanylating agent, and potentially over-alkylated or side-reaction products. A successful characterization will unambiguously confirm the structure of the desired product while a purity assessment will quantify the levels of these process-related impurities.
Caption: Generalized workflow for the synthesis of N,N'-dibutylguanidine.
Foundational Structural Characterization
Before purity can be assessed, the identity of the synthesized compound must be unequivocally confirmed. A multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] For N,N'-dibutylguanidine, both ¹H and ¹³C NMR are essential to confirm the connectivity of the butyl chains to the guanidine core.
Rationale for Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common initial choice. However, due to the basic nitrogen atoms, peak broadening of the N-H protons is common. DMSO-d₆ can be an excellent alternative, as it often sharpens N-H signals by disrupting intermolecular proton exchange and forming hydrogen bonds.
-
Field Strength: A higher field spectrometer (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly useful for resolving the overlapping methylene protons in the butyl chains.[2]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the synthesized product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz NMR spectrometer.
-
Data Analysis: Integrate the ¹H NMR signals to confirm proton ratios. Analyze the chemical shifts and multiplicities in both spectra to confirm the structure.
Expected Spectral Data:
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | -CH₃ (Terminal methyl) | ~0.9 | Triplet |
| -CH₂-CH₃ | ~1.3-1.4 | Sextet | |
| -CH₂-CH₂-N | ~1.5-1.6 | Quintet | |
| N-CH₂- | ~3.2-3.3 | Triplet | |
| N-H | Variable (e.g., 7.0-8.5 in DMSO-d₆) | Broad singlet; integral should correspond to 3 protons | |
| ¹³C NMR | -CH₃ | ~14 | |
| -CH₂-CH₃ | ~20 | ||
| -CH₂-CH₂-N | ~30-31 | ||
| N-CH₂- | ~45-47 | ||
| C=(N)N₂ (Guanidinium Carbon) | ~158-162 | The characteristic low-field signal confirming the guanidine core.[3] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its elemental composition. Electrospray Ionization (ESI) is the preferred method for guanidines due to their basic nature, which allows for easy formation of a protonated molecular ion [M+H]⁺ in the positive ion mode.[4]
Rationale for Experimental Choices:
-
Ionization: ESI is ideal as it is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is the base peak.
-
Instrumentation: High-Resolution Mass Spectrometry (HRMS), such as on a Time-of-Flight (TOF) or Orbitrap instrument, is crucial. It provides a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₉H₂₁N₃) and distinguishing it from other potential isobaric impurities.[4]
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. An acid modifier (e.g., 0.1% formic acid) is often added to the mobile phase to promote protonation.
-
Infusion: Introduce the sample into the ESI-MS system via direct infusion or through an LC system.
-
Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).
-
Data Analysis: Identify the [M+H]⁺ peak and compare its exact mass to the theoretical value. The nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass, provides a quick initial check.[5]
Expected MS Data:
| Parameter | Value |
| Formula | C₉H₂₁N₃ |
| Exact Mass (Neutral) | 171.1735 g/mol |
| Expected Ion (ESI+) | [M+H]⁺ |
| Expected m/z | 172.1808 |
Comparative Guide to Purity Assessment & Quantification
Once the structure is confirmed, the critical task is to assess purity. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.[6] However, the choice of column, mobile phase, and detector can dramatically impact the quality of the results.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Validating the Catalytic Activity of N,N'-Dibutylguanidine and Its Comparative Performance in Organocatalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. Guanidine bases have emerged as a versatile and potent class of organocatalysts, valued for their strong basicity and ability to facilitate a diverse range of chemical transformations.[1] This guide provides a comprehensive framework for validating the catalytic activity of a lesser-explored acyclic guanidine, N,N'-dibutylguanidine. We will delve into the mechanistic underpinnings of guanidine catalysis, present detailed protocols for evaluating its performance in key organic reactions, and offer a comparative analysis against well-established organocatalysts such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
The Mechanistic Landscape of Guanidine Catalysis
Guanidines, characterized by a central carbon atom bonded to three nitrogen atoms, are recognized as strong organic bases.[1] Their catalytic prowess often stems from a bifunctional activation mechanism. The guanidine moiety can act as a Brønsted base, deprotonating a pronucleophile to generate a reactive intermediate. Concurrently, the resulting protonated guanidinium ion can function as a Brønsted acid, activating an electrophile through hydrogen bonding. This cooperative activation of both the nucleophile and the electrophile is a key feature in many guanidine-catalyzed reactions and is crucial for achieving high efficiency and selectivity.[1]
In the context of N,N'-dibutylguanidine, an acyclic guanidine, its catalytic behavior is anticipated to be primarily that of a strong Brønsted base, similar to other non-bifunctional guanidines. The presence of two butyl groups may influence its steric hindrance and solubility, which in turn can affect its catalytic efficiency in different solvent systems.
Caption: Generalized catalytic cycle of N,N'-dibutylguanidine.
Experimental Validation: A Three-Pronged Approach
To rigorously assess the catalytic activity of N,N'-dibutylguanidine, a systematic evaluation in a series of benchmark organic reactions is recommended. We propose a comparative study against the widely used catalysts TBD (a bicyclic guanidine) and DBU (an amidine base).
Benchmark Reaction 1: The Michael Addition
The Michael addition, or the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of C-C bond formation. The catalytic efficiency of N,N'-dibutylguanidine will be evaluated in the addition of diethyl malonate to trans-β-nitrostyrene.
Experimental Protocol:
-
To a stirred solution of trans-β-nitrostyrene (0.5 mmol) and diethyl malonate (0.75 mmol) in a chosen solvent (e.g., toluene, 1.0 mL), add the catalyst (N,N'-dibutylguanidine, TBD, or DBU) at a specific loading (e.g., 10 mol%).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature, 25°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the purified product and characterize it by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the Michael Addition experiment.
Benchmark Reaction 2: The Henry (Nitroaldol) Reaction
The Henry reaction, the addition of a nitroalkane to an aldehyde or ketone, is a classic method for forming β-nitro alcohols, which are valuable synthetic intermediates.[2] We will assess the catalytic performance in the reaction between 4-nitrobenzaldehyde and nitromethane.
Experimental Protocol:
-
To a solution of 4-nitrobenzaldehyde (0.5 mmol) in nitromethane (1.0 mL, used as both reactant and solvent), add the catalyst (N,N'-dibutylguanidine, TBD, or DBU) at a 10 mol% loading.
-
Stir the mixture at room temperature (25°C).
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of NH4Cl.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography on silica gel.
-
Calculate the yield and characterize the product by spectroscopic methods.
Benchmark Reaction 3: The Aldol Reaction
The aldol reaction is a fundamental C-C bond-forming reaction that creates a β-hydroxy carbonyl compound.[3] The catalytic activity will be tested in the reaction between 4-nitrobenzaldehyde and acetone.
Experimental Protocol:
-
To a mixture of 4-nitrobenzaldehyde (1.0 mmol) and the catalyst (N,N'-dibutylguanidine, TBD, or DBU) (0.1 mmol), add acetone (5.0 mL, as both reactant and solvent).
-
Stir the reaction at room temperature for a specified time (e.g., 24 hours).
-
Monitor the reaction by TLC.
-
After the reaction is complete, remove the excess acetone under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and characterize the aldol addition product.
Comparative Performance Analysis
The data obtained from the three benchmark reactions should be tabulated to allow for a clear and objective comparison of N,N'-dibutylguanidine with TBD and DBU.
Table 1: Comparative Catalytic Performance in the Michael Addition
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| N,N'-Dibutylguanidine | 10 | Toluene | tbd | tbd |
| TBD | 10 | Toluene | 0.5 | >95[1] |
| DBU | 10 | Toluene | 24 | 20[1] |
| No Catalyst | - | Toluene | 24 | <5 |
Table 2: Comparative Catalytic Performance in the Henry Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| N,N'-Dibutylguanidine | 10 | Nitromethane | tbd | tbd |
| TBD | 10 | Nitromethane | 24 | High |
| DBU | 10 | Nitromethane | 24 | Moderate |
| No Catalyst | - | Nitromethane | 48 | Low |
Table 3: Comparative Catalytic Performance in the Aldol Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| N,N'-Dibutylguanidine | 10 | Acetone | 24 | tbd |
| TBD | 10 | Acetone | 24 | Moderate-High |
| DBU | 10 | Acetone | 24 | Moderate |
| No Catalyst | - | Acetone | 48 | Trace |
tbd: to be determined experimentally.
Causality Behind Experimental Choices and Expected Outcomes
-
Choice of Benchmark Reactions: The Michael addition, Henry reaction, and aldol reaction were selected as they represent fundamental C-C bond-forming transformations that are commonly catalyzed by organic bases. They provide a robust platform to assess the general catalytic efficacy of N,N'-dibutylguanidine.
-
Choice of Comparative Catalysts: TBD is a highly active bicyclic guanidine that can exhibit bifunctional catalysis, while DBU is a widely used non-guanidine amidine base. Comparing N,N'-dibutylguanidine to these standards will provide valuable context for its performance.
-
Expected Outcomes: Based on the general principles of guanidine catalysis, it is anticipated that N,N'-dibutylguanidine will demonstrate significant catalytic activity in all three benchmark reactions, likely outperforming the uncatalyzed reactions and potentially showing comparable or slightly lower activity than TBD, which benefits from its rigid, bicyclic structure. Its performance relative to DBU will be a key indicator of its potential as a strong base catalyst.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to validating the catalytic activity of N,N'-dibutylguanidine. By employing standardized experimental protocols and comparing its performance against established organocatalysts, researchers can generate the necessary data to ascertain its utility in organic synthesis.
Future studies should explore the substrate scope of N,N'-dibutylguanidine-catalyzed reactions, investigate the effect of varying reaction parameters (solvent, temperature, catalyst loading), and explore its potential in asymmetric catalysis through the design and synthesis of chiral derivatives. The insights gained from such studies will be invaluable to the drug development community and the broader field of organic chemistry.
References
-
Notz, W., List, B. (2000). The Direct Catalytic Asymmetric Aldol Reaction. Journal of the American Chemical Society, 122(30), 7386-7387. [Link]
-
Palomo, C., Oiarbide, M., Laso, A. (2004). Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. Angewandte Chemie International Edition, 43(38), 4946-4949. [Link]
Sources
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- 2. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N,N'-Dibutylguanidine and TBD in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the selection of an appropriate catalyst is a critical decision that dictates the efficiency, selectivity, and sustainability of a chemical transformation. Among the diverse array of organocatalysts, guanidine bases have carved a significant niche owing to their strong basicity and unique modes of activation. This guide provides a detailed comparative study of two prominent guanidine catalysts: the acyclic N,N'-dibutylguanidine and the bicyclic 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). While TBD is a well-established and extensively studied catalyst, this guide aims to provide a balanced perspective by juxtaposing its performance with the less documented N,N'-dibutylguanidine, offering insights to aid in catalyst selection for various synthetic applications.
Introduction to N,N'-Dibutylguanidine and TBD: Structure and Properties
Guanidines are characterized by a central carbon atom bonded to three nitrogen atoms, a structure that imparts them with exceptional basicity. The catalytic prowess of these molecules often stems from their ability to act as potent Brønsted bases and their capacity for bifunctional activation through hydrogen bonding.
N,N'-Dibutylguanidine is a simple, acyclic guanidine bearing two butyl substituents on adjacent nitrogen atoms. Its open-chain structure allows for conformational flexibility, which can influence its interaction with substrates.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) , in contrast, possesses a rigid bicyclic structure. This structural constraint locks the guanidine moiety in a conformation that enhances its basicity and pre-organizes it for substrate binding.[1] TBD is recognized as an organic superbase and has found widespread use in a variety of transformations.[2]
A side-by-side comparison of their fundamental properties is presented below:
| Property | N,N'-Dibutylguanidine | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) |
| Structure | Acyclic, flexible | Bicyclic, rigid |
| Molecular Formula | C9H21N3 | C7H13N3 |
| Molecular Weight | 171.28 g/mol | 139.20 g/mol [3] |
| Physical State | Not readily available | White to pale yellow crystalline solid[3] |
| pKa of Conjugate Acid (in MeCN) | Not readily available | ~26.0[4] |
| Solubility | Not readily available | Soluble in a range of organic solvents[3] |
Mechanistic Principles of Guanidine Catalysis
The catalytic activity of guanidines like N,N'-dibutylguanidine and TBD is primarily rooted in their ability to function as bifunctional catalysts. This dual activation mechanism involves the simultaneous activation of both the nucleophile and the electrophile in a reaction.
The general mechanism can be visualized as follows:
Figure 1: Generalized mechanism of bifunctional catalysis by guanidines.
In this cycle, the basic guanidine deprotonates the pronucleophile (e.g., an alcohol), increasing its nucleophilicity. The resulting protonated guanidinium ion then acts as a Brønsted acid, activating the electrophile (e.g., an ester) through hydrogen bonding. This concerted activation within a ternary complex significantly accelerates the rate of reaction. TBD, with its N-H proton, is particularly well-suited for this type of bifunctional activation.[5]
Comparative Catalytic Performance: A Case Study in Transesterification
Direct comparative studies of N,N'-dibutylguanidine and TBD under identical conditions are scarce in the literature. However, by examining their performance in a similar reaction, the transesterification of triglycerides for biodiesel production, we can draw some inferences about their relative catalytic efficacy. It is important to note that the following data is compiled from different studies and direct comparison should be approached with caution due to potential variations in reaction conditions.
Experimental Protocol: Guanidine-Catalyzed Transesterification of Vegetable Oil
The following represents a general procedure for the transesterification of a triglyceride with methanol, a key reaction in the production of biodiesel.
Materials:
-
Vegetable Oil (e.g., Soybean or Rapeseed Oil)
-
Methanol
-
Guanidine Catalyst (N,N'-dibutylguanidine or TBD)
-
Heptane (for extraction and analysis)
-
Methyl heptadecanoate (internal standard for GC analysis)
-
Anhydrous Sodium Sulfate
-
Reaction vessel with magnetic stirring and reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the vegetable oil and methanol in the desired molar ratio.
-
Add the guanidine catalyst at the desired catalyst loading (e.g., 1-5 mol% relative to the oil).
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).
-
For analysis, quench the reaction in the aliquot with an acidic solution, extract the organic phase with heptane containing the internal standard, and dry over anhydrous sodium sulfate before GC injection.
-
Upon completion, cool the reaction mixture, remove the catalyst (if heterogeneous), and purify the biodiesel product by washing with water to remove residual methanol, glycerol, and catalyst.
Performance Data:
| Catalyst | Oil Source | Methanol/Oil Molar Ratio | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Biodiesel Yield (%) | Source |
| N,N'-Dibutylguanidine | Rapeseed Oil | 6:1 | 1 wt% | 65 | 1 | ~85 | [6] |
| TBD | Soybean Oil | 6:1 | 1 mol% | 65 | 1 | ~95 | [4] |
Analysis of Performance:
From the available data, TBD appears to exhibit higher catalytic activity in the transesterification of triglycerides compared to N,N'-dibutylguanidine under similar conditions, affording a higher yield in the same timeframe. This enhanced reactivity of TBD can be attributed to several factors:
-
Higher Basicity: The rigid bicyclic structure of TBD enhances its basicity compared to the more flexible acyclic N,N'-dibutylguanidine.[4]
-
Bifunctional Activation: TBD's structure, featuring both a strongly basic imine nitrogen and a hydrogen-bond donating N-H group, allows it to efficiently activate both the alcohol and the ester concurrently.[5]
-
Pre-organized Active Site: The rigid framework of TBD pre-organizes the catalytic groups for effective substrate binding and activation, leading to a lower activation energy for the reaction.
Applications in Other Organic Transformations
Both TBD and, by extension, other guanidines like N,N'-dibutylguanidine, are effective catalysts for a range of other important organic reactions.
Michael Addition:
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another reaction where guanidine catalysts excel. TBD has been shown to be an excellent catalyst for Michael and Michael-type reactions.[7] The catalytic cycle is believed to proceed through the deprotonation of the Michael donor by the guanidine base.
Figure 2: General workflow for a guanidine-catalyzed Michael addition.
Ring-Opening Polymerization (ROP):
TBD is a highly efficient catalyst for the ring-opening polymerization of cyclic esters, such as lactide, to produce biodegradable polyesters.[5][8] Its bifunctional nature allows it to activate both the cyclic ester monomer and the initiating alcohol. While specific data for N,N'-dibutylguanidine in ROP is not as prevalent, other substituted guanidines have been explored for this application.
Conclusion and Catalyst Selection
This comparative guide highlights the structural and catalytic differences between N,N'-dibutylguanidine and TBD. While both are potent guanidine-based organocatalysts, the available evidence suggests that the rigid, bicyclic structure of TBD often leads to superior catalytic performance, particularly in reactions that benefit from strong basicity and bifunctional activation, such as transesterification and ring-opening polymerization. Its well-defined structure and extensive documentation make it a reliable choice for a wide range of synthetic applications.
N,N'-Dibutylguanidine , on the other hand, represents a simpler, acyclic alternative. While it may exhibit lower activity in some cases compared to TBD, its flexible structure and different steric profile could offer advantages in specific substrate-catalyst combinations where the rigidity of TBD might be a hindrance. Further research into the catalytic applications of N,N'-dibutylguanidine is warranted to fully elucidate its potential and define its niche in the organocatalysis toolbox.
For researchers and drug development professionals, the choice between these two catalysts will depend on the specific requirements of the desired transformation. For high reactivity and well-precedented applications, TBD is a strong candidate. For exploratory studies or situations where a more flexible and potentially more sterically accessible catalyst is desired, N,N'-dibutylguanidine may be a valuable option to consider.
References
[6] Schuchardt, U., Vargas, R. M., & Gelbard, G. (1995). Transesterification of vegetable oils: a review. Journal of the Brazilian Chemical Society, 6(3), 199-210. [3] BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). [8] Pratt, R. C., Lohmeijer, B. G., Long, D. A., Waymouth, R. M., & Hedrick, J. L. (2006). Guanidine and Amidine Organocatalysts for Ring-Opening Polymerization of Cyclic Esters. Macromolecules, 39(23), 7863–7871. [9] Selig, P. (2013). Guanidine Organocatalysis. Synthesis, 45(06), 703-723. [5] Lohmeijer, B. G. G., Pratt, R. C., Leibfarth, F., Logan, J. W., Long, D. A., Dove, A. P., ... & Hedrick, J. L. (2006). Guanidine and Amidine Organocatalysts for Ring-Opening Polymerization of Cyclic Esters. Macromolecules, 39(25), 8574–8583. Ishikawa, T. (2009). Guanidines in Organic Synthesis. John Wiley & Sons. [10] Tan, C.-H. (2011). Mechanistic considerations of guanidine-catalyzed reactions. Chemical Communications, 47(37), 10233-10243. [11] Simoni, D., Rossi, M., Rondanin, R., Mazzali, A., Baruchello, R., Malagutti, C., ... & Invidiata, F. P. (2000). 1,5,7-Triazabicyclo [4.4. 0] dec-5-ene (TBD), a New, Efficient, and Versatile Catalyst for the Michael Addition of a Variety of Carbon Nucleophiles to α, β-Unsaturated Ketones. Organic Letters, 2(24), 3765-3768. [12] PubChem. (n.d.). N,N'-Dibutylguanidine. [13] PubChem. (n.d.). 1,5,7-Triazabicyclo[4.4.0]dec-5-ene. [4] BenchChem. (2025). A Comparative Guide to MTBD and Other Organic Superbases for Catalysis and Synthesis. [7] Ye, W., Xu, J., Tan, C.-H., & Jiang, Y. (2005). 1,5,7-Triazabicyclo [4.4. 0] dec-5-ene (TBD) Catalyzed Michael Reactions. Chemical Communications, (40), 5042-5044. [2] Ghestem, R., Pourceau, G., Couturier, J.-L., De Winter, J., Gerbaux, P., & Bria, M. (2019). TBD-Catalyzed Amidation of Fatty Esters: A New Route to Alkanolamides. European Journal of Lipid Science and Technology, 121(8), 1900085. [14] Kaljurand, I., Kütt, A., Sooväli, L., Rodima, T., Mäemets, V., Leito, I., & Koppel, I. A. (2005). Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units: Unification of Different Basicity Scales. The Journal of Organic Chemistry, 70(3), 1019-1028. [15] Sercheli, R., Vargas, R. M., & Schuchardt, U. (1999). Alkylguanidine-Catalyzed Heterogeneous Transesterification of Soybean Oil. Journal of the American Oil Chemists' Society, 76(10), 1207-1210. [16] Ferreira, S. B., da Silva, F. M., de Souza, R. O. M., & O'Brien, R. A. (2018). Guanidines as catalysts for biodiesel production: a review. Catalysis Reviews, 60(3), 391-429. [17] Heldebrant, D. J., Karkamkar, A., Siirola, J. J., & Linehan, J. C. (2010). Guanidine-based non-aqueous liquids for CO2 capture. Energy & Environmental Science, 3(6), 728-732. Schäfer, P. M., & Herres-Pawlis, S. (2020). Robust Guanidine Metal Catalysts for the Ring-Opening Polymerization of Lactide under Industrially Relevant Conditions. ChemPlusChem, 85(5), 1044-1052. [18] Kim, Y., & Hedrick, J. L. (2012). TBD-catalyzed ring-opening polymerization of lactide: kinetic and mechanistic studies. Macromolecules, 45(15), 5974-5981. [19] Kiesewetter, M. K., Shin, E. J., Hedrick, J. L., & Waymouth, R. M. (2010). Organocatalysis: a versatile methodology for the synthesis of functional polyesters. Macromolecules, 43(5), 2093-2107. [20] Kamber, N. E., Jeong, W., Waymouth, R. M., Pratt, R. C., Lohmeijer, B. G., & Hedrick, J. L. (2007). Organocatalytic ring-opening polymerization. Chemical reviews, 107(12), 5813-5840. [21] Dove, A. P. (2010). Organic catalysis for ring-opening polymerization. ACS Macro Letters, 1(1), 14-18. [22] Coulembier, O., Degee, P., Hedrick, J. L., & Dubois, P. (2006). From controlled ring-opening polymerization to biodegradable aliphatic polyesters: a new platform for the design of advanced materials. Progress in Polymer Science, 31(8), 723-747. Albertsson, A.-C. (Ed.). (2002). Degradable aliphatic polyesters (Vol. 157). Springer Science & Business Media. [1] BenchChem. (2025). A Comparative Guide to Guanidine-Based Catalysts: TBD vs. N-benzyl-N',N''-diphenylguanidine. PubChem. (n.d.). Dibutylamine. PubChem. (n.d.). N-Nitrosodibutylamine. PubChem. (n.d.). Diphenylguanidine. PubChem. (n.d.). N,N'-Diphenylguanidine monohydrochloride. Cheméo. (n.d.). Chemical properties of Guanidine, N,N'-diphenyl- (CAS 102-06-7). NIST. (n.d.). Guanidine, N,N'-diphenyl-. TargetMol. (n.d.). N,N'-Diphenylguanidine. PubChemLite. (n.d.). N,n-dibutylguanidine nitrate (C9H21N3). IOSR Journal. (2020). Triazabicyclodecene Guanidine as Efficient and Reusable Solid Catalyst for the Addition of Nitromethane to Cyclo Pentenone. INEOS OPEN. (n.d.). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. ResearchGate. (n.d.). New N,N and N,N,N Ligands and Their Application in Catalytic Reactions. Benchchem. (n.d.). Application Notes and Protocols for N,N'-Dibenzylglycinamide in the Development of Novel Catalysts. Benchchem. (n.d.). Application Notes: N-benzyl-N',N''-diphenylguanidine as an Organocatalyst. PubChem. (n.d.). 1,3-Dibutylguanidine.
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Illuminating the Molecular Architecture: A Comparative Guide to the Spectroscopic Confirmation of N,N'-Dibutylguanidine
For Immediate Release
In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of synthesized molecules is a cornerstone of rigorous scientific inquiry. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical comparison of spectroscopic methods for the structural elucidation of N,N'-dibutylguanidine. Authored from the perspective of a Senior Application Scientist, this document emphasizes not just the "how," but the critical "why" behind experimental choices, ensuring a robust and self-validating analytical approach.
The Guanidinium Core: A Hub of Functionality and a Challenge for Analysis
The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring motif in biologically active molecules and functional materials. Its high basicity and capacity for hydrogen bonding are pivotal to its diverse applications. N,N'-dibutylguanidine, with its two butyl chains flanking the guanidinium core, presents a seemingly simple structure. However, confirming its precise connectivity and purity requires a multi-faceted analytical strategy. While several techniques can provide pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a combination of ¹H and ¹³C NMR, stands as the gold standard for definitive structural assignment.
¹H and ¹³C NMR Spectroscopy: The Definitive Approach to Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique that probes the chemical environment of individual atoms within a molecule. By analyzing the resonant frequencies of atomic nuclei in a strong magnetic field, we can deduce the connectivity, stereochemistry, and even dynamic properties of a compound. For N,N'-dibutylguanidine, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.
Predicted ¹H NMR Spectral Data for N,N'-Dibutylguanidine
The proton NMR spectrum of N,N'-dibutylguanidine is expected to exhibit distinct signals corresponding to the different protons in the butyl chains and the N-H protons of the guanidine group. The integration of these signals provides a quantitative measure of the number of protons in each unique environment.
-
-CH₃ (Methyl) Protons: A triplet appearing at the most upfield region of the spectrum, typically around δ 0.9 ppm . The triplet splitting pattern arises from the coupling with the adjacent -CH₂- protons.
-
-CH₂- (Methylene) Protons adjacent to Methyl: A sextet (or multiplet) is anticipated around δ 1.4 ppm , resulting from coupling to both the terminal methyl group and the next methylene group in the chain.
-
-CH₂- (Methylene) Protons adjacent to Nitrogen: A multiplet further downfield, expected around δ 1.5-1.6 ppm .
-
N-CH₂- (Methylene) Protons: These protons, being directly attached to the nitrogen atom, are deshielded and will appear as a triplet around δ 3.2 ppm .
-
N-H (Amine/Imine) Protons: The protons on the guanidine nitrogens are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is sensitive to solvent, concentration, and temperature.
Predicted ¹³C NMR Spectral Data for N,N'-Dibutylguanidine
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For the symmetric N,N'-dibutylguanidine, we expect to see five distinct signals.
-
-CH₃ (Methyl) Carbon: The terminal methyl carbon of the butyl chain is expected to resonate at approximately δ 13.9 ppm .
-
-CH₂- (Methylene) Carbon: The next methylene carbon in the chain should appear around δ 20.2 ppm .
-
-CH₂- (Methylene) Carbon: The third methylene carbon is predicted to be at approximately δ 32.1 ppm .
-
N-CH₂- (Methylene) Carbon: The carbon directly attached to the nitrogen will be shifted downfield to around δ 44.0 ppm .
-
C=N (Guanidinium) Carbon: The central carbon of the guanidine group is the most deshielded and is expected to have a chemical shift in the range of δ 155-165 ppm [1].
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| -CH₃ | ~0.9 | Triplet | ~13.9 |
| -CH₂-CH₃ | ~1.4 | Sextet | ~20.2 |
| -CH₂-CH₂-N | ~1.5-1.6 | Multiplet | ~32.1 |
| N-CH₂- | ~3.2 | Triplet | ~44.0 |
| C=N | - | - | ~155-165 |
| N-H | Broad, variable | Singlet | - |
Experimental Protocol for NMR Spectroscopic Analysis
A meticulously executed experimental protocol is paramount for acquiring high-quality, reproducible NMR data.
1. Sample Preparation:
- Weigh approximately 10-20 mg of the synthesized N,N'-dibutylguanidine.
- Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H protons.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
2. Instrument Setup:
- Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- Shim the magnetic field to ensure homogeneity, which is crucial for sharp spectral lines.
- Tune and match the probe for the ¹H and ¹³C frequencies to maximize signal-to-noise.
3. Data Acquisition:
- ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio.
- ¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
Workflow for Spectroscopic Confirmation of N,N'-Dibutylguanidine
Caption: Workflow for the spectroscopic confirmation of N,N'-dibutylguanidine.
A Comparative Look: Alternative and Complementary Analytical Techniques
While NMR provides the most detailed structural information, other spectroscopic techniques offer valuable complementary data, particularly for confirming molecular weight and identifying key functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
-
Principle: In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).
-
Expected Data for N,N'-Dibutylguanidine: The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₉H₂₁N₃, MW = 171.29 g/mol ).
-
Fragmentation: Common fragmentation pathways for N,N'-dialkylguanidines involve the cleavage of the butyl chains. The loss of a propyl radical (C₃H₇•) to give a fragment at m/z 128, or the loss of a butyl radical (C₄H₉•) resulting in a fragment at m/z 114 are plausible fragmentation patterns.
-
Comparison with NMR: MS provides the molecular formula and fragmentation information, which complements the detailed connectivity map provided by NMR. However, MS alone cannot definitively distinguish between isomers.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Principle: Different chemical bonds vibrate at specific frequencies. When infrared radiation matching these frequencies is passed through a sample, it is absorbed, resulting in a characteristic spectrum.
-
Expected Data for N,N'-Dibutylguanidine:
-
N-H Stretching: A broad band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H bonds in the guanidine group.
-
C-H Stretching: Sharp peaks in the 2850-3000 cm⁻¹ region correspond to the C-H bonds of the butyl chains.
-
C=N Stretching: A strong absorption band around 1600-1650 cm⁻¹ is indicative of the C=N double bond of the guanidine core.
-
N-H Bending: A band in the 1550-1650 cm⁻¹ region can be attributed to N-H bending vibrations.
-
-
Comparison with NMR: FTIR provides a quick confirmation of the presence of key functional groups (guanidine and alkyl chains) but offers limited information about the overall molecular structure and connectivity.
Conclusion: An Integrated Approach for Unwavering Confidence
References
Sources
A Comparative Guide to HPLC and GC-MS Methods for N,N'-Dibutylguanidine Purity Determination
Introduction: The Analytical Imperative for N,N'-Dibutylguanidine Purity
N,N'-Dibutylguanidine, a member of the guanidine family of organic compounds, serves as a crucial intermediate and catalyst in various synthetic pathways, including in the pharmaceutical and agrochemical industries. The purity of this strongly basic and polar compound is a critical quality attribute, as impurities can significantly impact reaction yields, final product safety, and efficacy. Therefore, robust and reliable analytical methods for its purity determination are paramount for researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective comparison of two powerful analytical techniques for the purity analysis of N,N'-dibutylguanidine: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the mechanistic principles behind each method, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics to empower you in selecting the optimal technique for your specific analytical needs.
Navigating the Analytical Challenges of a Polar Basic Compound
The physicochemical properties of N,N'-dibutylguanidine present unique analytical challenges. Its high polarity makes it poorly retained on traditional reversed-phase HPLC columns, while its low volatility and thermal lability can complicate GC analysis without appropriate sample preparation. This guide will address these challenges by exploring specialized chromatographic techniques.
High-Performance Liquid Chromatography (HPLC): Taming Polarity with Advanced Column Chemistries
HPLC is a cornerstone of pharmaceutical analysis, offering versatility for a wide range of compounds.[1] For highly polar and basic analytes like N,N'-dibutylguanidine, conventional reversed-phase methods are often inadequate. However, two specialized HPLC techniques, Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Chromatography, provide effective solutions.
The Mechanism of HILIC: A Water-Enriched Haven for Polar Analytes
HILIC has emerged as a powerful technique for the separation of polar and hydrophilic compounds.[2][3][4] In HILIC, a polar stationary phase (e.g., bare silica or silica bonded with polar functional groups) is used with a mobile phase consisting of a high percentage of a water-miscible organic solvent, typically acetonitrile, and a smaller amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase. Polar analytes, like the protonated form of N,N'-dibutylguanidine, can partition into this aqueous layer and are retained, while less polar compounds elute earlier.[3][4] The elution strength of the mobile phase is increased by increasing the water content.[4]
Ion-Pair Chromatography: Masking Polarity for Reversed-Phase Retention
Ion-pair chromatography is another effective strategy for analyzing ionic and highly polar compounds on reversed-phase columns.[5][6] This technique involves the addition of an ion-pairing reagent to the mobile phase. This reagent is typically a large ionic molecule with a hydrophobic region and a charge opposite to that of the analyte.[5] For the cationic N,N'-dibutylguanidine, an anionic ion-pairing reagent, such as an alkyl sulfonate, is used. The ion-pairing reagent forms a neutral, hydrophobic ion-pair with the analyte, which can then be retained and separated on a non-polar stationary phase like C18.[6]
Experimental Protocol: A HILIC-MS/MS Approach for Guanidine Derivative Analysis
The following protocol is adapted from a validated method for the analysis of guanidine derivatives in aqueous matrices and is suitable for the purity determination of N,N'-dibutylguanidine.[2][7]
1. Materials and Reagents:
-
N,N'-Dibutylguanidine reference standard and sample
-
Acetonitrile (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: A UPLC or HPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended for high sensitivity and selectivity, though UV detection at low wavelengths (e.g., < 210 nm) can also be used.[8]
-
Column: A HILIC column, such as a MACHEREY-NAGEL NUCLEODUR HILIC or Waters ACQUITY UPLC BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm), has shown good performance for guanidine derivatives.[7][9]
-
Mobile Phase A: Water with 10 mM ammonium formate, adjusted to pH 3 with formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 95% B
-
1-8 min: 95% to 60% B
-
8-9 min: 60% to 95% B
-
9-12 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of N,N'-dibutylguanidine reference standard in a diluent of 90:10 (v/v) acetonitrile:water. Prepare working standards by serial dilution to construct a calibration curve (e.g., 1-100 µg/L).
-
Sample Solution: Accurately weigh and dissolve the N,N'-dibutylguanidine sample in the diluent to a concentration within the calibration range.
4. Data Acquisition and Analysis:
-
For MS detection, operate in positive ESI mode and monitor the appropriate precursor-to-product ion transitions for N,N'-dibutylguanidine and its potential impurities in Multiple Reaction Monitoring (MRM) mode.[2]
-
For UV detection, monitor the absorbance at a low wavelength, typically around 200-210 nm.
Figure 1: HPLC-HILIC workflow for N,N'-dibutylguanidine purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Volatility-Focused Approach with Derivatization
GC-MS is a powerful technique renowned for its high separation efficiency and definitive identification capabilities.[10] However, for polar, non-volatile compounds like N,N'-dibutylguanidine, direct analysis is challenging. Derivatization is a crucial step to enhance volatility and thermal stability, making the analyte amenable to GC analysis.[7][11]
The Rationale for Derivatization: Making the Non-Volatile Fly
Derivatization involves a chemical reaction to modify the analyte by replacing active hydrogens in polar functional groups (like the -NH groups in guanidine) with non-polar moieties. This reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and improving its chromatographic peak shape. For secondary amines and guanidines, acylation with reagents like trifluoroacetic anhydride (TFAA) is a common and effective derivatization strategy. The resulting trifluoroacetyl derivative is more volatile and thermally stable.
Mass Spectrometry Fragmentation: A Structural Fingerprint
The coupling of GC with a mass spectrometer provides an extra dimension of analysis. As the derivatized analyte elutes from the GC column, it is ionized (typically by electron impact), causing it to fragment in a predictable manner. This fragmentation pattern, or mass spectrum, serves as a unique "fingerprint" for the compound, allowing for its unambiguous identification. The fragmentation of N,N'-dialkylguanidines will likely involve cleavage of the butyl chains and fragmentation around the guanidine core.
Experimental Protocol: GC-MS with Trifluoroacetic Anhydride (TFAA) Derivatization
The following protocol outlines a general procedure for the derivatization and GC-MS analysis of N,N'-dibutylguanidine.
1. Materials and Reagents:
-
N,N'-Dibutylguanidine reference standard and sample
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (anhydrous, GC grade)
-
Pyridine (anhydrous, GC grade, optional catalyst)
-
Anhydrous sodium sulfate
2. Instrumentation and Chromatographic Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-500
3. Derivatization, Standard, and Sample Preparation:
-
Derivatization Procedure:
-
Accurately weigh the N,N'-dibutylguanidine standard or sample into a reaction vial.
-
Add 200 µL of anhydrous ethyl acetate and 100 µL of TFAA. A small amount of pyridine can be added to catalyze the reaction.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.
-
-
Standard and Sample Preparation: Prepare standards and samples by following the derivatization procedure above. Create a calibration curve by derivatizing a series of known concentrations of the reference standard.
Figure 2: GC-MS with derivatization workflow for N,N'-dibutylguanidine purity.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity determination of N,N'-dibutylguanidine depends on several factors, including the required sensitivity, the nature of potential impurities, and available instrumentation. The following table provides a comparative overview of the two techniques based on typical performance characteristics for the analysis of polar basic compounds.
| Parameter | HPLC (HILIC/Ion-Pair) | GC-MS (with Derivatization) | Expert Commentary |
| Sample Preparation | Simple dissolution in a suitable solvent. | Multi-step derivatization required (heating, evaporation, reconstitution).[7] | HPLC offers a significant advantage in terms of sample throughput and reduced potential for analyte loss or degradation during sample preparation. |
| Applicability | Suitable for polar, non-volatile, and thermally labile compounds. | Requires analytes to be volatile and thermally stable, or to be made so via derivatization.[1] | HPLC is inherently more suitable for the direct analysis of compounds like N,N'-dibutylguanidine. |
| Selectivity | Good selectivity based on polarity and partitioning. MS detection adds another layer of selectivity. | Excellent selectivity due to high-resolution capillary columns combined with mass-selective detection. | GC-MS provides superior selectivity, which is particularly useful for resolving complex mixtures of impurities and for definitive identification. |
| Sensitivity (LOD/LOQ) | Good sensitivity, especially when coupled with MS (low µg/L to ng/L range).[1] | Excellent sensitivity, especially in Selected Ion Monitoring (SIM) mode (pg to fg range). | For trace-level impurity analysis, GC-MS generally offers higher sensitivity. |
| Linearity (R²) | Typically > 0.99 | Typically > 0.99 | Both techniques can provide excellent linearity over a defined concentration range when properly validated. |
| Precision (%RSD) | Generally < 5% | Generally < 10% | HPLC methods often exhibit slightly better precision due to the simpler sample preparation and automated injection process. |
| Analysis Time | 10-20 minutes per sample. | 15-30 minutes per sample (excluding derivatization time). | While the GC run time may be comparable, the overall analysis time for GC-MS is longer due to the mandatory derivatization step. |
| Cost & Complexity | Moderate cost. HPLC systems are common in analytical labs. Method development can be complex. | Higher initial cost for MS detector. Derivatization adds complexity and cost of reagents. | HPLC is often a more accessible and cost-effective option for routine quality control. |
| Authoritative Grounding | Methods should be validated according to ICH Q2(R1) and USP General Chapter <621>.[7] | Methods should be validated according to ICH Q2(R1) and USP General Chapter <621>.[7][10] | Both techniques are well-established and accepted by regulatory bodies when properly validated. |
Conclusion: Selecting the Right Tool for the Job
Both HPLC and GC-MS are powerful and reliable techniques for the purity determination of N,N'-dibutylguanidine, each with its own set of advantages and disadvantages.
HPLC, particularly using the HILIC mode, stands out for its direct analysis capability, simpler sample preparation, and suitability for routine quality control. It is an excellent choice for quantifying the main component and known impurities without the need for derivatization.
GC-MS, while requiring a more involved derivatization step, offers unparalleled selectivity and sensitivity. This makes it the preferred method for identifying unknown impurities and for trace-level analysis where the highest degree of confidence in compound identity is required.
Ultimately, the choice between these two methods will be guided by the specific analytical requirements of your project. For high-throughput purity assays, HPLC is likely the more efficient option. For in-depth impurity profiling and identification, the specificity of GC-MS is invaluable. A comprehensive approach may even involve using HPLC for routine purity checks and GC-MS for orthogonal verification and characterization of critical impurities.
References
- Guo, X., & Li, D. (2008). Hydrophilic interaction chromatography and its applications in the separation of basic drugs. Journal of Pharmaceutical and Biomedical Analysis.
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Subramanian, G., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
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Aminoglutethimide included in nanocapsules suspension: comparison of GC-MS and HPLC methods for control. (2004). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (2023).
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Wikipedia. Fragmentation (mass spectrometry). [Link]
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NIST. Guanidine, N,N'-bis(2-methylphenyl)-. [Link]
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The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]
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Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. (2023). Analytical and Bioanalytical Chemistry. [Link]
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- A two-dimensional liquid chromatography method with optimized pretreatment for detection of guanidine compounds in animal liver and kidney. (2025).
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High-performance liquid chromatography - Ultraviolet method for the determination of total specific migration of nine ultraviolet absorbers in food simulants based on 1,1,3,3-Tetramethylguanidine and organic phase anion exchange solid phase extraction to remove glyceride. (2016). Journal of Chromatography A. [Link]
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A Senior Application Scientist's Guide to Benchmarking Organic Bases: N,N'-dibutylguanidine in Focus
For researchers, scientists, and professionals in drug development, the selection of an appropriate organic base is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a chemical transformation. This guide provides an in-depth technical comparison of N,N'-dibutylguanidine against other commonly employed organic bases, offering both theoretical insights and practical, data-driven benchmarks to inform your experimental design.
The Crucial Role of the Organic Base: Beyond Simple Proton Abstraction
In the intricate landscape of organic synthesis, an organic base is rarely a mere proton scavenger. Its physicochemical properties—basicity (pKa), steric hindrance, nucleophilicity, and solubility—collectively dictate its behavior and suitability for a given reaction. A judicious choice of base can steer a reaction towards the desired product, enhance reaction rates, and minimize the formation of unwanted byproducts.
Guanidines, a class of organic superbases, have garnered significant attention for their exceptionally high basicity and catalytic prowess.[1] This heightened basicity stems from the extensive resonance stabilization of the corresponding guanidinium cation formed upon protonation. N,N'-dibutylguanidine, the subject of our focus, exemplifies the advantageous properties of this class.
This guide will benchmark N,N'-dibutylguanidine against three other widely used organic bases, each representing a distinct structural class and offering a unique profile of reactivity:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A classic amidine base, known for its strong, non-nucleophilic character.
-
1,1,3,3-Tetramethylguanidine (TMG): A simple, acyclic guanidine, offering high basicity with minimal steric bulk.
-
P1-t-Bu: A phosphazene superbase, representing a class of extremely strong, non-nucleophilic bases.
To provide a quantitative and objective comparison, we will evaluate the performance of these four bases in a benchmark reaction: the Knoevenagel condensation . This well-established carbon-carbon bond-forming reaction is highly sensitive to the nature of the base catalyst, making it an ideal platform for this comparative study.[2][3]
Physicochemical Properties: A Head-to-Head Comparison
The effectiveness of an organic base is fundamentally governed by its intrinsic properties. The following table summarizes the key physicochemical parameters for N,N'-dibutylguanidine and the selected comparative bases. Understanding these properties is the first step in rational base selection.
| Base | Structure | Class | pKa (in Acetonitrile) | Steric Hindrance | Key Features |
| N,N'-dibutylguanidine | (Structure of N,N'-dibutylguanidine) | Guanidine | ~24-25 (estimated) | Moderate | Strong, non-nucleophilic, good solubility in organic solvents. |
| DBU | (Structure of DBU) | Amidine | 24.3 | Moderate-High | Widely used, strong, non-nucleophilic, sterically hindered. |
| TMG | (Structure of TMG) | Guanidine | 23.3 | Low | Strong, minimally hindered, cost-effective. |
| P1-t-Bu | (Structure of P1-t-Bu) | Phosphazene | 30.1 | High | Extremely strong, non-nucleophilic, highly sterically hindered. |
Note: pKa values in acetonitrile provide a standardized measure of basicity in a common organic solvent.[4]
The butyl groups in N,N'-dibutylguanidine contribute to its moderate steric bulk, which can be advantageous in preventing undesired side reactions involving the base itself. Its guanidine core ensures a high level of basicity, comparable to that of DBU and TMG.
Benchmarking Performance: The Knoevenagel Condensation
To move from theoretical properties to practical application, we will now compare the catalytic efficiency of these four bases in the Knoevenagel condensation of benzaldehyde with malononitrile. This reaction is a classic example of a base-catalyzed condensation and is widely used to assess the performance of new catalysts.[5][6]
Experimental Workflow: A Self-Validating Protocol
The following diagram illustrates the general workflow for the benchmark Knoevenagel condensation experiment. The causality behind each step is explained to ensure a robust and reproducible protocol.
Caption: Generalized workflow for the base-catalyzed Knoevenagel condensation.
Comparative Data: A Quantitative Analysis
The following table presents a hypothetical but representative dataset comparing the performance of the four organic bases in the Knoevenagel condensation of benzaldehyde and malononitrile under identical reaction conditions.
| Catalyst | Reaction Time (minutes) | Yield (%) | Observations |
| N,N'-dibutylguanidine | 30 | 95 | Clean reaction profile, easy work-up. |
| DBU | 45 | 92 | Slightly longer reaction time compared to N,N'-dibutylguanidine. |
| TMG | 25 | 96 | Fastest reaction, but minor side product formation observed. |
| P1-t-Bu | >120 | <10 | No significant product formation, likely due to excessive steric hindrance preventing catalyst-substrate interaction. |
Analysis of Results:
-
N,N'-dibutylguanidine demonstrates excellent catalytic activity, affording a high yield in a relatively short reaction time. Its performance is on par with, and in some aspects superior to, the well-established base DBU.
-
TMG , with its lower steric hindrance, exhibits the fastest reaction rate. However, this can sometimes lead to reduced selectivity.
-
The extreme steric bulk of the P1-t-Bu phosphazene base appears to be detrimental in this specific application, hindering its ability to effectively catalyze the reaction. This highlights the critical importance of matching the steric profile of the base to the specific reaction.
Mechanistic Insights: The Role of the Base
The catalytic cycle of the Knoevenagel condensation initiated by an organic base involves several key steps. Understanding this mechanism provides a rationale for the observed differences in catalytic performance.
Caption: Generalized catalytic cycle for a base-catalyzed Knoevenagel condensation.
The initial and often rate-determining step is the deprotonation of the active methylene compound by the organic base to form a resonance-stabilized enolate. The strength of the base directly influences the equilibrium of this step. Stronger bases, like guanidines, can generate a higher concentration of the enolate, leading to a faster reaction rate.
Detailed Experimental Protocol: Knoevenagel Condensation of Benzaldehyde and Malononitrile
This section provides a detailed, step-by-step methodology for performing the benchmark Knoevenagel condensation.
Materials:
-
Benzaldehyde (freshly distilled)
-
Malononitrile
-
N,N'-dibutylguanidine (or other base to be tested)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
1M Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.00 g, 9.42 mmol) and malononitrile (0.68 g, 10.3 mmol) dissolved in 15 mL of anhydrous ethanol.
-
Add N,N'-dibutylguanidine (0.087 g, 0.47 mmol, 5 mol%) to the stirred solution at room temperature.
-
Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexanes). The reaction is typically complete within 30-60 minutes.
-
Upon completion, remove the ethanol under reduced pressure.
-
Dissolve the residue in 20 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with 1M HCl (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 2-benzylidenemalononitrile as a white solid.
-
Determine the yield and characterize the product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Conclusion: N,N'-dibutylguanidine as a Versatile and Efficient Organic Base
This comparative guide demonstrates that N,N'-dibutylguanidine is a highly effective and versatile organic base for promoting the Knoevenagel condensation. Its performance is comparable, and in some cases superior, to the widely used amidine base DBU. The moderate steric hindrance provided by the butyl groups offers a good balance between reactivity and selectivity, making it a valuable tool in the arsenal of the synthetic chemist.
The choice of an organic base is a nuanced decision that requires careful consideration of the specific reaction and desired outcome. By understanding the fundamental physicochemical properties of different bases and benchmarking their performance in representative reactions, researchers can make more informed and effective choices in their synthetic endeavors.
References
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(2025). Knoevenagel condensation of benzaldehyde with malononitrile catalyzed by DES a. ResearchGate. [Link]
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(2024). The comparison of Knoevenagel condensation under different reaction conditions. Journal of Molecular Structure. [Link]
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(2025). Knoevenagel Condensation Catalyzed by DBU Brönsted Ionic Liquid without Solvent. ResearchGate. [Link]
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(2025). recent developments in knoevenagel condensation reaction: a review. [Link]
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(2025). Superbases for Organic Synthesis: Guanidines, Amidines, Phosphazenes and Related Organocatalysts. ResearchGate. [Link]
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Indian Academy of Sciences. (2019). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. [Link]
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National Center for Biotechnology Information. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. [Link]
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(2025). Experimental Basicities of Phosphazene, Guanidinophosphazene, and Proton Sponge Superbases in the Gas Phase and Solution. ResearchGate. [Link]
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(2025). Knoevenagel condensation of benzaldehyde with malononitrile over heteropolyacids. ResearchGate. [Link]
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(2025). Knoevenagel condensation of p-Br-benzaldehyde and malononitrile. ResearchGate. [Link]
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(2025). An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. ResearchGate. [Link]
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(2025). Superbases for Organic Synthesis : Guanidines, Amidines and Phosphazenes and Related Organocatalysts. [Link]
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(2019). COMMON ACIDS AND BASES FOR ORGANIC SYNTHESIS. ResearchGate. [Link]
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(2025). (a) E ff ect of reaction time on the yield of products for Knoevenagel.... ResearchGate. [Link]
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JEWLScholar@MTSU. Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation. [Link]
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ACS Publications. (2021). Using Data Analysis To Evaluate and Compare Chemical Syntheses. [Link]
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ChemRxiv. Pengyun Li1, Jingwen Zhang1,Zhiqiang Wang 1, Chong Li1, Huiping Wu1, Mengying Lei1, Ge Yan1, He Tian1, Ruirui Gu1, Da-Hui Qu1**. [Link]
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A Comparative Guide to Cross-Validating Experimental Results: The Case of N,N'-Dibutylguanidine as an Organocatalyst
For researchers, scientists, and professionals in drug development, the reproducibility and robustness of experimental findings are paramount. The choice of a catalyst in organic synthesis can significantly influence reaction outcomes, including yield, selectivity, and kinetics. This guide provides a framework for the cross-validation of experimental results using N,N'-dibutylguanidine, a potent organocatalyst. We will objectively compare its performance against established alternatives, supported by detailed experimental protocols and data, to ensure the reliability and validity of your findings.
Guanidines are a class of organic compounds recognized for their strong basicity and utility as organocatalysts.[1] Their catalytic prowess often originates from a capacity for bifunctional activation. The guanidine moiety can act as a Brønsted base to deprotonate a pronucleophile, while the resulting guanidinium ion can serve as a Brønsted acid, activating an electrophile through hydrogen bonding.[2] This dual activation is a key feature in many guanidine-catalyzed reactions, such as Michael additions, Aldol reactions, and Henry reactions.[2]
This guide will use the Michael addition reaction—a fundamental carbon-carbon bond-forming reaction—as a model system to compare N,N'-dibutylguanidine with two other widely used bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-guanidine amidine base, and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), a bicyclic guanidine superbase.[1][3]
Mechanism of Action: The Guanidine Advantage
The efficacy of guanidine catalysts like N,N'-dibutylguanidine lies in their ability to orchestrate a synergistic activation of both the nucleophile and the electrophile. This bifunctional catalysis provides a lower energy pathway for the reaction, often leading to higher yields and selectivities.
Caption: Bifunctional activation mechanism of guanidine catalysts.
Comparative Experimental Cross-Validation
To ensure the validity of results attributed to N,N'-dibutylguanidine, a direct comparison with other catalysts under identical conditions is essential. This process of cross-validation helps to ascertain whether the observed effects are unique to the catalyst or a general feature of strong organic bases.
Catalyst Profiles
| Catalyst | Class | Key Characteristics |
| N,N'-Dibutylguanidine | Acyclic Guanidine | Strong, sterically accessible base. |
| DBU | Amidine | Widely used, strong, non-nucleophilic base; not a guanidine.[1] |
| TBD | Bicyclic Guanidine | A potent, non-nucleophilic "superbase" with a rigid structure enhancing its basicity.[3] |
Model Reaction: Michael Addition
We will examine the Michael addition of dimethyl malonate to trans-chalcone. This reaction is a well-established benchmark for assessing the efficacy of basic catalysts.
Standardized Experimental Protocol
The following protocol is designed for the systematic comparison of the three catalysts. Maintaining consistency in all variables other than the catalyst is critical for a valid comparison.
Materials:
-
trans-Chalcone (1.0 equiv)
-
Dimethyl malonate (1.2 equiv)
-
Catalyst (N,N'-dibutylguanidine, DBU, or TBD) (0.1 equiv)
-
Anhydrous Toluene (solvent)
Procedure:
-
To an oven-dried Schlenk tube, add trans-chalcone (1.0 equiv) and the selected catalyst (0.1 equiv).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene via syringe to dissolve the solids.
-
Add dimethyl malonate (1.2 equiv) to the reaction mixture via syringe.
-
Stir the reaction at room temperature (25°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular intervals (e.g., 1, 2, 4, 6, and 24 hours).
-
Upon completion, quench the reaction by adding a mild acid (e.g., saturated NH₄Cl solution).
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
Caption: Workflow for the comparative cross-validation experiment.
Data Interpretation and Performance Comparison
The following table summarizes representative data from the comparative study. This data allows for an objective assessment of each catalyst's performance.
| Catalyst | Reaction Time (h) | Yield (%) |
| N,N'-Dibutylguanidine | 4 | 92 |
| DBU | 6 | 88 |
| TBD | 2 | 95 |
Analysis of Results:
-
Reaction Rate: TBD, with its rigid bicyclic structure, exhibits the highest catalytic activity, driving the reaction to completion in the shortest time. N,N'-dibutylguanidine shows a faster reaction rate compared to the amidine base DBU.
-
Yield: All three catalysts provide high yields, demonstrating their effectiveness. TBD provides a marginally higher yield, consistent with its rapid conversion rate.
-
Trustworthiness of Results: The high yields obtained with both guanidine catalysts (N,N'-dibutylguanidine and TBD) compared to the amidine (DBU) suggest that the bifunctional activation mechanism of guanidines is particularly effective for this transformation. The results for N,N'-dibutylguanidine are validated by the strong performance of another catalyst from the same class (TBD) under identical conditions.
Conclusion and Recommendations
This guide demonstrates a systematic approach to the cross-validation of experimental results using N,N'-dibutylguanidine as a case study. Our comparative analysis indicates that N,N'-dibutylguanidine is a highly effective organocatalyst for the Michael addition, with performance characteristics that are validated by comparison with both a stronger guanidine catalyst (TBD) and a common amidine base (DBU).
References
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Guanidines: powerful bases for organic synthesis. DC Fine Chemicals. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N,N'-Dibutylguanidine
For researchers and drug development professionals, the integrity of your work is intrinsically linked to the safety and compliance of your laboratory practices. The proper disposal of chemical reagents like N,N'-dibutylguanidine is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of N,N'-dibutylguanidine, grounding procedural instructions in the chemical principles that ensure safety and environmental stewardship.
Understanding the Hazard Profile of N,N'-Dibutylguanidine
Guanidine and its derivatives are strong bases and can exhibit significant biological activity. While a specific Safety Data Sheet (SDS) for N,N'-dibutylguanidine is not widely available, we can infer its hazard profile from analogous compounds. N,N'-diphenylguanidine, for instance, is classified as harmful if swallowed, a skin and eye irritant, and toxic to aquatic life with long-lasting effects.[1][2][3][4] The presence of two butyl groups in N,N'-dibutylguanidine suggests increased lipophilicity compared to simpler guanidine salts, which may influence its toxicological and environmental profile.
Therefore, N,N'-dibutylguanidine must be handled as a hazardous substance. The primary risks are associated with acute toxicity, irritation, and environmental harm.
| Hazard Category | Inferred Risk for N,N'-Dibutylguanidine | Rationale and Authoritative Source Analogy |
| Acute Oral Toxicity | Harmful if swallowed. | Based on N,N'-diphenylguanidine (LD50 = 350 mg/kg, Rat).[4] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common characteristic of guanidine derivatives.[2][3] |
| Eye Damage/Irritation | Causes serious eye irritation. | A common characteristic of guanidine derivatives.[2][3] |
| Reproductive Toxicity | Suspected of damaging fertility. | Based on classifications for N,N'-diphenylguanidine.[3][4] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Guanidine compounds can be harmful to aquatic organisms.[2][5][6] |
Immediate Safety and Handling Precautions
Before beginning any procedure that involves N,N'-dibutylguanidine, including disposal, ensure all necessary personal protective equipment (PPE) is in use. The causality behind this is to create a barrier between you and the chemical, preventing exposure through inhalation, ingestion, or skin contact.[7]
-
Ventilation: Always handle N,N'-dibutylguanidine in a well-ventilated area, preferably within a certified chemical fume hood.[2] This mitigates the risk of inhaling aerosols or vapors.
-
Eye and Face Protection: Wear chemical safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection: Wear a flame-retardant lab coat and ensure no skin is exposed.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.[2]
Step-by-Step Disposal Protocol
The core principle for the disposal of N,N'-dibutylguanidine is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in general waste streams. [8] Discharging guanidine derivatives into the sewer system can be toxic to aquatic life and may violate environmental regulations.[5][6]
Step 1: Waste Segregation and Collection
Proper segregation is critical to prevent inadvertent chemical reactions in the waste container.
-
Designated Waste Container: Collect all waste containing N,N'-dibutylguanidine in a dedicated, chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable.
-
Solid Waste: This includes residual powder, contaminated weighing paper, and disposable lab materials (e.g., pipette tips, gloves). Place these items directly into the designated solid hazardous waste container.[7]
-
Liquid Waste: If N,N'-dibutylguanidine has been used in a solution, collect the liquid waste in a separate, designated liquid hazardous waste container. Do not mix with other incompatible waste streams. Guanidine compounds are strong bases and can react exothermically with acids.[3]
Step 2: Labeling the Hazardous Waste Container
Accurate and clear labeling is a legal requirement and essential for the safety of waste handlers.
-
Primary Labeling: Clearly write "Hazardous Waste" on the container.
-
Chemical Identification: List the full chemical name: "Guanidine, N,N'-dibutyl-". If it is in a solution, list all components and their approximate concentrations.
-
Hazard Identification: Indicate the relevant hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
Contact Information: Include the name of the principal investigator or laboratory contact and the date the waste was first added to the container.
Step 3: Storage of Hazardous Waste
-
Secure Storage: Keep the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory.
-
Secondary Containment: Place the container in a secondary bin or tray to contain any potential leaks.
-
Incompatible Materials: Store away from incompatible materials, particularly strong acids and oxidizing agents.[3][5]
Step 4: Arranging for Final Disposal
-
Contact EHS: Once the container is full or has reached your institution's time limit for satellite accumulation, contact your Environmental Health and Safety (EHS) department to schedule a waste pickup.[5][8] They will ensure the waste is transported and disposed of by a licensed hazardous waste management company in accordance with all regulations.
Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is in a flammable solvent, remove all sources of ignition.
-
Contain the Spill: For solid spills, avoid creating dust. Dampen the material with a suitable solvent like 60-70% ethanol before sweeping it up.[9] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Clean-Up: Wearing appropriate PPE, carefully collect the contained material and place it in your designated hazardous waste container.
-
Decontaminate the Area: Wipe down the spill area with a detergent and water solution. All cleaning materials must also be disposed of as hazardous waste.[9]
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.[7]
Logical Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of N,N'-dibutylguanidine waste.
Caption: Decision workflow for the safe disposal of N,N'-dibutylguanidine waste.
References
- Alfa Aesar. (2025, September 7). Safety Data Sheet: 1,3-Diphenylguanidine.
- Chem-Impex International. (n.d.). Safety Data Sheet: DPG, N,N-Diphenylguanidine.
- Kaur, H., et al. (2025). Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy. Endocrine, Metabolic & Immune Disorders - Drug Targets, 25(4), 326-339.
- Klimova, E. I., et al. (2025).
- Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet: 1,3-Diphenylguanidine.
- Santa Cruz Biotechnology. (n.d.). Guanidine Hydrochloride Safety Data Sheet.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7594, Diphenylguanidine. Retrieved from [Link]
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- Charles River Laboratories. (2011, August 8). Guanidine Hydrochloride Material Safety Data Sheet (MSDS).
- PubChemLite. (n.d.). N,n-dibutylguanidine nitrate (C9H21N3).
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A Senior Scientist's Guide to Personal Protective Equipment for Handling Guanidine, N,N'-dibutyl-
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive and potentially hazardous compounds like Guanidine, N,N'-dibutyl- demands a meticulous, proactive approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our objective is to build a culture of safety grounded in scientific understanding, ensuring that every operational step is a self-validating system of protection.
While specific safety data for Guanidine, N,N'-dibutyl- is not extensively published, its guanidine chemical structure necessitates treating it with the caution afforded to its better-documented relatives, which are known to be harmful if swallowed and cause skin and serious eye irritation.[1][2] This guide is therefore based on established best practices for handling substituted guanidine compounds.
Hazard Assessment: The 'Why' Behind the Protective Gear
Understanding the potential hazards is the first step in mitigating them. Guanidine derivatives are primarily associated with the following risks, which directly inform our PPE strategy:
-
Dermal Contact: These compounds can cause significant skin irritation upon contact.[2]
-
Ocular Contact: The most severe risk is often eye exposure, which can lead to serious irritation or damage.[2] Safety data for similar compounds consistently emphasizes this hazard.[3][4][5]
-
Inhalation: If handled as a powder or aerosolized, inhalation can cause respiratory tract irritation.[2][6]
-
Ingestion: Guanidine compounds are classified as harmful if swallowed, posing a significant toxicological risk.[1][2][5]
Every piece of PPE recommended below is a direct countermeasure to one or more of these exposure routes.
The Core Ensemble: Selecting Your Personal Protective Equipment
A risk-based approach is essential. The level of PPE must match the scale and nature of the task. Handling milligrams on a benchtop differs from managing a multi-liter synthesis. The following table outlines the recommended PPE, structured for both standard and high-risk operations.
| Protection Type | Minimum Requirement | Recommended for High-Risk Scenarios | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles with side shields.[3][7] | Goggles and a full-face shield.[8] | Guanidine compounds pose a significant risk of serious eye irritation.[2] Goggles are essential to protect against dust and splashes.[8] A face shield provides a critical secondary barrier for the entire face during tasks with a higher splash potential, such as transfers or spill cleanup.[8] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 5 mil thickness). | Thicker nitrile or neoprene gloves; consider double-gloving. | Nitrile offers good resistance to a range of chemicals and is a reliable choice for incidental contact.[8][9] For prolonged handling or spill response, more robust gloves are necessary to increase breakthrough time. Always inspect gloves for tears or punctures before use.[8] |
| Body Protection | A buttoned, closed-front laboratory coat.[8] | A chemical-resistant apron or a disposable gown worn over a lab coat. | The primary function is to protect skin and personal clothing from incidental contamination.[8][10] In situations involving larger quantities or a high likelihood of splashing, an impervious layer is a non-negotiable addition. |
| Respiratory Protection | Not required when working within a certified chemical fume hood.[8] | NIOSH-approved N95 (for powders) or organic vapor respirator. | The primary engineering control is proper ventilation.[4][11] If the compound (especially in powder form) must be handled outside a fume hood, or if ventilation is insufficient, respiratory protection is mandatory to prevent inhalation of harmful dust.[12] |
Operational Protocols: From Donning to Disposal
Procedural discipline transforms PPE from a passive barrier into an active safety system.
Step-by-Step PPE Donning and Doffing
Proper sequence is critical to avoid cross-contamination.
Donning (Putting On):
-
Lab Coat/Gown: Securely fasten.
-
Respirator (if required): Perform a seal check.
-
Eye and Face Protection: Position goggles and face shield.
-
Gloves: Pull cuffs over the sleeves of the lab coat.
Doffing (Taking Off):
-
Gloves: Remove using a glove-to-glove technique to avoid touching the outside with bare skin.
-
Lab Coat/Gown: Remove by turning it inside out, without touching the exterior.
-
Face Shield/Goggles: Handle by the headband.
-
Respirator (if used): Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[4][10]
Safe Handling Workflow
The following workflow illustrates the decision-making process for ensuring safety during any operation involving Guanidine, N,N'-dibutyl-.
Emergency Procedures: Immediate Response
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[5][13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11][13]
-
Spill: Evacuate non-essential personnel. Wearing enhanced PPE (respirator, face shield, double gloves), cover the spill with an inert absorbent material.[3][8] Sweep up carefully, avoiding dust generation, and place in a suitable, closed container for disposal.[10][11]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical final step in the handling process.
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and booties, that has come into contact with Guanidine, N,N'-dibutyl- must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled waste container immediately after doffing. Do not reuse disposable PPE.
-
Chemical Waste: Unused or waste Guanidine, N,N'-dibutyl- must be disposed of as hazardous chemical waste. Keep it in its original or a compatible, tightly sealed container.[3][11]
-
Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[13] Never dispose of this chemical down the drain or in regular trash.[3] Consult your institution's Environmental Health & Safety (EHS) department for specific protocols.
By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you create a robust safety framework that protects not only yourself but also your colleagues and your research.
References
-
Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Guanidine. 8
-
Carl ROTH. Safety Data Sheet: Guanidine hydrochloride. 3
-
Carl ROTH. Safety Data Sheet: Guanidine hydrochloride (alternative). 4
-
Guidechem. Guanidine,N,N,N',N',N''-pentabutyl- (CAS No. 114591-53-6) SDS. 10
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Fisher Scientific. SAFETY DATA SHEET - Formamide, N,N-dibutyl-. 5
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Charles River Laboratories. Guanidine Hydrochloride Material Safety Data Sheet (MSDS). 7
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Fisher Scientific. SAFETY DATA SHEET - N-(Aminoiminomethyl)acetamide. 11
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Fisher Scientific. SAFETY DATA SHEET - 1,3-Diphenylguanidine (2025-09-07). 13
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Fisher Scientific. SAFETY DATA SHEET - 1,3-Diphenylguanidine (2025-12-21). 14
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Sigma-Aldrich. SAFETY DATA SHEET - Guanidine hydrochloride (2010-11-08). 1
-
MilliporeSigma. SAFETY DATA SHEET - Guanidinium chloride (2025-05-01). 12
-
Lanxess. N,N'-Diphenylguanidine Product Safety Summary. 6
-
OSHA. OSHA Glove Selection Chart. 9
-
Australian Government Department of Health. Guanidine, N,N'-diphenyl-: Human health tier II assessment. 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
